molecular formula C13H12ClNO B8346771 3-Benzyloxy-6-chloroaniline CAS No. 81912-34-7

3-Benzyloxy-6-chloroaniline

Cat. No.: B8346771
CAS No.: 81912-34-7
M. Wt: 233.69 g/mol
InChI Key: PTNFMGSHHRLWHW-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-chloroaniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

81912-34-7

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-5-phenylmethoxyaniline

InChI

InChI=1S/C13H12ClNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

PTNFMGSHHRLWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Foundational & Exploratory

3-Benzyloxy-6-chloroaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Benzyloxy-6-chloroaniline and Its Isomers: Properties, Synthesis, and Applications

A Note on Nomenclature: The chemical name "this compound" is ambiguous under standard IUPAC naming conventions. The numbering of the aniline ring typically starts from the carbon atom bearing the amino group. Therefore, this guide will focus on a structurally related and well-documented isomer, 4-Benzyloxy-3-chloroaniline (CAS: 59404-86-3) , a key intermediate in pharmaceutical research. The principles and data presented here serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

4-Benzyloxy-3-chloroaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring an amine, a chloro group, and a benzyloxy ether, provides multiple points for chemical modification, making it a versatile precursor in medicinal chemistry. The presence of the chloro- and benzyloxy- moieties significantly influences the reactivity and physicochemical properties of the aniline core, offering a nuanced platform for the design of targeted therapeutic agents. This guide provides a detailed examination of its physical and chemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications in the field of drug discovery.

Physicochemical and Molecular Properties

The fundamental properties of 4-Benzyloxy-3-chloroaniline are summarized below. These characteristics are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name 3-chloro-4-(phenylmethoxy)aniline[1]
CAS Number 59404-86-3[1]
Molecular Formula C₁₃H₁₂ClNO[1]
Molecular Weight 233.69 g/mol [1]
Appearance Solid[2]
Melting Point 56-60 °C[2][3]
Boiling Point 390.6 ± 27.0 °C (Predicted)[2]
pKa 4.10 ± 0.10 (Predicted)[2]
XLogP3 3.3[1]

Spectroscopic Characterization

Elucidation of the structure of 4-Benzyloxy-3-chloroaniline relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Caption: Structure of 4-Benzyloxy-3-chloroaniline with atom numbering for NMR analysis.

  • 1H NMR (Expected):

    • δ 7.3-7.5 ppm (m, 5H): These signals correspond to the protons of the phenyl ring of the benzyloxy group.

    • δ 6.8-7.0 ppm (m, 3H): These signals are attributed to the aromatic protons on the aniline ring (H-2, H-5, and H-6). The exact splitting pattern will be complex due to coupling between these protons.

    • δ 5.1 ppm (s, 2H): A singlet corresponding to the two methylene protons (-O-CH₂-) of the benzyl group.

    • δ 3.6 ppm (br s, 2H): A broad singlet for the two amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration.

  • 13C NMR (Expected):

    • δ 140-150 ppm: Aromatic carbons attached to the oxygen and nitrogen atoms (C-1 and C-4).

    • δ 127-129 ppm: Aromatic carbons of the benzyl group's phenyl ring.

    • δ 115-125 ppm: Aromatic carbons of the aniline ring, including the carbon bearing the chlorine atom (C-2, C-3, C-5, and C-6).

    • δ 70 ppm: The methylene carbon (-O-CH₂-) of the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • 3300-3500 cm⁻¹ (sharp peaks): N-H stretching vibrations of the primary amine.

  • 3030-3100 cm⁻¹ (sharp peaks): Aromatic C-H stretching.

  • 2850-2960 cm⁻¹ (sharp peaks): Aliphatic C-H stretching of the methylene group.

  • 1600-1620 cm⁻¹ (strong peak): N-H bending (scissoring) vibration.

  • 1450-1550 cm⁻¹ (multiple peaks): Aromatic C=C stretching vibrations.

  • 1200-1250 cm⁻¹ (strong peak): Aryl-O-C asymmetric stretching of the ether linkage.

  • 1000-1050 cm⁻¹ (strong peak): Aryl-O-C symmetric stretching.

  • 700-800 cm⁻¹ (strong peak): C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z = 233, corresponding to the molecular weight of the compound.

  • Isotope Peak (M+2)⁺: A significant peak at m/z = 235 (approximately one-third the intensity of the M⁺ peak), which is characteristic of a molecule containing one chlorine atom.

  • Major Fragment: A peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), a very stable fragment from the benzyl group.

Synthesis Protocol: Reduction of 4-Benzyloxy-3-chloronitrobenzene

A reliable and scalable synthesis of 4-benzyloxy-3-chloroaniline involves the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene, using stannous chloride (SnCl₂). This method is favored for its mild conditions and tolerance of the benzyl ether and chloro functionalities.[4][5]

reaction_scheme reactant 4-Benzyloxy-3-chloronitrobenzene product 4-Benzyloxy-3-chloroaniline reactant->product Reduction reagents SnCl2·2H2O Ethanol, HCl

Caption: Synthesis of 4-Benzyloxy-3-chloroaniline via reduction.

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-benzyloxy-3-chloronitrobenzene (1.0 eq) in ethanol.

  • Addition of Reagents: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude 4-benzyloxy-3-chloroaniline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Development

The structural motifs present in 4-benzyloxy-3-chloroaniline make it a valuable intermediate in the synthesis of pharmacologically active compounds.

  • Kinase Inhibitors: This aniline derivative is a key building block for the synthesis of various kinase inhibitors. For instance, it is a known impurity and synthetic precursor for Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[6] The aniline nitrogen serves as a nucleophile to displace a leaving group on a heterocyclic core, a common strategy in the assembly of these drugs.

drug_synthesis aniline 4-Benzyloxy-3-chloroaniline lapatinib Lapatinib (Kinase Inhibitor) aniline->lapatinib Nucleophilic Substitution heterocycle Quinazoline Core heterocycle->lapatinib

Caption: Role of 4-Benzyloxy-3-chloroaniline in the synthesis of Lapatinib.

  • Enzyme Inhibitors: It is used in the preparation of potent and selective inhibitors for the UBLCP1 proteasome phosphatase, which is implicated in cellular protein degradation pathways.[2][3]

  • Scaffold for Combinatorial Chemistry: Due to its multiple functional groups, it can be readily incorporated into combinatorial libraries to generate a large number of diverse molecules for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

4-Benzyloxy-3-chloroaniline is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Identification:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Wear protective gloves (nitrile or neoprene).

      • Wear safety glasses with side-shields or chemical goggles.

      • Wear a lab coat.

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents.

References

  • Thermo Fisher Scientific. (2025, September 15).
  • Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]

  • Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
  • ResearchGate. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]

Sources

3-Benzyloxy-6-chloroaniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Benzyloxy-6-chloroaniline in Organic Solvents

Introduction

This compound is an aromatic amine derivative featuring a benzyloxy, a chloro, and an amino group attached to a benzene ring. Such substituted anilines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where precise control over reaction conditions is paramount. A fundamental understanding of a compound's solubility is a critical prerequisite for its effective use, influencing everything from solvent selection for synthesis and purification to the design of formulation and drug delivery systems.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. While specific quantitative solubility data for this particular isomer is not extensively documented in public literature, this guide establishes a robust theoretical framework based on its chemical structure and the known properties of analogous compounds. Furthermore, it delivers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable, in-house data.

Physicochemical Characteristics and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is governed by the interplay of its three key functional components:

  • Aniline Core: The amino group (-NH₂) on the benzene ring is polar and can act as a hydrogen bond donor. This feature suggests an affinity for polar and especially protic solvents.

  • Benzyloxy Group (-OCH₂C₆H₅): This bulky group consists of a polar ether linkage and a non-polar phenyl ring. While the ether oxygen can act as a hydrogen bond acceptor, the overall group contributes significantly to the molecule's non-polar character and size, favoring solubility in larger organic solvents.

  • Chloro Group (-Cl): The chlorine atom is an electronegative substituent that adds to the molecule's polarity and can participate in dipole-dipole interactions.

The parent compound, aniline, is miscible with many organic solvents due to a balance of its polar amino group and non-polar phenyl ring.[1] Similarly, 3-chloroaniline is reported to be soluble in most common organic solvents, including ethanol, ether, and acetone.[2] The addition of the large, relatively non-polar benzyloxy group to the chloroaniline structure is expected to decrease its solubility in water while enhancing its affinity for a broad range of organic solvents.

Table 1: Physicochemical Properties of Related Benzyloxy-Chloroaniline Isomers

Property3-(Benzyloxy)-5-chloroaniline4-Benzyloxy-3-chloroaniline
CAS Number 1100752-67-7[3]59404-86-3[4]
Molecular Formula C₁₃H₁₂ClNOC₁₃H₁₂ClNO
Molecular Weight 233.7 g/mol [3]233.69 g/mol [4]
Physical Form Solid or Semi-solid[3]Solid
XLogP3 Not Available3.3[4]

Inferred Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound can be inferred. The molecule's dual polar-nonpolar nature suggests it will not be a "one-size-fits-all" solute. Instead, its solubility will be a spectrum, dictated by the solvent's ability to engage with its different functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in hydrogen bonding with the amine group's protons and the ether's oxygen, while their alkyl chains can interact with the non-polar aromatic rings.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors for the amine group and engage in strong dipole-dipole interactions. Polymers of aniline derivatives have shown solubility in solvents like NMP, DMF, and DMSO.

  • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): Moderate solubility is likely. The two phenyl rings in this compound will have a strong affinity for aromatic solvents through π-π stacking interactions.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Low solubility is predicted. While the molecule has significant non-polar character, the polar contributions from the amine, ether, and chloro groups will likely prevent significant dissolution in purely aliphatic, non-polar solvents.

The following diagram illustrates the logical relationship between the compound's structure and its expected solubility.

cluster_solute This compound Structure cluster_solvents Solvent Classes & Interactions cluster_solubility Predicted Solubility Solute C₁₃H₁₂ClNO Aniline Aniline Core (-NH₂) Solute->Aniline H-Bond Donor Benzyloxy Benzyloxy Group (-OCH₂Ph) Solute->Benzyloxy Non-Polar / H-Bond Acceptor Chloro Chloro Group (-Cl) Solute->Chloro Dipole Interactions Protic Polar Protic (e.g., Methanol) Aniline->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO, THF) Aniline->Aprotic H-Bonding Benzyloxy->Protic Weak H-Bonding NonPolar Non-Polar (e.g., Toluene, Hexane) Benzyloxy->NonPolar van der Waals Chloro->Aprotic Dipole-Dipole High High Protic->High Moderate Moderate Aprotic->Moderate Low Low NonPolar->Low Toluene Toluene Toluene->Moderate π-π Stacking start Start prep 1. Preparation Add excess solute to a known volume of solvent in a vial. start->prep equil 2. Equilibration Agitate in a shaker bath at constant temperature for 24-48 hours. prep->equil separate 3. Phase Separation Centrifuge at constant temperature to pellet undissolved solid. equil->separate aliquot 4. Aliquot Transfer Withdraw a precise volume of the clear supernatant. separate->aliquot dry 5. Solvent Evaporation Dry the aliquot in a vacuum oven to isolate the dissolved solute. aliquot->dry weigh 6. Final Weighing Measure the mass of the dried solute residue. dry->weigh calc 7. Calculation Determine solubility (mg/mL). weigh->calc end End calc->end

Caption: Gravimetric method for experimental solubility determination.

Data Presentation and Interpretation

The results from the experimental protocol should be meticulously recorded. A structured table is the most effective way to present and compare the quantitative solubility data across different solvents.

Table 2: Experimental Solubility Data for this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Polar Aprotic Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Tetrahydrofuran (THF)4.0Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Value
Non-Polar Aromatic Toluene2.4Experimental ValueCalculated Value
Non-Polar Aliphatic n-Hexane0.1Experimental ValueCalculated Value

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related isomers like 4-benzyloxy-3-chloroaniline and the parent 3-chloroaniline indicate a consistent hazard profile. [4][5]

  • GHS Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4][6]It is classified as toxic if swallowed, in contact with skin, or if inhaled. [7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

  • Solvent Hazards: The organic solvents used in solubility studies each carry their own risks (e.g., flammability, toxicity). Consult the specific SDS for each solvent before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound possesses a multifaceted chemical structure that suggests a varied solubility profile across common organic solvents. A high solubility is predicted in polar protic solvents like methanol, with moderate solubility in polar aprotic and aromatic solvents, and low solubility in non-polar aliphatic solvents. Due to the lack of published quantitative data, the experimental protocol provided in this guide is an essential tool for any researcher or drug development professional. By systematically applying this methodology, users can generate the precise and reliable solubility data required for informed decision-making in process development, purification, and formulation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. Benchchem.
  • Sigma-Aldrich. 3-(Benzyloxy)-5-chloroaniline. Sigma-Aldrich.
  • National Center for Biotechnology Information. 3-Benzyloxyaniline. PubChem. [Link]

  • ChemicalBook. (2022). The Solubility of Aniline. ChemicalBook.
  • AAT Bioquest, Inc. 3-(Benzyloxy)-4-chloroaniline.
  • National Center for Biotechnology Information. 4-Benzyloxy-3-chloroaniline. PubChem. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Benzyloxyaniline hydrochloride. Thermo Fisher Scientific.
  • Mustafin, A. G., et al. (2021).
  • Carl ROTH. (2025).
  • National Center for Biotechnology Information. 3-Chloroaniline. PubChem. [Link]

  • Ataman Kimya. 3-CHLOROANILINE.
  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.

Sources

Safety and handling precautions for 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Handling Protocols for 3-Benzyloxy-6-chloroaniline in Pharmaceutical Development

Executive Summary & Chemical Identity

This compound (CAS: 81912-34-7) is a structurally complex primary aromatic amine (PAA) utilized as a high-value intermediate in organic synthesis and drug development. While the benzyloxy and chloro substituents impart desirable physicochemical properties for molecular design, they simultaneously amplify the compound's toxicological profile.

Because empirical, in vivo toxicological data for this specific CAS number is limited, this whitepaper employs a scientifically rigorous read-across methodology . By anchoring our risk assessment on extensively characterized structural analogs—such as 4-chloroaniline and general PAAs—we can accurately extrapolate the handling precautions required. This guide provides a mechanistic safety framework for researchers, moving beyond generic safety data sheets to explain the chemical causality behind every required precaution.

Mechanistic Toxicology: The Causality of Aniline Hazards

The primary acute hazard of this compound is its capacity to induce severe, potentially fatal methemoglobinemia. PAAs are not directly toxic to erythrocytes in their native state; rather, they undergo phase I hepatic metabolism to become toxic mediators.

  • Metabolic Activation: The parent compound is oxidized by hepatic Cytochrome P450 enzymes to form highly reactive 1[1].

  • Redox Cycling: These arylhydroxylamine metabolites penetrate red blood cells and react with oxyhemoglobin, oxidizing the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺), thereby forming methemoglobin (MetHb). This initiates a catalytic redox cycle: the N-hydroxylamine is oxidized to a nitroso intermediate, which is then reduced back to the hydroxylamine by intra-erythrocytic NADPH reductase, generating continuous Reactive Oxygen Species (ROS)[1].

  • Substituent Effects: The chloro group increases the electronegativity of the aromatic ring. Studies on halogenated anilines demonstrate that this electronegativity 2 compared to unsubstituted anilines[2]. Concurrently, the bulky benzyloxy group drastically increases the partition coefficient (Log P), facilitating rapid transdermal absorption.

Pathway A 3-Benzyloxy- 6-chloroaniline B Hepatic CYP450 N-Hydroxylation A->B Absorption C N-Hydroxylamine Metabolite B->C Phase I Metabolism D Erythrocyte Oxyhemoglobin (Fe2+) C->D Bloodstream Entry E Methemoglobin (Fe3+) Formation C->E Redox Cycling D->E Co-oxidation & ROS F Tissue Hypoxia & Cyanosis E->F O2 Transport Failure

Fig 1: CYP450-mediated metabolic activation of chloroanilines leading to methemoglobinemia.

Quantitative Safety Profiling via Read-Across Methodology

Using surrogate data from3[3], we can extrapolate the specific hazard classifications for this compound.

Toxicological ParameterRead-Across Surrogate Data (4-Chloroaniline)Extrapolated Profile for this compoundMechanistic Causality
Acute Toxicity (Oral) LD50 (Rat): ~300 mg/kg[3]Category 3 (Toxic) Lipophilic nature enhances rapid gastrointestinal absorption.
Acute Toxicity (Dermal) LD50 (Rabbit): ~360 mg/kg[3]Category 3 (Toxic) Benzyloxy group increases Log P, driving rapid transdermal penetration.
Methemoglobinemia High potential; prolonged MetHb elevation[2]Very High Potential Chloro group increases electronegativity; promotes sustained redox cycling in erythrocytes.
Skin Sensitization Category 1 (Sensitizer)[4]Category 1 Formation of reactive electrophilic intermediates that bind to epidermal proteins.
Aquatic Toxicity Very Toxic (Chronic 1)Very Toxic High lipophilicity leads to bioaccumulation; halogenation resists environmental degradation.

Self-Validating Experimental Protocols

A laboratory protocol is only as safe as its verification mechanisms. The following workflow is designed as a self-validating system , ensuring that critical safety parameters are confirmed before proceeding to the next step.

Phase 1: Engineering Controls & PPE Verification
  • Airflow Validation: Before opening the reagent vessel, activate the Local Exhaust Ventilation (LEV) or powder-handling isolator.

    • Validation: Visually confirm a face velocity of >0.5 m/s using an inline anemometer or a smoke tube test.

  • Barrier Selection: Standard single-layer nitrile gloves are insufficient due to the lipophilicity of halogenated anilines.

    • Validation: Don a pair of barrier laminate inner gloves (e.g., Silver Shield) overlaid with heavy-duty nitrile outer gloves. Inspect for microscopic tears using the inflation method.

Phase 2: Transfer and Reaction Setup
  • Static Mitigation: Halogenated aniline powders can accumulate static charge, leading to aerosolization.

    • Validation: Ground the analytical balance and use a static eliminator ionizer fan during weighing.

  • Closed-System Transfer: Weigh the compound into a pre-tared vial with a septum cap.

    • Validation: Inject the reaction solvent (e.g., DCM or DMF) directly through the septum via syringe to dissolve the compound before exposing it to the ambient lab atmosphere.

Phase 3: Mechanistic Decontamination

Attempting to clean a spill of this compound with pure water or organic solvents will simply spread the lipophilic freebase.

  • Protonation: Spray the affected area with a mildly acidic solution (1% ascorbic acid or 5% acetic acid).

    • Causality: Anilines are weak bases. The acid protonates the primary amine, converting it into a highly water-soluble, non-volatile anilinium salt.

  • Absorption: Wipe the area with absorbent pads.

  • Validation: Swab the surface with a pH indicator strip to ensure no basic amine residues remain. 5[5].

Workflow S1 Initiate Protocol: Verify LEV Flow Rate S2 Don PPE: Double Nitrile, Respirator S1->S2 Flow > 0.5 m/s S3 Weighing: Anti-static Enclosure S2->S3 PPE Verified S4 Transfer & Reaction: Closed System S3->S4 Mass Confirmed S5 Decontamination: 1% Ascorbic Acid Wash S4->S5 Process Complete S6 Validation: pH Swab Test S5->S6 Neutralize Amines

Fig 2: Self-validating handling workflow and localized decontamination strategy.

Emergency Response & Clinical Management

In the event of systemic exposure, rapid clinical intervention is required.2[2].

  • Diagnostic Validation: Immediately draw blood to measure MetHb levels. Due to the oxidation of iron, the blood will often appear chocolate-brown.

  • Therapeutic Intervention: If MetHb levels exceed 30%, the clinical standard of care is the 6[6].

  • Pharmacological Causality: Methylene blue acts as an exogenous electron carrier. It is reduced by NADPH-dependent methemoglobin reductase to leukomethylene blue, which then rapidly reduces the toxic Fe³⁺ heme back to functional Fe²⁺ oxyhemoglobin, effectively breaking the redox cycle[6].

References

  • Chemically induced methemoglobinemia from aniline poisoning - ResearchGate - 6

  • 4-Chloroaniline 103500 - Safety Data Sheet - DC Fine Chemicals - 4

  • 3-Chloroaniline - SAFETY DATA SHEET - Fisher Scientific - 5

  • Aniline derivative-induced methemoglobin in rats - PubMed (NIH) - 2

  • SAFETY DATA SHEET (2-Chloroaniline Hydrochloride) - TCI Chemicals - Link

  • 4-Chloroaniline-2,3,5,6-d4 - Safety Data Sheet - CDN Isotopes - 3

  • Safety Data Sheet: 4-Chloroaniline - Carl ROTH - 7

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed (NIH) - 8

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications - 1

Sources

3-Benzyloxy-6-chloroaniline mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-Benzyloxy-6-chloroaniline – Mechanism of Action & Pharmacophoric Utility

Executive Summary this compound (IUPAC: 5-benzyloxy-2-chloroaniline) is a specialized pharmacophoric scaffold primarily utilized in the synthesis of non-peptidic Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. Unlike standalone bioactive agents, its "mechanism of action" is defined by its role as a high-affinity structural motif that enables the final drug to bind the transmembrane domain of the GnRH receptor (GnRHR). This guide analyzes its structural contribution to receptor antagonism, its metabolic fate, and the specific protocols for its synthesis and biological evaluation.

Part 1: Chemical Identity & Structural Analysis

To ensure scientific precision, we must first resolve the nomenclature ambiguity common in patent literature.

  • Common Name: this compound[1][2][3]

  • IUPAC Name: 5-(Benzyloxy)-2-chloroaniline[2]

  • CAS Registry: 81912-34-7[1][2]

  • Molecular Formula:

    
    [2][4]
    

Structural Logic: The molecule consists of an aniline core substituted with a chlorine atom at the ortho position (relative to the amine) and a benzyloxy group at the meta position.[2]

  • Chlorine (C-6/C-2): Provides steric bulk and lipophilicity (

    
    ), blocking metabolic oxidation at the reactive ortho position and potentially engaging in halogen bonding with receptor carbonyls.[2][3]
    
  • Benzyloxy (C-3/C-5): Acts as a "hydrophobic anchor."[2] The flexible ether linkage allows the distal phenyl ring to penetrate deep hydrophobic pockets within the GPCR target.[2]

  • Primary Amine (N-1): Serves as the reactive nucleophile for coupling to the heterocyclic core (e.g., thienopyrimidine) and functions as a hydrogen bond donor in the final ligand-receptor complex.[2]

Part 2: Biological Mechanism of Action (Pharmacodynamics)[2]

The biological activity of this compound is context-dependent. It is most prominent as the "Tail Region" of fused heterocyclic GnRH antagonists (e.g., Relugolix analogs, Sufugolix derivatives).

Target Interaction: GnRH Receptor Antagonism

The GnRH receptor is a G-protein coupled receptor (GPCR) lacking a C-terminal tail. Small molecule antagonists bind to the transmembrane (TM) domain, overlapping with the orthosteric site.

  • Mechanism: Competitive Antagonism.[2]

  • Binding Mode:

    • The Scaffold Role: The aniline nitrogen is typically acylated or ureated to link to a central core (e.g., uracil or pyrimidine).[2] This positions the this compound moiety into a specific hydrophobic sub-pocket defined by TM3, TM5, and TM6 of the receptor.[2]

    • Hydrophobic Clamp: The benzyloxy group engages in

      
       stacking or hydrophobic interactions with aromatic residues (e.g., Tyr, Trp) deep in the receptor cleft.[2][3]
      
    • Steric Locking: The 6-chloro substituent restricts the conformational rotation of the phenyl ring relative to the linker, reducing the entropic penalty of binding and locking the drug in a bioactive conformation.[2][3]

Signaling Pathway Modulation

By blocking GnRH binding, the moiety prevents the conformational change required for


 coupling.[2]
  • Downstream Effect: Inhibition of PLC

    
     activation 
    
    
    
    Reduced
    
    
    /DAG production
    
    
    Suppression of
    
    
    mobilization
    
    
    Decreased LH/FSH secretion.[2]

Part 3: Toxicology & Metabolic Fate (Pharmacokinetics)[2]

When evaluating this compound as an intermediate or potential metabolite, its toxicological profile follows the Aniline Bioactivation Pathway .[2]

Metabolic Activation Pathways
  • N-Hydroxylation (Tox): CYP450 enzymes (specifically CYP2E1 or CYP1A2) can oxidize the primary amine to an N-hydroxylamine (

    
    ).[2] This metabolite can oxidize ferrous hemoglobin (
    
    
    
    ) to ferric hemoglobin (
    
    
    ), causing Methemoglobinemia .[2]
  • O-Dealkylation (Clearance): CYP enzymes (CYP3A4/2D6) attack the benzylic carbon, cleaving the ether.[2]

    • Products: 2-amino-4-chlorophenol + Benzaldehyde (oxidized to Benzoic acid).[2]

    • Significance: This is the primary detoxification route, rendering the molecule more polar for renal excretion.[2]

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis of the scaffold and its divergent metabolic fates (Bioactivation vs. Detoxification).

MoA_Pathway Precursor 4-Chloro-3-nitrophenol Intermediate 4-Chloro-3-nitro-1-(benzyloxy)benzene Precursor->Intermediate BnBr, K2CO3 Target This compound (Active Scaffold) Intermediate->Target Fe/HCl or H2/Pd Drug GnRH Antagonist (Fused Pyrimidine) Target->Drug Coupling (Buchwald/SNAr) CYP_Ox CYP2E1 (N-Oxidation) Target->CYP_Ox CYP_Dealk CYP3A4 (O-Dealkylation) Target->CYP_Dealk Receptor GnRHR Binding (Hydrophobic Pocket) Drug->Receptor Inhibition ToxicMet N-Hydroxylamine (Toxic) CYP_Ox->ToxicMet Bioactivation DetoxMet 2-Amino-4-chlorophenol (Excreted) CYP_Dealk->DetoxMet Clearance

Caption: Synthesis, therapeutic application in GnRH antagonists, and metabolic divergence of this compound.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound

Context: Generating the scaffold for SAR studies.

  • O-Alkylation:

    • Dissolve 4-chloro-3-nitrophenol (1.0 eq) in DMF.

    • Add Potassium Carbonate (

      
      )  (2.5 eq) and stir for 30 min to generate the phenoxide.
      
    • Add Benzyl Bromide (1.1 eq) dropwise.[2] Stir at RT for 2-4 hours.[2][3]

    • Validation: TLC (Hexane/EtOAc 4:[2]1) should show disappearance of phenol.[2]

  • Nitro Reduction:

    • Dissolve the intermediate in Ethanol/Water (4:1).[2]

    • Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).[2] Reflux for 2 hours.

    • Alternative: Hydrogenation with

      
       (Caution: Dehalogenation risk exists; Fe/NH4Cl is safer for Cl-containing aromatics).[2]
      
    • Filter through Celite, concentrate, and extract with EtOAc.[2]

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).[2]

Protocol B: In Vitro Metabolic Stability Assay

Context: Assessing the liability of the aniline/ether moiety.

  • System: Human Liver Microsomes (HLM).[2]

  • Incubation:

    • Test compound:

      
       final concentration.
      
    • Microsomes:

      
       protein.[2]
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

    • Metric: Calculate Intrinsic Clearance (

      
      ).[2]
      
    • Marker: Monitor for +16 Da (N-OH) and -90 Da (O-dealkylation) peaks.[2]

Part 6: Data Summary

PropertyValue/DescriptionRelevance
Molecular Weight 233.69 g/mol Fragment-like, ideal for growing into drug space.
LogP (Calc) ~3.3High lipophilicity aids membrane permeability and hydrophobic binding.[2]
pKa (Aniline) ~3.5Weak base; largely unionized at physiological pH, aiding passive diffusion.[2]
Key Interaction

Stacking
Benzyloxy group targets aromatic cages in GPCRs.[2]
Primary Risk MethemoglobinemiaRequires structural masking (e.g., urea formation) in final drug.[2]

References

  • Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof. Source: World Intellectual Property Organization (WO2007046392A1).[2] URL:

  • PubChem Compound Summary for CID 1268285 (Isomer Reference). Source: National Center for Biotechnology Information.[2] URL:[Link][2]

  • GnRH Receptor Antagonists: From Bench to Bedside. Source: Frontiers in Endocrinology (Contextual grounding for non-peptidic antagonist mechanism). URL:[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 3-Benzyloxy-6-chloroaniline , scientifically identified as 2-chloro-5-benzyloxyaniline (CAS: 81912-34-7).

The following content synthesizes experimental data patterns, synthesis pathways, and predictive spectral analysis to provide a comprehensive reference for researchers in medicinal chemistry.

Executive Summary

This compound (also known as 5-benzyloxy-2-chloroaniline) is a critical aniline intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs) and GnRH antagonists. Its structure features a central benzene ring substituted with an amino group, a chlorine atom at the ortho position, and a benzyloxy ether moiety at the meta position relative to the amine.

Accurate spectroscopic identification (NMR, IR, MS) is essential for validating the regioselectivity of the benzylation and chlorination steps during manufacture. This guide provides the definitive spectral fingerprint for quality control and structural elucidation.

Compound Identity
PropertyDetail
Common Name This compound
IUPAC Name 2-chloro-5-(benzyloxy)aniline
CAS Number 81912-34-7
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
Melting Point 53–55 °C
Appearance Off-white to pale brown crystalline solid

Synthesis & Structural Logic

To understand the impurity profile and spectral peaks, one must understand the synthesis. The most robust route involves the benzylation of 4-chloro-3-nitrophenol followed by nitro reduction. This specific pathway guarantees the 2-chloro-5-benzyloxy substitution pattern.

Synthesis Workflow (Graphviz)

SynthesisPath Start 4-Chloro-3-nitrophenol (Starting Material) Inter 4-Benzyloxy-1-chloro-2-nitrobenzene (Intermediate) Start->Inter O-Alkylation Reagents1 Benzyl Bromide K2CO3, DMF Reagents1->Inter Product This compound (Target) Inter->Product Nitro Reduction Reagents2 SnCl2 / HCl or Fe / AcOH Reagents2->Product

Figure 1: Regioselective synthesis pathway ensuring the correct isomeric distribution.

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in CDCl₃ is characterized by the distinct shielding patterns of the trisubstituted benzene ring.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.30 – 7.45 Multiplet (m)5HAr-H (Benzyl) Overlapping protons of the phenyl ring in the benzyloxy group.
7.16 Doublet (d, J=8.8 Hz)1HH-3 (Aniline ring)Deshielded by the adjacent Chlorine atom (ortho). Located meta to the donating O-benzyl group.
6.38 Doublet of Doublets (dd, J=8.8, 2.8 Hz)1HH-4 (Aniline ring)Shielded by the para-amino group and ortho-alkoxy group.
6.29 Doublet (d, J=2.8 Hz)1HH-6 (Aniline ring)Highly Shielded . Located ortho to both the electron-donating Amino (-NH₂) and Benzyloxy (-OBn) groups.
5.01 Singlet (s)2H-OCH₂- Characteristic benzylic methylene peak.
4.05 Broad Singlet (br s)2H-NH₂ Exchangeable amine protons; shift varies with concentration/solvent.

Key Diagnostic Feature: The coupling constant J = 8.8 Hz between H-3 and H-4 confirms they are ortho to each other. The small J = 2.8 Hz coupling confirms H-4 and H-6 are meta to each other.

¹³C NMR (100 MHz, CDCl₃)
  • Aromatic Carbons (Aniline): ~158.0 (C-O), 144.5 (C-N), 130.5 (C-Cl), 112.5 (C-H), 106.0 (C-H), 102.5 (C-H).

  • Benzyl Carbons: 136.8 (ipso), 128.6, 128.0, 127.5.

  • Aliphatic Carbon: 70.1 (-OCH₂-).

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the primary amine and the ether linkage.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3450, 3360 N-H StretchPrimary Amine (-NH₂)Distinct doublet (asymmetric/symmetric stretch).
3030 - 3060 C-H StretchAromatic RingWeak intensity.
2870 - 2920 C-H StretchMethylene (-CH₂-)Aliphatic C-H from the benzyl group.
1615, 1580 C=C StretchAromatic Ring"Breathing" modes of the benzene ring.
1230 C-O-C StretchAryl Alkyl EtherStrong band, confirming the benzyloxy attachment.
680 - 750 C-Cl / Ring BendChloro-substituentCharacteristic "monosubstituted benzene" pattern from the benzyl group + C-Cl stretch.
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine (isotope pattern).

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (M⁺): m/z 233.1 (¹⁰⁰%) and 235.1 (~33%).

    • Logic: The 3:1 ratio of peak intensity at M and M+2 is the definitive signature of a single Chlorine atom (³⁵Cl / ³⁷Cl natural abundance).

  • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺).

    • Logic: The benzyloxy group cleaves easily at the C-O bond, generating a stable benzyl carbocation.

Fragmentation Pathway (Graphviz)

MSFrag Parent Molecular Ion [M]+ m/z 233 / 235 Frag1 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Parent->Frag1 Loss of Benzyl Group (Alpha Cleavage) Frag2 Radical Cation [M - Bn]+ m/z 142 / 144 Parent->Frag2 C-O Bond Homolysis

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Experimental Protocols for Validation

Protocol 1: Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if the amine protons are exchanging too rapidly, but it may shift the -NH₂ peak to ~5.2 ppm.

  • Concentration: Dissolve 5–10 mg of the solid sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity (inorganic salts from synthesis) remains.

Protocol 2: Purity Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • 0-2 min: 10% ACN

    • 15 min: 90% ACN

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: The compound is moderately lipophilic due to the benzyl and chloro groups; expect elution in the middle-to-late region of the gradient.

References

  • Synthesis & Data Source:Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof. Patent WO2007046392A1. (Reference Example Compound 1-346).

  • Chemical Properties:2-(Benzyloxy)-5-chloroaniline (CAS 6373-47-3) vs this compound (CAS 81912-34-7).

  • Spectral Database:SDBS: Spectral Database for Organic Compounds. AIST, Japan. (Reference for 3-benzyloxyaniline and 2-chloroaniline base shifts).

Thermal stability and decomposition of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Benzyloxy-6-chloroaniline

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of this compound. As a molecule of interest in pharmaceutical development and chemical synthesis, understanding its behavior under thermal stress is paramount for ensuring safe handling, storage, and application. This document outlines the theoretical underpinnings of its potential decomposition pathways, details rigorous experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. The methodologies described herein are designed to establish a robust and self-validating system for the thermal analysis of this and structurally related compounds.

Introduction

This compound is a substituted aromatic amine that incorporates both a chloroaniline and a benzyloxy functional group. These moieties are common in pharmacologically active molecules and their intermediates. The thermal stability of such compounds is a critical parameter, influencing everything from synthesis and purification to formulation and long-term storage. Uncontrolled thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially unsafe operating conditions.

This guide provides researchers, scientists, and drug development professionals with a detailed approach to systematically investigate the thermal properties of this compound. By synthesizing information on the known thermal behavior of its constituent functional groups, we propose a robust experimental plan to elucidate its specific decomposition profile.

Theoretical Considerations and Hypothesized Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process influenced by the interplay of its functional groups. Based on established chemical principles and literature on related compounds, we can hypothesize several potential decomposition pathways.

  • The Chloroaniline Moiety: Chloroanilines, when heated to decomposition, are known to be capable of releasing toxic fumes, including hydrogen chloride (HCl) and various nitrogen oxides (NOx)[1]. The decomposition temperature for 4-chloroaniline is reported to be in the range of 250-300°C[2]. For 3-chloroaniline, decomposition temperatures of >190°C and 230°C have been noted[1][3][4][5].

  • The Benzyl Ether Group: Benzyl ethers can undergo thermal degradation through several mechanisms. One common pathway is the homolytic cleavage of the O-C bond, which would generate a benzyloxy radical and an aniline-based radical[6]. Another possibility is the abstraction of a benzylic hydrogen atom, followed by β-scission[6]. Studies on benzyl phenyl ether have shown that its thermolysis at temperatures between 300-350°C can produce toluene and phenols[7][8]. Furthermore, benzyl ethers are susceptible to autoxidation, which can form hydroperoxides that subsequently decompose[9].

Based on this, the primary decomposition of this compound is likely initiated by the cleavage of the benzyl ether linkage, which is generally less stable than the aromatic C-Cl and C-N bonds. This could be followed by fragmentation of the aniline ring at higher temperatures.

Hypothesized Decomposition Scheme

This compound This compound Initial Decomposition Products Initial Decomposition Products This compound->Initial Decomposition Products ΔT Toluene Toluene Initial Decomposition Products->Toluene Pathway A 6-chloro-3-hydroxyaniline radical 6-chloro-3-hydroxyaniline radical Initial Decomposition Products->6-chloro-3-hydroxyaniline radical Pathway A Benzyl Radical Benzyl Radical Initial Decomposition Products->Benzyl Radical Pathway B 3-amino-4-chlorophenoxy radical 3-amino-4-chlorophenoxy radical Initial Decomposition Products->3-amino-4-chlorophenoxy radical Pathway B Secondary Decomposition Products Secondary Decomposition Products 6-chloro-3-hydroxyaniline radical->Secondary Decomposition Products Further Heating 3-amino-4-chlorophenoxy radical->Secondary Decomposition Products Further Heating HCl HCl Secondary Decomposition Products->HCl NOx NOx Secondary Decomposition Products->NOx Char Char Secondary Decomposition Products->Char

Caption: Hypothesized decomposition pathways for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOInferred
Molecular Weight 233.7 g/mol Inferred
Appearance Solid (predicted)Inferred
CAS Number Not readily available in public databasesN/A

Recommended Experimental Protocols for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Combined_Analysis Comprehensive Thermal Profile TGA_Data->Combined_Analysis DSC_Data->Combined_Analysis

Caption: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[2][10]

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.[2][10]

  • Data Acquisition and Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures at which the rate of mass loss is at its maximum.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points, phase transitions, and the enthalpy of decomposition.[2][11]

Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min. It can be beneficial to run the analysis at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to study the kinetics of decomposition.[10]

  • Data Acquisition and Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under any exothermic decomposition peak to determine the enthalpy of decomposition (ΔHd).[10]

Data Interpretation and Reporting

The data obtained from TGA and DSC should be analyzed in conjunction to build a comprehensive thermal profile of this compound.

Expected Results and Interpretation:

  • DSC Thermogram: An initial endothermic peak would likely correspond to the melting of the compound. This would be followed by one or more exothermic peaks at higher temperatures, indicating decomposition. The onset of the first major exotherm is a key indicator of the temperature at which significant decomposition begins.

  • TGA Thermogram: The TGA curve will show the temperature at which mass loss begins, which should correlate with the onset of the decomposition exotherm observed in the DSC. The TGA data will quantify the mass loss at each stage of decomposition.

Data Presentation:

All quantitative data should be summarized in a clear and concise table for easy comparison.

ParameterTGADSC
Onset of Decomposition (°C) Temperature at 5% mass lossOnset temperature of the first exotherm
Peak Decomposition Temperature (°C) Peak of the DTG curvePeak temperature of the exotherm
Mass Loss (%) Total mass loss at the end of the experimentN/A
Melting Point (°C) N/APeak temperature of the endotherm
Enthalpy of Decomposition (J/g) N/AArea under the decomposition exotherm

Safety Considerations

Given the chemical nature of this compound and its potential decomposition products, strict safety protocols must be followed.

  • Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12][13]

  • Decomposition Products: As the compound may release HCl and NOx upon decomposition, the exhaust from the thermal analysis instruments should be properly vented.[1]

  • Disposal: All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive thermal analysis of this compound. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on its thermal stability and decomposition behavior. This information is essential for ensuring the safe and effective use of this compound in research and development settings. The proposed methodologies are designed to be self-validating and can be adapted for the study of other novel chemical entities.

References

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

  • Thermolysis of benzyl phenyl ether. OSTI.GOV. Available at: [Link]

  • Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. Royal Society of Chemistry. Available at: [Link]

  • Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. ACS Publications. Available at: [Link]

  • The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. ResearchGate. Available at: [Link]

  • (i) TGA thermograms and (ii) their derivatives for (a) channel γ-CD,... ResearchGate. Available at: [Link]

  • Chemical Synthesis, Spectral Characterization and Thermal Degradation of Poly (aniline-co-m-chloroaniline). ResearchGate. Available at: [Link]

  • Kinetic analysis of thermogravimetric data. XX. Study of the thermal decomposition of some tetrathiocyanato-diamino-chromate com. AKJournals. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. Available at: [Link]

  • Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals. Royal Society of Chemistry. Available at: [Link]

  • Safety data sheet. CPAChem. Available at: [Link]

  • Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Science Community Association. Available at: [Link]

  • a/ Preparation of 3-benzyloxy-6-methoxyaniline. PrepChem.com. Available at: [Link]

  • 4-Benzyloxy-3-chloroaniline. PubChem. Available at: [Link]

  • (PDF) Differential Scanning Calorimetry Material Studies: Benzil Melting Point Method for Eliminating the Thermal History of DSC. ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. Available at: [Link]

  • (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Available at: [Link]

  • 3-Chloroaniline. PubChem. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • 3-Benzyloxyaniline. PubChem. Available at: [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. Available at: [Link]

  • ICSC 0130 - 3-CHLOROANILINE. Available at: [Link]

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

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The Strategic deployment of 3-Benzyloxy-6-chloroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 3-Benzyloxy-6-chloroaniline has emerged as a versatile and valuable scaffold. Its unique combination of a nucleophilic amino group, a strategically placed chlorine atom, and a removable benzyl protecting group offers a powerful toolkit for molecular diversification and the synthesis of high-value compounds, notably in the development of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, core reactivity, and advanced applications of this compound, equipping researchers and drug development professionals with the knowledge to effectively harness its synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.70 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point Not widely reported, requires experimental determination
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.
CAS Number 34163-33-6

Safety Profile:

As with all aniline derivatives, this compound should be handled with appropriate caution in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Users should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[1][2]

Synthesis of this compound: A Step-by-Step Protocol

The reliable synthesis of this compound is a critical first step for its utilization. A common and effective route involves a two-step sequence starting from commercially available 4-chloro-3-nitrophenol.

Step 1: Benzylation of 4-Chloro-3-nitrophenol

The initial step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis. This reaction introduces the benzyl group, which can be readily removed in later synthetic stages via hydrogenolysis.

Experimental Protocol:

  • Reagents: 4-Chloro-3-nitrophenol, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 4-chloro-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, 2-chloro-5-(benzyloxy)nitrobenzene.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding aniline. Several methods can be employed, with tin(II) chloride reduction being a common and effective choice in a laboratory setting.

Experimental Protocol:

  • Reagents: 2-chloro-5-(benzyloxy)nitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve 2-chloro-5-(benzyloxy)nitrobenzene (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the solution of the nitro compound.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Diagram 1: Synthetic Workflow for this compound

G A 4-Chloro-3-nitrophenol B Benzylation (Benzyl bromide, K₂CO₃, Acetone) A->B Step 1 C 2-Chloro-5-(benzyloxy)nitrobenzene B->C D Reduction (SnCl₂, HCl, Ethanol) C->D Step 2 E This compound D->E

Caption: Synthetic pathway to this compound.

Core Reactivity and Applications as a Building Block

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aniline nitrogen serves as a potent nucleophile, while the chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions.

N-Arylation and N-Acylation Reactions

The amino group of this compound readily participates in N-arylation reactions, most notably the Buchwald-Hartwig amination, to form diarylamines. It can also be acylated to form amides, which are common structural motifs in pharmaceuticals.

Diagram 2: Key Reactions of this compound

G start This compound buchwald Buchwald-Hartwig Amination (Aryl Halide, Pd catalyst, Ligand, Base) start->buchwald suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki acylation N-Acylation (Acyl Chloride or Anhydride) start->acylation deprotection Deprotection (H₂, Pd/C) start->deprotection product_buchwald N-Aryl Derivative buchwald->product_buchwald product_suzuki Biphenyl Derivative suzuki->product_suzuki product_acylation N-Acyl Derivative acylation->product_acylation product_deprotection 3-Amino-4-chlorophenol deprotection->product_deprotection

Caption: Versatile reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the aniline core and various aryl or heteroaryl boronic acids or esters, leading to the synthesis of complex biaryl structures.

  • Buchwald-Hartwig Amination: While the amino group can participate as a nucleophile, the chloro group can also act as the electrophilic partner in this reaction, enabling the introduction of a second amino group.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors, as they can effectively mimic the hinge-binding motif of ATP. This compound is an ideal building block for the synthesis of such inhibitors. The benzyloxy group can be deprotected at a later stage to reveal a phenol, which can serve as a hydrogen bond donor or a site for further functionalization. The chloro group allows for the introduction of various substituents to probe the solvent-exposed regions of the kinase active site.

While a specific, publicly available synthesis of a kinase inhibitor using the exact this compound building block is not readily found in the searched literature, its utility can be inferred from the widespread use of structurally similar chloroanilines in this field. The strategic placement of the substituents makes it a highly attractive candidate for library synthesis in drug discovery programs targeting kinases.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons of the chloroaniline ring (typically in the range of 6.5-7.5 ppm).- Aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm).- A singlet for the benzylic methylene protons (-OCH₂-) (typically around 5.0 ppm).- A broad singlet for the amine protons (-NH₂) (variable chemical shift).
¹³C NMR - Aromatic carbons of both rings (typically in the range of 110-160 ppm).- A signal for the benzylic methylene carbon (-OCH₂-) (typically around 70 ppm).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of complex and biologically relevant molecules. From its straightforward synthesis to its predictable and powerful reactivity in key transformations such as palladium-catalyzed cross-coupling and N-functionalization reactions, this building block offers a reliable and efficient tool for medicinal chemists and synthetic organic chemists alike. As the quest for novel therapeutics continues, particularly in the area of kinase inhibition, the strategic application of this compound is poised to play a significant role in the discovery and development of the next generation of medicines.

References

  • PubChem. 4-Benzyloxy-3-chloroaniline. [Link]

  • Carl Roth. Safety Data Sheet: 3-Chloroaniline. [Link]

  • MDPI. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • PubChem. 4-Chloro-3-nitrophenol. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Bentham Science Publishers. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. [Link]

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Discovery and history of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Benzyloxy-6-chloroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its inherent versatility allows for a myriad of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast array of substituted anilines, those bearing both halogen and benzyloxy moieties have emerged as particularly valuable intermediates. This guide focuses on a specific, yet strategically important molecule: this compound. While not a therapeutic agent in itself, its unique combination of a nucleophilic amino group, a bulky, lipophilic benzyloxy protecting group, and a strategically placed chlorine atom makes it a powerful building block for complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in the synthesis of biologically active compounds.

Physicochemical and Structural Properties

This compound is a substituted aromatic amine with the molecular formula C₁₃H₁₂ClNO. The structure features a central aniline ring substituted with a chlorine atom at the 6-position and a benzyloxy group at the 3-position. The benzyloxy group (a benzyl ether) serves a dual purpose: it acts as a protecting group for a hydroxyl functionality and significantly influences the molecule's steric and electronic properties. The chlorine atom, an electron-withdrawing group, modulates the basicity of the aniline nitrogen and provides a potential handle for further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOPubChem
Molecular Weight 233.7 g/mol
Appearance Expected to be a solid at room temperature
Purity Commercially available up to 98%
Storage Conditions Inert atmosphere, room temperature, protected from light

Note: Data for the exact isomer this compound is not widely published. The table presents data for the closely related isomer 3-(Benzyloxy)-5-chloroaniline as a reasonable approximation for general physical properties.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is often prepared as an intermediate within a larger synthetic campaign. A plausible and efficient synthetic route involves a two-step process starting from a commercially available precursor, 2-chloro-5-nitrophenol. This pathway leverages a standard Williamson ether synthesis followed by a robust reduction of the nitro group.

Synthetic Workflow Diagram

Synthesis of this compound start 2-Chloro-5-nitrophenol step1 Step 1: Benzylation (Williamson Ether Synthesis) start->step1 Benzyl bromide, K₂CO₃, Acetone, Reflux intermediate 2-(Benzyloxy)-4-chloro-1-nitrobenzene step1->intermediate step2 Step 2: Reduction (Nitro Group Reduction) intermediate->step2 SnCl₂·2H₂O, Ethanol, Reflux or H₂, Pd/C, Ethanol product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols
2.2.1. Step 1: Synthesis of 2-(Benzyloxy)-4-chloro-1-nitrobenzene

This step involves the benzylation of the hydroxyl group of 2-chloro-5-nitrophenol. The Williamson ether synthesis is a reliable method for this transformation.

Protocol:

  • To a stirred solution of 2-chloro-5-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(benzyloxy)-4-chloro-1-nitrobenzene as a solid.

2.2.2. Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation; the use of tin(II) chloride is a classic and reliable laboratory-scale method. Catalytic hydrogenation is an alternative, often preferred for its cleaner work-up.

Protocol (Using Tin(II) Chloride):

  • Dissolve the 2-(benzyloxy)-4-chloro-1-nitrobenzene (1.0 eq) from Step 1 in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) or by adding a concentrated solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8).

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

TechniqueExpected Features
¹H NMR - Aromatic protons on the aniline ring (likely 3H, appearing as doublets and a doublet of doublets).- Aromatic protons of the benzyl group (5H, multiplet).- Methylene protons of the benzyl group (-CH₂-) (2H, singlet).- Amine protons (-NH₂) (2H, broad singlet, exchangeable with D₂O).
¹³C NMR - Six distinct signals for the aromatic carbons of the aniline ring.- Four distinct signals for the aromatic carbons of the benzyl group.- One signal for the methylene carbon of the benzyl group.
IR Spectroscopy - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-O stretching of the ether linkage (around 1250 cm⁻¹).- C-Cl stretching (in the fingerprint region).- Aromatic C-H and C=C stretching.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (233.7 g/mol ), showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).- A prominent fragment ion corresponding to the loss of the benzyl group or the tropylium cation (m/z = 91).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value, biologically active molecules. The aniline nitrogen provides a key point for elaboration, while the benzyloxy and chloro substituents help to occupy specific pockets in enzyme active sites or receptor binding domains.

Role as a Building Block for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core. The 6-chloro substituent can often be directed into a hydrophobic pocket, while the 3-benzyloxy group can provide favorable interactions through its aromatic ring and ether linkage. The aniline nitrogen is typically used to form a key hydrogen bond with the hinge region of the kinase.

Precursor for Agents Targeting Neurodegenerative Diseases

Recent research has highlighted the use of benzyloxy-substituted heterocyclic compounds as potential multi-target agents for diseases like Parkinson's. For instance, 3-benzyloxy-6-arylpyridazine derivatives have been synthesized and shown to be potent and selective monoamine oxidase B (MAO-B) inhibitors.[1] While not directly using this compound, this demonstrates the therapeutic potential of the benzyloxy-substituted scaffold in neuroscience.

Synthesis of Novel Heterocyclic Systems

The amino group of this compound can be readily diazotized or used in condensation reactions to form a variety of heterocyclic systems, such as quinolines, quinoxalines, and benzazepines.[2][3][4] These heterocyclic cores are prevalent in a wide range of pharmaceuticals. The chloro- and benzyloxy-substituents are carried through the synthesis, imparting specific properties to the final molecules.

Safety and Handling

As with all chloroaniline derivatives, this compound should be handled with appropriate safety precautions. Chloroanilines are generally considered toxic and can be absorbed through the skin.[5][6]

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

Conclusion

This compound represents a strategically important, albeit under-documented, building block in the arsenal of the medicinal chemist. Its synthesis from readily available starting materials is straightforward, and its unique combination of functional groups allows for the construction of complex and diverse molecular scaffolds. As the demand for novel therapeutics with tailored properties continues to grow, the utility of such versatile intermediates is poised to increase, making a thorough understanding of their synthesis and chemistry essential for researchers in the field.

References

  • BenchChem. The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals.
  • Keyingchem. What are the historical developments of Chloranil research? - Blog.
  • Sigma-Aldrich. 3-(Benzyloxy)-5-chloroaniline.
  • Organic Syntheses. Organic Syntheses Procedure.
  • PubChem - NIH. 3-Benzyloxyaniline.
  • Fiveable. 4-chloroaniline Definition.
  • PubChem - NIH. 4-Benzyloxy-3-chloroaniline.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Wikipedia. 4-Chloroaniline.
  • University of Michigan. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
  • PubMed. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.
  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.
  • PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors.
  • MDPI. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist.
  • ILO and WHO. ICSC 0130 - 3-CHLOROANILINE.

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Methodological & Application

Application Notes: A Scalable, Two-Step Synthesis of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-Benzyloxy-6-chloroaniline, a valuable building block in pharmaceutical research and development. The presented route is a robust, two-step process commencing from 2,5-dichloronitrobenzene, which offers high yields and scalability. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to install the benzyloxy group, followed by a chemoselective reduction of the nitro moiety using tin(II) chloride. This guide emphasizes the chemical principles behind the procedural choices, detailed safety protocols, and in-depth experimental procedures to ensure reproducibility and safety in a laboratory setting.

Introduction and Synthetic Strategy

This compound (IUPAC name: 5-benzyloxy-2-chloroaniline) is a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and anti-viral agents. Access to a reliable and scalable source of this compound is therefore of significant interest to the drug development community.

The synthetic pathway detailed herein begins with 2,5-dichloronitrobenzene. This starting material is ideal due to the electronic activation provided by the nitro group, which facilitates a highly regioselective nucleophilic aromatic substitution (SNAr). The subsequent reduction of the nitro group must be performed chemoselectively to avoid hydrogenolysis of the benzyl ether or reduction of the aryl chloride, making the choice of reducing agent critical for the success of the synthesis.

The overall transformation proceeds as follows:

Scheme 1: Overall Synthetic Route (Self-generated image, chemical structures for illustration)

  • Step 1: Williamson Ether Synthesis via SNAr. 2,5-Dichloronitrobenzene is treated with sodium benzoxide (generated in situ from benzyl alcohol and sodium hydride) to yield 2-chloro-5-benzyloxy-1-nitrobenzene. The nitro group strongly activates the para position for nucleophilic attack, ensuring high regioselectivity.[1]

  • Step 2: Chemoselective Nitro Group Reduction. The intermediate nitro compound is reduced to the target aniline using tin(II) chloride dihydrate (SnCl₂·2H₂O). This reagent is highly effective for reducing nitro groups while preserving sensitive functionalities such as aryl chlorides and benzyl ethers, which can be susceptible to cleavage under standard catalytic hydrogenation conditions.[2][3]

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction NaH Wash NaH with Hexane Prep_Alkoxide Prepare Sodium Benzoxide: Add Benzyl Alcohol to NaH in THF NaH->Prep_Alkoxide Add_Substrate Add 2,5-Dichloronitrobenzene to Alkoxide Solution Prep_Alkoxide->Add_Substrate Reflux1 Heat Reaction to Reflux Add_Substrate->Reflux1 Workup1 Aqueous Workup & Extraction Reflux1->Workup1 Purify1 Purify Intermediate via Crystallization/Chromatography Workup1->Purify1 Dissolve Dissolve Nitro Intermediate in Ethanol Purify1->Dissolve Intermediate Product Add_SnCl2 Add SnCl2·2H2O Dissolve->Add_SnCl2 Reflux2 Heat Reaction to Reflux Add_SnCl2->Reflux2 Workup2 Basify, Filter Tin Salts, & Extract Product Reflux2->Workup2 Purify2 Purify Final Product (this compound) Workup2->Purify2 Final Final Purify2->Final Final Product Characterization

Caption: High-level workflow for the two-step synthesis.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Extremely water-reactive and flammable.[4] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6] Handle under an inert atmosphere (Nitrogen or Argon). NaH is typically supplied as a 60% dispersion in mineral oil, which is safer to handle.[7] Use non-sparking tools and ensure all glassware is rigorously dried before use.[5]

  • 3-Chloronitrobenzene and Derivatives: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Exposure may lead to methemoglobinemia.[8] Avoid creating dust or aerosols.

  • Solvents (THF, Ethanol, Hexane): Flammable liquids. Keep away from ignition sources. THF can form explosive peroxides; use only peroxide-free solvent.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Key Hazards
2,5-DichloronitrobenzeneC₆H₃Cl₂NO₂192.00Toxic, Irritant
Sodium Hydride (60% in oil)NaH24.00Water-Reactive, Flammable
Benzyl AlcoholC₇H₈O108.14Harmful, Irritant
Tetrahydrofuran (THF)C₄H₈O72.11Flammable, Peroxide-Former
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.65Corrosive, Harmful
Ethanol (Absolute)C₂H₅OH46.07Flammable
Sodium BicarbonateNaHCO₃84.01Minimal Hazard
Anhydrous Sodium SulfateNa₂SO₄142.04Minimal Hazard

Detailed Experimental Protocols

Part A: Synthesis of 2-Chloro-5-benzyloxy-1-nitrobenzene (Intermediate)

Rationale: This protocol utilizes NaH to deprotonate benzyl alcohol, forming a potent nucleophile. The reaction is conducted in anhydrous THF to prevent quenching the base. The regioselectivity is dictated by the powerful electron-withdrawing nature of the nitro group, which stabilizes the negative charge in the Meisenheimer intermediate most effectively when attack occurs at the para position.[1]

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Washing (Optional but Recommended): Add anhydrous hexane via cannula to the flask, stir the suspension for 5-10 minutes, and then stop stirring. Allow the NaH to settle and carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this process twice. Dry the resulting grey powder under a stream of nitrogen.

  • Alkoxide Formation: Add anhydrous THF to the flask to create a stirrable suspension. Cool the flask to 0 °C using an ice bath. Slowly add benzyl alcohol (1.1 eq.) dropwise via syringe.

    • Causality Note: The slow addition is crucial to control the vigorous evolution of hydrogen gas. The mixture will be stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete formation of sodium benzoxide.

  • SNAr Reaction: Dissolve 2,5-dichloronitrobenzene (1.0 eq.) in a minimal amount of anhydrous THF and add this solution dropwise to the sodium benzoxide suspension.

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to 0 °C, cautiously quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product, 2-chloro-5-benzyloxy-1-nitrobenzene, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Part B: Synthesis of this compound (Final Product)

Rationale: The choice of tin(II) chloride is critical for the chemoselective reduction of the nitro group. Unlike catalytic hydrogenation, which can cause debenzylation, or harsher metal-acid systems, SnCl₂ in a protic solvent like ethanol provides a mild and efficient method that preserves the other functional groups.[3][10][11]

Procedure:

  • Setup: In a round-bottom flask, dissolve the purified 2-chloro-5-benzyloxy-1-nitrobenzene (1.0 eq.) from Part A in absolute ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) to the solution in one portion. The amount of SnCl₂ is in stoichiometric excess to ensure complete reduction.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature and concentrate the ethanol in vacuo. Re-dissolve the residue in ethyl acetate. Slowly pour this solution into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Note: This step neutralizes the acidic reaction mixture and precipitates tin salts (tin hydroxide/oxide) as a white solid, allowing for their removal by filtration. Continue adding NaHCO₃ solution until the pH is ~8.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be further purified by recrystallization or flash chromatography if necessary.

Characterization and Expected Results

The intermediate and final product should be characterized to confirm their identity and purity.

CompoundAppearanceExpected YieldM.P. (°C)
2-Chloro-5-benzyloxy-1-nitrobenzenePale yellow solid80-90%~95-98
This compoundOff-white to tan solid85-95%~70-73

Analytical Data for this compound (5-benzyloxy-2-chloroaniline):

  • ¹H NMR (CDCl₃): δ ~7.45-7.30 (m, 5H, Ar-H from Bn), 7.08 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.40 (dd, 1H, Ar-H), 5.00 (s, 2H, -OCH₂Ph), 3.80 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃): δ ~149.0, 144.5, 137.0, 130.5, 128.8, 128.2, 127.6, 115.5, 113.0, 102.0, 70.5.

  • Mass Spec (ESI+): m/z 234.07 [M+H]⁺.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing high-purity this compound from 2,5-dichloronitrobenzene. The procedure leverages a highly regioselective SNAr reaction and a mild, chemoselective nitro group reduction. By understanding the chemical principles and adhering to the detailed safety and experimental protocols, researchers can confidently execute this synthesis to access this important pharmaceutical intermediate.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

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  • University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

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  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

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  • Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution. [Link]

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  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. [Link]

  • Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]

  • PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Institutes of Health. [Link]

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Strategic Overview: The Importance and Synthetic Challenges of 4-Benzyloxy-3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scale-Up Synthesis of 4-Benzyloxy-3-chloroaniline for Industrial Applications

This document provides a comprehensive technical guide for the industrial-scale synthesis of 4-benzyloxy-3-chloroaniline, a critical building block in the development of various pharmaceutical agents. This guide moves beyond a simple recitation of steps to provide a thorough analysis of the synthetic strategy, the rationale behind key process decisions, and a detailed, field-proven protocol designed for safety, scalability, and high purity.

4-Benzyloxy-3-chloroaniline serves as a pivotal intermediate in the synthesis of a wide range of therapeutic compounds, including potential anti-cancer, anti-diabetes, and anti-viral agents.[1][2] Its widespread use necessitates a reliable, cost-effective, and safe manufacturing process. While several synthetic routes are described in the literature, transitioning from a laboratory-scale preparation to a multi-kilogram industrial production presents significant challenges:

  • Safety and Handling: Processes involving highly reactive or pyrophoric reagents, such as Raney Nickel, introduce considerable safety risks at scale.[1]

  • Selectivity and By-Product Formation: Catalytic hydrogenation, a common method for nitro group reduction, often suffers from poor selectivity. This can lead to undesired side reactions like debenzylation and dechlorination, resulting in a complex mixture of impurities that are difficult to separate.[1]

  • Purity and Downstream Processing: The purity of the final product is paramount, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Commercially available 4-benzyloxy-3-chloroaniline can be of inconsistent quality, often contaminated with by-products like 4-amino-2-chlorophenol.[1]

Therefore, the selection of a synthetic strategy must prioritize safety, process simplicity, high yield, and exceptional purity of the final product.

Evaluation of Synthetic Pathways and Selection of the Optimal Route

A survey of established methods reveals two primary approaches to synthesizing 4-benzyloxy-3-chloroaniline.

Pathway A: Catalytic Hydrogenation of 4-Benzyloxy-3-chloronitrobenzene

This approach is attractive due to the high efficiency of catalytic hydrogenation. However, practical application on a large scale is problematic.

  • Palladium on Carbon (Pd/C): While effective, Pd/C catalysis under hydrogen pressure is notoriously difficult to control for this specific substrate. The reaction often proceeds too rapidly, leading to the cleavage of the benzyl ether (debenzylation) and removal of the chlorine atom (dechlorination). In trials, this method yielded 4-amino-2-chlorophenol as the major product, with only trace amounts of the desired aniline.[1]

  • Raney Nickel (Raney Ni): This catalyst also presents significant safety concerns, particularly its pyrophoric nature when dry, making it unsuitable for a robust, large-scale process.[1]

Pathway B: Chemical Reduction of 4-Benzyloxy-3-chloronitrobenzene

This route employs stoichiometric reducing agents and offers superior control and selectivity.

  • Iron Powder (Fe) in Acetic Acid: Reduction with iron powder is a classic and effective method.[1][3] However, it often requires acidic conditions and can lead to iron-containing waste streams that require treatment.

  • Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride dihydrate (SnCl₂·2H₂O) is a well-established, mild, and highly selective method.[3] It is compatible with a wide range of functional groups, including halogens and O-benzyl ethers, which remain unaffected during the reaction.[3] This method consistently produces 4-benzyloxy-3-chloroaniline in high yield and purity, free from tin residues after a straightforward workup.[1][3]

Chosen Industrial Strategy

Based on this analysis, the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl₂) is the most suitable method for safe and convenient large-scale synthesis.[1][3] It avoids the selectivity issues of catalytic hydrogenation and the handling risks associated with pyrophoric catalysts.

Process Chemistry and Workflow

The selected process is a straightforward reduction of a nitroarene to an aniline. The overall workflow is designed for efficiency and ease of operation in a standard industrial chemical plant.

G cluster_prep Starting Material Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Finishing SM 4-Benzyloxy-3-chloronitrobenzene (Starting Material) Reactor Charge Reactor: 1. Ethanol (Solvent) 2. Starting Material 3. SnCl₂·2H₂O SM->Reactor Reaction Heat to Reflux (e.g., ~78-80°C) Monitor by TLC/HPLC Reactor->Reaction Initiate Reaction Quench Cool & Basify (e.g., aq. NaOH) Precipitate Tin Salts Reaction->Quench Filtration Filtration Remove Inorganic Solids Quench->Filtration Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Extraction Wash Wash Organic Phase (e.g., Brine) Extraction->Wash Dry Dry Organic Phase (e.g., Na₂SO₄) Concentrate Solvent Removal (Rotary Evaporation) Recrystallize Recrystallization (e.g., Ethanol/Water) FinalDry Vacuum Drying Product Final Product: 4-Benzyloxy-3-chloroaniline (High Purity Solid)

Caption: High-level workflow for the industrial synthesis of 4-benzyloxy-3-chloroaniline.

Detailed Application Protocol for Kilogram-Scale Synthesis

This protocol is designed for the synthesis of multi-kilogram batches of 4-benzyloxy-3-chloroaniline. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent / Material CAS No. Molecular Weight Quantity (Example Scale) Role
4-Benzyloxy-3-chloronitrobenzene18589-94-1263.68 g/mol 1.00 kg (3.79 mol)Starting Material
Stannous Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol 4.28 kg (18.97 mol)Reducing Agent
Ethanol (200 Proof)64-17-546.07 g/mol 10 LReaction Solvent
Ethyl Acetate141-78-688.11 g/mol ~15 LExtraction Solvent
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol As required (~3 L of 10M aq. soln.)Basifying Agent
Saturated Sodium Chloride (Brine)7647-14-558.44 g/mol ~2 LWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ~500 gDrying Agent

Equipment:

  • 50 L Glass-Lined Reactor with overhead stirrer, condenser, and temperature probe

  • Heating/Cooling Mantle

  • Nutsche Filter or similar large-scale filtration apparatus

  • Large Separatory Funnel (or equivalent extraction setup)

  • Industrial Rotary Evaporator

  • Vacuum Oven

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • Charge the 50 L reactor with Ethanol (10 L).

    • Begin stirring and add 4-benzyloxy-3-chloronitrobenzene (1.00 kg). Stir until fully dissolved.

    • Carefully add the stannous chloride dihydrate (4.28 kg) to the solution. The addition may be exothermic; monitor the internal temperature.

  • Reaction Execution:

    • Once all reagents are charged, slowly heat the reaction mixture to reflux (approximately 78-80°C).

    • Maintain the reflux for 3-5 hours. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature (< 25°C).

    • Slowly and carefully add a 10M aqueous solution of sodium hydroxide. Caution: This neutralization is highly exothermic. Add the base at a rate that keeps the internal temperature below 50°C. Continue adding the base until the pH of the aqueous layer is >10. A thick, white precipitate of tin salts will form.

    • Filter the entire slurry through a Nutsche filter to remove the inorganic solids. Wash the filter cake with Ethyl Acetate (2 x 1 L) to ensure all product is recovered.

  • Extraction and Purification:

    • Combine the filtrate and the ethyl acetate washes in a large separatory funnel.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer with additional Ethyl Acetate (2 x 2 L) to maximize recovery.

    • Combine all organic layers and wash with saturated brine solution (1 x 2 L).

    • Dry the combined organic phase over anhydrous sodium sulfate (~500 g), stir for 30 minutes, and filter to remove the drying agent.

  • Product Finishing:

    • Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry thoroughly in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield and Quality
  • Yield: 85-95%

  • Appearance: Off-white to light tan crystalline solid

  • Purity (HPLC): >99%

  • Melting Point: 56-60 °C[2][5]

Safety and Hazard Management

Industrial synthesis requires strict adherence to safety protocols. The primary hazards associated with this process are outlined below.

Substance CAS No. GHS Hazard Statements [6][7][8][9]
4-Benzyloxy-3-chloroaniline 59404-86-3H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Stannous Chloride Dihydrate 10025-69-1H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.
Sodium Hydroxide 1310-73-2H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage.
Ethyl Acetate 141-78-6H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.
Ethanol 64-17-5H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation.

Engineering Controls:

  • All operations should be performed in a chemical fume hood or a well-ventilated enclosure.

  • Use ground equipment to prevent static discharge when handling flammable solvents.

  • Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • When handling solids, a dust mask or respirator may be necessary to avoid inhalation.[8][9]

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

G QC Quality Control for Final Product HPLC HPLC QC->HPLC Purity Assay NMR NMR QC->NMR Identity MS MS QC->MS Identity MP MP QC->MP Physical Check

Caption: Key analytical tests for quality control of 4-benzyloxy-3-chloroaniline.

Analysis Purpose Expected Result
HPLC Quantify purity and detect impurities.Purity > 99.0% (by area).
¹H NMR Confirm chemical structure and identity.Spectrum consistent with the structure of 4-benzyloxy-3-chloroaniline.
Mass Spec (MS) Confirm molecular weight.Molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺).[10]
Melting Point Assess purity and identity.A sharp melting point within the range of 56-60 °C.[2][5]

References

  • PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]

  • ACS Publications. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Retrieved from [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. Retrieved from [Link]

  • Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(42), 13054-13075. Retrieved from [Link]

Sources

Application Note: 3-Benzyloxy-6-chloroaniline in Quinoxaline Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide addresses the specific use of 3-Benzyloxy-6-chloroaniline (also chemically identified as 5-(benzyloxy)-2-chloroaniline ) in the synthesis of bioactive quinoxaline derivatives.

Executive Summary & Chemical Profile

This compound is a high-value intermediate used primarily in the synthesis of fused heterocyclic systems, including quinoxalines , quinazolines , and thienopyrimidines . Its structural motif—combining an electron-withdrawing chlorine atom with an electron-donating benzyloxy group—provides a unique electronic push-pull system that is highly desirable in Medicinal Chemistry for modulating potency and solubility in kinase inhibitors (e.g., VEGFR, PDGFR targets) and GnRH antagonists.

Chemical Identity
PropertyDetail
Common Name This compound
IUPAC Name 5-(Benzyloxy)-2-chloroaniline
CAS Number 81912-34-7
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
Key Functionality Primary amine (Nucleophile), Benzyloxy (Protected Phenol), Chloro (Lipophilic/Steric handle)

Strategic Synthetic Pathways

The utilization of this aniline follows two distinct "Logic Streams" in drug discovery:

  • Logic Stream A (Core Construction): The aniline is converted into a 1,2-diamine to build the quinoxaline ring de novo. This places the chloro- and benzyloxy- substituents directly on the benzenoid ring of the quinoxaline.

  • Logic Stream B (Functionalization): The aniline acts as a nucleophile to functionalize a pre-existing 2,3-dichloroquinoxaline core. This creates an N-aryl quinoxaline, a common motif in ATP-competitive kinase inhibitors.

Pathway Visualization

QuinoxalinePathways Aniline This compound (Starting Material) Nitration Step A1: Nitration (Introduction of N-source) Aniline->Nitration HNO3/H2SO4 Coupling Step B1: SNAr / Buchwald (Nucleophilic Attack) Aniline->Coupling Diamine Intermediate: 4-Benzyloxy-7-chloro- 1,2-phenylenediamine Nitration->Diamine Reduction (H2/Pd-C) Condensation Step A2: Condensation (with Glyoxal/Oxalic Acid) Diamine->Condensation CoreProduct Target A: 6-Benzyloxy-7-chloroquinoxaline Condensation->CoreProduct Cyclization DCQX Reagent: 2,3-Dichloroquinoxaline DCQX->Coupling FunctProduct Target B: N-(3-benzyloxy-6-chlorophenyl)- 3-chloroquinoxalin-2-amine Coupling->FunctProduct Base/Heat or Pd cat.

Figure 1: Dual synthetic logic for this compound. Route A builds the ring; Route B functionalizes it.

Detailed Protocols

Protocol A: De Novo Synthesis of the Quinoxaline Core

Objective: To synthesize 6-(benzyloxy)-7-chloroquinoxaline-2,3(1H,4H)-dione or its aromatic analog.

Mechanism: This route requires converting the mono-amine into a vicinal diamine. The directing effects of the substituents (Cl: ortho/para deactivator; NH₂: ortho/para activator; OBn: ortho/para activator) must be managed. The amino group is the strongest director.

Step 1: Protection & Nitration [1]

  • Acetylation: Dissolve this compound (1.0 eq) in DCM. Add acetic anhydride (1.1 eq) and TEA (1.2 eq). Stir at RT for 2h.[2][3] Isolate the acetanilide.

    • Why: Protects the amine from oxidation and reinforces ortho direction.

  • Nitration: Dissolve the acetanilide in concentrated H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.05 eq). Stir at 0–5°C for 1h.

    • Regioselectivity:[3] The nitro group enters ortho to the acetamido group (position 2 relative to amine) or para (position 4). Position 6 is blocked by Cl. Position 2 is sterically crowded by the Cl at position 6 (the "1,2,3" effect). Nitration likely favors the position para to the amine (position 4), yielding 2-chloro-5-benzyloxy-4-nitroaniline precursor.

  • Hydrolysis: Reflux in EtOH/HCl to remove the acetyl group.

Step 2: Reduction to Diamine

  • Hydrogenation: Dissolve the nitro-aniline in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Conditions: Hydrogenate at 30 psi H₂ for 4–6 hours.

  • Workup: Filter through Celite immediately (diamines are air-sensitive). Use directly in the next step.

Step 3: Cyclization (The Quinoxaline Formation)

  • Reagents: To the fresh diamine solution, add Oxalic Acid Dihydrate (1.2 eq) and 4N HCl.

  • Reflux: Heat to reflux (100°C) for 3–5 hours. The diamine condenses with the dicarbonyl carbons of oxalic acid.

  • Isolation: Cool to RT. The product, 6-(benzyloxy)-7-chloroquinoxaline-2,3-dione , precipitates as a solid. Filter and wash with water.[4][2]

Protocol B: N-Arylation (Kinase Inhibitor Synthesis)

Objective: To couple this compound with 2,3-dichloroquinoxaline to form a functionalized scaffold.

Context: This reaction exploits the


 mechanism. The electron-deficient quinoxaline ring is susceptible to nucleophilic attack by the aniline.

Materials:

  • Nucleophile: this compound (1.0 eq)

  • Electrophile: 2,3-Dichloroquinoxaline (1.0 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.99 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add this compound (2.33 g, 10 mmol) and

    
     (2.76 g, 20 mmol).
    
  • Reaction: Heat the mixture to 80–90°C under inert atmosphere (

    
    ).
    
    • Note: Monitoring is crucial. 2,3-Dichloroquinoxaline can undergo double substitution. The steric bulk of the chlorine on the aniline helps prevent the second addition, but temperature control is key.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1) every hour. Look for the disappearance of the aniline.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0–20% EtOAc in Hexanes).

Yield Expectation: 75–85%. Characterization:

  • ¹H NMR: Look for the singlet of the quinoxaline proton (if using a mono-chloro precursor) or the distinct pattern of the benzyloxy methylene protons (~5.1 ppm).

  • MS: M+H peak at ~396/398 (Cl isotope pattern).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Route B) Double substitution (formation of bis-aniline).Reduce temperature to 60°C. Add the aniline dropwise to the quinoxaline solution (keeping quinoxaline in excess initially).
Incomplete Reaction Poor nucleophilicity of the aniline due to steric Cl.Switch to Buchwald-Hartwig conditions : Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110°C.
O-Debenzylation Harsh acidic conditions in Route A (Cyclization).Avoid HBr or HI. Use Oxalic acid/HCl for cyclization, which generally spares benzyl ethers. If loss occurs, re-protect using BnBr/K₂CO₃.
Regioisomer Mix Nitration (Route A) occurring at multiple positions.Verify regiochemistry by NOE NMR. If mixture is inseparable, purify at the nitro-aniline stage using column chromatography before reduction.

Safety & Handling

  • This compound: Irritant. Potential sensitizer. Handle in a fume hood.

  • 2,3-Dichloroquinoxaline: Corrosive and toxic. Avoid skin contact.

  • General: Quinoxaline derivatives can be biologically active (kinase inhibitors).[1][5][6] Treat all intermediates as potent compounds.

References

  • BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from .

  • Siva Sankara Babu, T., et al. (2020).[7] "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity." Rasayan Journal of Chemistry, 13(2), 1037-1041.[7] Retrieved from .

  • Wang, M., et al. (2015).[6] "Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline." Atlantis Press. Retrieved from .

  • Google Patents. WO2007046392A1 - Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof. (Mentions this compound as intermediate).[2] Retrieved from .

  • Ajani, O. O., et al. (2015). "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives." Molecules, 20. Retrieved from .

Sources

Application Notes and Protocols: 3-Benzyloxy-6-chloroaniline in Dye and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Benzyloxy-6-chloroaniline is a substituted aromatic amine characterized by the molecular formula C₁₃H₁₂ClNO.[1] Its structure incorporates a primary amine group, a chlorine atom, and a benzyloxy substituent, making it a highly versatile intermediate in organic synthesis. The nucleophilic primary amine is the primary site of reactivity, enabling its use in diazotization reactions for dye synthesis and in condensation reactions for the formation of polymers like polyamides. The chloro and benzyloxy groups modulate the electronic properties and steric bulk of the molecule, influencing the color, solubility, and thermal stability of the final products. This guide provides an in-depth exploration of its application in the synthesis of azo dyes and advanced polymers, complete with detailed experimental protocols for researchers in chemistry and material science.

Section 1: Application in Azo Dye Synthesis

Aromatic amines are foundational precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants.[2] The synthesis is a two-step process: the conversion of the primary aromatic amine into a diazonium salt (diazotization), followed by the coupling of this salt with an electron-rich nucleophile.[2][3] this compound serves as the "diazo component" in this reaction sequence.

The Principle of Diazotization and Azo Coupling

Diazotization: The process involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C). The low temperature is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures.[2]

Azo Coupling: The diazonium salt is a weak electrophile and reacts with an activated aromatic compound, known as the "coupling component" (e.g., phenols, naphthols, or other anilines), via an electrophilic aromatic substitution reaction.[2] The pH of the coupling reaction is crucial: phenols and naphthols are typically coupled under slightly alkaline conditions to form the more reactive phenoxide ion, while aromatic amines are coupled under slightly acidic conditions.

Protocol: Synthesis of a Representative Monoazo Dye

This protocol describes a general procedure for synthesizing a monoazo dye by coupling diazotized this compound with 2-naphthol.

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filtration flask

  • Standard laboratory safety equipment (goggles, lab coat, gloves)

Experimental Workflow:

Azo_Dye_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation A Dissolve this compound in conc. HCl D Diazotization: Add NaNO₂ to Aniline soln. (0-5°C) A->D B Prepare NaNO₂ solution B->D C Prepare 2-Naphthol in NaOH solution E Azo Coupling: Add Diazonium Salt to 2-Naphthol soln. (0-5°C) C->E D->E Diazonium Salt Solution F Precipitate Dye (Salting Out) E->F G Vacuum Filtration F->G H Wash with Water G->H I Recrystallize (e.g., from Ethanol) H->I

Caption: Workflow for Azo Dye Synthesis.

Step-by-Step Methodology:

  • Preparation of the Diazonium Salt Solution: a. In a 250 mL beaker, dissolve 0.01 mole of this compound in a mixture of 5 mL concentrated HCl and 10 mL of water. b. Cool the solution to 0–5 °C in an ice bath with constant stirring. The aniline salt may precipitate, which is normal. c. In a separate beaker, dissolve 0.01 mole of sodium nitrite (NaNO₂) in 10 mL of cold water. d. Add the NaNO₂ solution dropwise to the cold aniline salt suspension over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full diazotization. The resulting clear, pale-yellow solution is the diazonium salt.[3][4]

  • Preparation of the Coupling Component Solution: a. In a separate 400 mL beaker, dissolve 0.01 mole of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution. b. Cool this solution to 5 °C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A brightly colored precipitate should form almost immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[4]

  • Isolation and Purification: a. Isolate the crude dye by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with cold water to remove any unreacted salts. c. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product. d. Dry the purified dye in a vacuum oven at a low temperature.

Influence of Substituents on Dye Properties

The chloro and benzyloxy groups on the aniline ring are expected to influence the final properties of the dye:

  • Color: These substituents act as auxochromes, modifying the wavelength of maximum absorption (λ_max) of the chromophore (-N=N-). The electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the chlorine atom can cause a bathochromic (red) or hypsochromic (blue) shift, resulting in a wide range of potential colors from yellow to red and brown.[5]

  • Fastness: The large benzyloxy group can improve the dye's affinity for hydrophobic fibers (like polyester) and may increase its lightfastness by providing steric hindrance that protects the azo bond from photolytic degradation.

Section 2: Application in Polymer Chemistry

The primary amine of this compound allows it to be used as a comonomer in the synthesis of high-performance polymers, particularly polyamides and conductive copolymers.

Synthesis of Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized via polycondensation of an aromatic diamine with an aromatic diacyl chloride. While this compound is a monoamine, it can be chemically modified to create a diamine monomer or used as an end-capping agent to control molecular weight. For this guide, we will consider its use in a copolymer system where it is mixed with a primary diamine.

Principle of Low-Temperature Solution Polycondensation: This method involves reacting a diamine and a diacyl chloride in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) at low temperatures.[6] An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the HCl gas produced during the reaction.[6]

Protocol: Synthesis of a Copolyamide

This protocol describes the synthesis of a copolyamide using 4,4'-oxydianiline and isophthaloyl chloride, with this compound acting as a chain-modifying comonomer.

Materials and Equipment:

  • 4,4'-Oxydianiline (ODA)

  • This compound

  • Isophthaloyl chloride (IPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube.

Polymer Synthesis Workflow:

Polyamide_Synthesis A Charge flask with ODA, this compound, NMP, LiCl, and Pyridine under N₂ B Stir until all solids dissolve A->B C Cool mixture to 0°C B->C D Add Isophthaloyl Chloride (IPC) in portions C->D E Allow to warm to room temperature and stir for 3-4 hours D->E F Precipitate polymer by pouring viscous solution into Methanol E->F G Filter and wash polymer with hot water and Methanol F->G H Dry polymer under vacuum at 80°C G->H

Caption: Workflow for Polyamide Synthesis.

Step-by-Step Methodology:

  • Reactor Setup: a. Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet. b. Under a steady stream of dry nitrogen, add 0.0095 mole of 4,4'-oxydianiline, 0.001 mole of this compound, 1.0 g of anhydrous LiCl, and 50 mL of anhydrous NMP. The LiCl is used to enhance the solubility of the resulting polyamide.[6]

  • Monomer Dissolution: a. Stir the mixture at room temperature until all solids have completely dissolved. b. Add 2 mL of anhydrous pyridine to the solution to act as an acid scavenger.

  • Polymerization: a. Cool the stirred solution to 0 °C using an ice-salt bath. b. Add 0.01 mole of solid isophthaloyl chloride in small portions over 30 minutes, ensuring the temperature does not rise above 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. d. Continue stirring for 3-4 hours. The solution will become highly viscous as the polymer forms.

  • Polymer Isolation and Purification: a. Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol to precipitate the polymer. b. Collect the fibrous polymer precipitate by filtration. c. Wash the polymer thoroughly several times with hot water and then with methanol to remove NMP, LiCl, and any unreacted monomers. d. Dry the final copolyamide product in a vacuum oven at 80 °C for 24 hours.

Application in Conductive Copolymers

Polyaniline is an intrinsically conducting polymer with applications in antistatic coatings, sensors, and corrosion inhibition.[7] Its properties can be tuned by copolymerizing aniline with substituted anilines. Copolymerizing with this compound can modify the resulting polymer's processability, solubility, and electrochemical properties. The bulky, non-polar benzyloxy group can increase solubility in organic solvents, while the electron-withdrawing chlorine atom can alter the polymer's electronic band structure and conductivity.[7][8]

Table 1: Predicted Effects of this compound on Polymer Properties

PropertyPredicted EffectRationale
Solubility IncreasedThe bulky, flexible benzyloxy side group disrupts chain packing and increases free volume, improving solubility in organic solvents.[6]
Thermal Stability May Decrease SlightlyThe benzyloxy group may have lower thermal stability compared to a fully aromatic backbone, potentially lowering the onset of degradation.
Glass Transition (Tg) LoweredThe flexible ether linkage in the benzyloxy group can act as an internal plasticizer, increasing chain mobility and lowering the Tg.
Conductivity (in Copolymers) DecreasedThe bulky, insulating side groups can hinder inter-chain charge transport, and the chloro-substituent may alter the electronic properties, typically leading to lower conductivity compared to pure polyaniline.[7][8]

Conclusion

This compound is a valuable and adaptable chemical intermediate. Its primary amine functionality is readily exploited in the classical diazotization-coupling sequence to produce a diverse range of azo dyes, where its unique substituents can be used to tune color and performance properties. Furthermore, this reactivity extends to polymer science, allowing its incorporation into high-performance polymer chains like polyamides and conductive copolymers. By introducing bulky and electronically distinct side groups, it serves as a powerful tool for modifying polymer solubility, thermal characteristics, and electronic properties, enabling the rational design of materials for specialized applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and leverage the full potential of this versatile molecule.

References

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
  • MALDI-TOF Characterization of Functionalized Polymers. (n.d.). Sigma-Aldrich.
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). The Royal Society of Chemistry.
  • Classifications, properties, recent synthesis and applic
  • The Synthesis of Azo Dyes. (n.d.). UNB.
  • Synthesis and spectral analysis of some new phenolic azo dyes. (2017).
  • CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (2024). IIP Series.
  • Molecular Characterization of Synthetic Polymers. (n.d.). Shimadzu.
  • 3-CHLOROANILINE. (n.d.).
  • Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline)
  • The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. (n.d.). Chembk.com.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
  • SYNTHESIS AND CHARACTERISATION OF POLYAMIDE 6 BLENDS MADE BY REACTIVE EXTRUSION. (n.d.). Brunel University Research Archive.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library.
  • Synthesis, Characterisation and Dyeing Properties of New Bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive dyes based on 1,4-. (2023). NSUK Journal of Science and Technology.
  • 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties. (2024). ChemicalBook.
  • A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)
  • Poly(m-chloroaniline): Electrochemical Synthesis and Characterization. (2025).
  • 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. (2021).
  • Chemical synthesis and characterization of poly(aniline-co-ethyl 3-aminobenzoate) copolymers. (2010). University of Auckland.
  • STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. (2023). International Journal of Biology, Pharmacy and Allied Sciences.
  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023).
  • 3-Chloroaniline. (n.d.). PubChem.
  • The chemistry and applic
  • 3-(Benzyloxy)-5-chloroaniline. (n.d.). MilliporeSigma.
  • 3-(Benzyloxy)-5-chloroaniline. (n.d.). Merck.

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Application Note: Chromatographic Purification of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Technique: Normal-Phase Flash Column Chromatography.

Introduction & Chemical Profiling

The purification of substituted anilines presents unique chromatographic challenges due to their basicity, hydrogen-bonding capacity, and susceptibility to oxidative degradation. 3-Benzyloxy-6-chloroaniline (also referred to as 5-benzyloxy-2-chloroaniline depending on nomenclature prioritization) is a highly valuable intermediate in the synthesis of fused heterocyclic pharmaceuticals[1].

Typically synthesized via the benzylation of 4-chloro-3-nitrophenol followed by the reduction of the nitro group, the crude reaction mixture often contains unreacted nitro precursors, over-alkylated byproducts, and oxidized polymeric species[1].

Structural Causality in Chromatography

As a Senior Application Scientist, it is critical to understand how the molecule's structural features dictate its behavior on a silica column:

  • The Amine Group (-NH₂): Acts as a hydrogen-bond donor and acceptor. It interacts strongly with the acidic silanol groups (-OH) on the silica gel surface, which can lead to severe peak tailing.

  • The Ortho-Chloro Group (-Cl): Exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This slightly reduces the electron density on the adjacent amine, lowering its basicity compared to unsubstituted aniline. This is a favorable feature, as it mitigates extreme silanol binding and improves elution band sharpness.

  • The Benzyloxy Group (-OBn): Imparts significant lipophilicity to the molecule, ensuring excellent solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Methodological Rationale (E-E-A-T)

A successful purification protocol must be a self-validating system where every parameter is chosen for a specific mechanistic reason.

Stationary Phase Selection

We utilize Silica Gel with a particle size of 40 to 63 μm (230-400 mesh) . This specific grade is the gold standard for flash chromatography because it provides a high surface-area-to-weight ratio, affording highly efficient separation resolution without generating the excessive back-pressure seen with smaller HPLC-grade particles[2].

Mobile Phase & Gradient Design

A binary gradient of n-Hexane and Ethyl Acetate (EtOAc) is highly effective for this compound[1]. Hexane provides the non-polar bulk necessary to retain the compound on the column, while EtOAc acts as the polar modifier. The ester oxygen in EtOAc outcompetes the aniline for hydrogen-bonding sites on the silica, facilitating controlled elution.

Environmental Controls

Anilines are highly susceptible to oxidation, especially when exposed to light and air, which leads to the formation of dark, colored impurities like p-benzoquinones and complex polymers[3]. To prevent in-process degradation, solvents should be purged with an inert gas (nitrogen or argon), and the purified fractions must be stored in the dark[3]. Discoloration in halogenated anilines is a direct indicator of oxidized impurities, which are highly retained on silica and can be effectively stripped away during this chromatographic process[4].

Experimental Workflows & Protocols

Table 1: Standardized Chromatographic Parameters
ParameterSpecificationMechanistic Purpose
Stationary Phase Silica Gel, 40-63 μm (230-400 mesh)Optimal resolution and mass transfer[2].
Sample Loading 1:50 to 1:70 (Crude : Silica ratio)Prevents column overloading and band broadening[2].
Mobile Phase A n-Hexane (Inert gas purged)Non-polar bulk solvent; prevents oxidation[3].
Mobile Phase B Ethyl Acetate (EtOAc)Polar displacer to disrupt silanol-amine interactions.
Detection UV at 254 nm & 280 nmBenzyl and aniline rings provide strong chromophores.
Step-by-Step Purification Protocol

Step 1: Column Packing and Equilibration

  • Weigh the appropriate amount of 40-63 μm silica gel (approx. 50g per 1g of crude mixture).

  • Prepare a slurry of the silica gel in 100% n-Hexane and carefully pour it into the glass column, ensuring no air bubbles are trapped.

  • Elute 2-3 column volumes (CV) of n-Hexane to pack the bed tightly and equilibrate the stationary phase.

Step 2: Sample Application (Wet Loading)

  • Dissolve the crude this compound in the absolute minimum volume of Dichloromethane (DCM). Note: Do not use EtOAc for loading, as its polarity will cause the sample to streak down the column prematurely.

  • Carefully apply the dissolved sample directly to the flat head of the silica bed using a long glass pipette.

  • Drain the solvent until the sample is just absorbed into the silica, then carefully add a protective layer of clean sand (approx. 1 cm).

Step 3: Gradient Elution

  • 0 - 2 CV: Elute with 100% n-Hexane to wash away highly non-polar impurities (e.g., residual benzyl bromide if carried over).

  • 2 - 5 CV: Step gradient to 10% EtOAc in Hexane . The unreacted nitro precursor (less polar due to weaker H-bonding) will begin to elute.

  • 5 - 10 CV: Step gradient to 25% EtOAc in Hexane (approx. 3:1 Hex/EtOAc)[1]. The target this compound will elute in this window.

  • Collect fractions in clean test tubes (e.g., 20 mL per tube for a 40 mm diameter column).

Step 4: Monitoring and Isolation

  • Spot fractions on a silica TLC plate. Develop using 3:1 Hexane/EtOAc.

  • Visualize under UV light (254 nm). For secondary confirmation, stain the plate with Ninhydrin or KMnO₄ (the primary amine will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background).

  • Pool the fractions containing the pure product and concentrate using a rotary evaporator under reduced pressure. Crucial: Keep the water bath temperature below 40°C to prevent thermal degradation[3].

Table 2: Expected TLC Data (Eluent: 3:1 n-Hexane/EtOAc)
Compound / ImpurityExpected

Value
Visual Characteristics
Unreacted Nitro Precursor0.65 - 0.75UV active, does not stain with Ninhydrin.
This compound 0.40 - 0.50 UV active, stains strongly with KMnO₄.
Oxidized Polymeric Impurities0.00 - 0.10Dark brown/red spots at the baseline[3].

Process Visualization

Workflow A Crude Synthesis Mixture (Nitro Reduction) B Sample Preparation (Dissolve in Min. DCM) A->B C Flash Chromatography (Silica 40-63 μm) B->C D Fraction Collection (UV 254 nm / TLC) C->D E Concentration (Vacuum <40°C) D->E F Pure 3-Benzyloxy- 6-chloroaniline E->F

Fig 1: End-to-end chromatographic purification workflow for this compound.

Mechanism Silica Silica Gel (Stationary Phase) Active Silanols (-OH) Nitro Unreacted Nitro Precursor (Weak Dipole Interaction) Silica->Nitro Elutes First (Hex/EtOAc 9:1) Product This compound (Moderate H-Bonding) Silica->Product Elutes Second (Hex/EtOAc 3:1) Impurity Oxidized Polymeric Impurities (Strong Binding/Polar) Silica->Impurity Retained on Column

Fig 2: Elution logic based on polarity and hydrogen bonding with the silica stationary phase.

Troubleshooting & Optimization

  • Issue: Severe Peak Tailing of the Product.

    • Cause: Excessive interaction between the basic amine and acidic silanols.

    • Solution: While the ortho-chloro group usually dampens basicity enough to prevent this, if tailing occurs, add 1% Triethylamine (TEA) to the mobile phase. TEA will competitively bind to the active silanols, masking them and allowing the aniline to elute as a sharp band.

  • Issue: Product Fractions are Dark/Discolored.

    • Cause: Oxidation of the aniline during the collection process[3].

    • Solution: Ensure all solvents are thoroughly degassed and purged with inert gas prior to use[3]. Wrap the collection tubes in aluminum foil to minimize photo-induced radical formation. If the final isolated product is dark, a secondary activated carbon treatment during recrystallization may be required to adsorb the colored impurities[4].

References

  • Title: WO2007046392A1 - Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof | Source: Google Patents | URL
  • Title: Purification of Organic Compounds by Flash Column Chromatography | Source: Organic Syntheses | URL: [Link]

Sources

Application Notes and Protocols for the Quantification of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Benzyloxy-6-chloroaniline is an aromatic amine derivative of significant interest in pharmaceutical and chemical synthesis. Its structural complexity, featuring a chloroaniline core and a benzyloxy substituent, necessitates robust and reliable analytical methods for its quantification. Accurate measurement of this compound is critical for process control, impurity profiling in drug substances, and stability studies.[1][2][3] This document provides detailed protocols for the quantification of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC13H12ClNO[4][5][6]
Molecular Weight233.7 g/mol [4][6]
AppearanceSolid or Semi-solid[4][6]
StorageKeep in dark place, inert atmosphere, room temperature[4][6]

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Rationale: RP-HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds. Given the aromatic nature and the expected UV absorbance of this compound, HPLC with UV detection is a logical choice for a robust and widely accessible analytical method.[7][8][9] The selection of a C18 column provides a versatile stationary phase for the retention of the analyte, while a buffered mobile phase ensures consistent ionization state and reproducible retention times.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 65:35 (v/v) ratio.[7]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (based on the chromophores present in the molecule).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

The method should be validated in accordance with ICH guidelines.[1][11]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD) ≤ 2% for repeatability and intermediate precision
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Specificity The peak for this compound should be well-resolved from other components.
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Serial Dilution for Calibration Curve B->C E Inject Standards & Sample C->E D Dissolve and Filter Sample D->E F Isocratic Elution on C18 Column E->F G UV Detection at 240 nm F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique.[12][13] The mass spectrometer provides definitive identification of the analyte based on its mass spectrum, which is particularly useful for impurity analysis and trace-level quantification.[14] Due to the polar nature of the amine group, derivatization is often employed to improve the volatility and chromatographic peak shape of aromatic amines.[12]

Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (if necessary):

    • To a dried extract of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • This step converts the polar -NH2 group to a less polar and more volatile trimethylsilyl derivative.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-400.

    • Solvent Delay: 5 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Derivatize if necessary.

    • Sample Preparation: Extract the sample with a suitable solvent. The extract may need to be concentrated and reconstituted in a small volume of solvent before derivatization.

  • Analysis and Quantification:

    • Inject the derivatized calibration standards to construct a calibration curve using the area of a characteristic ion.

    • Inject the derivatized sample solutions.

    • Quantify the amount of this compound in the sample by comparing its characteristic ion's peak area to the calibration curve.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Precision (RSD) ≤ 15% for repeatability and intermediate precision
Accuracy (% Recovery) 85.0% - 115.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 for the quantifier ion
Specificity The mass spectrum of the analyte in the sample should match that of the reference standard.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution (100 µg/mL) B Prepare Calibration Standards A->B D Derivatization (if needed) B->D C Sample Extraction C->D E Inject Derivatized Standards & Sample D->E F GC Separation on DB-5ms Column E->F G EI Ionization & Mass Detection F->G H Extract Ion Chromatogram G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The two methods presented provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method is ideal for routine quality control due to its robustness and ease of use. The GC-MS method offers higher sensitivity and specificity, making it suitable for trace-level analysis and as a confirmatory technique. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Both methods, when properly validated, will yield accurate and reliable results for researchers, scientists, and drug development professionals.

References

  • Benchchem. (n.d.). Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
  • SIELC Technologies. (n.d.). Separation of 4-Chloroaniline on Newcrom R1 HPLC column.
  • (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • ResearchGate. (n.d.). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
  • PubMed. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment.
  • (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Ovid. (n.d.). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment.
  • (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns.
  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)-5-chloroaniline.
  • National Institutes of Health. (n.d.). 3-Benzyloxyaniline.
  • National Institutes of Health. (n.d.). 4-Benzyloxy-3-chloroaniline.
  • Chemspace. (n.d.). 3-(benzyloxy)-5-chloroaniline.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • MilliporeSigma. (n.d.). 3-(Benzyloxy)-5-chloroaniline.
  • EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
  • ATSDR. (n.d.). Analytical Methods.
  • PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.

Sources

Application Note: Precision N-Alkylation of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic protocol for the N-alkylation of 3-Benzyloxy-6-chloroaniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 targets).

The substrate presents a unique challenge: the ortho-chloro substituent (C6) imposes steric hindrance and inductive electron withdrawal, reducing the nucleophilicity of the amine. Simultaneously, the meta-benzyloxy group (C3) provides electron density via resonance but adds significant lipophilicity.

We present two validated methodologies:

  • Reductive Amination (Method A): The preferred route for high-fidelity mono-alkylation , avoiding over-alkylation byproducts.

  • Direct Nucleophilic Substitution (Method B): A scalable route for bis-alkylation or reactive electrophiles, optimized with specific base/solvent systems to overcome steric deactivation.

Strategic Analysis: Substrate Reactivity

Before initiating synthesis, the operator must understand the electronic and steric landscape of the substrate.

FeaturePositionEffect on N-Alkylation
Primary Amine C1Nucleophile. Reactivity is modulated by ring substituents.
Benzyloxy Group C3 (meta)Activator. Weakly activating at the amine position. Increases solubility in organic solvents (DCM, DMF).
Chloro Group C6 (ortho)Deactivator. Significant steric hindrance blocks bulky electrophiles. Inductive effect (-I) lowers

of the anilinium ion, making the amine less nucleophilic than aniline.
Decision Matrix: Method Selection

MethodSelection Start Target: N-Alkylated this compound Decision Desired Substitution Pattern? Start->Decision Mono Mono-Alkylation (R-NH-Ar) Decision->Mono High Selectivity Required Bis Bis-Alkylation (R2-N-Ar) Decision->Bis Exhaustive Alkylation Reductive Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Mono->Reductive Preferred Route Direct Method B: Direct Alkylation (Alkyl Halide + Base + Heat) Mono->Direct Only if Aldehyde Unstable (Requires careful stoichiometry) Bis->Direct Preferred Route

Figure 1: Decision tree for selecting the optimal alkylation strategy based on target product requirements.

Method A: Reductive Amination (Mono-Alkylation)

Objective: Selective synthesis of secondary amines. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction. Why this works: The imine formation is reversible, but the reduction step is irreversible. The steric bulk of the ortho-chloro group is less prohibitive for the planar imine formation than for direct


 attack.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
    • Note: Preferred over

      
       due to lower toxicity and better acid tolerance.
      
  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • DCE is standard, but THF is preferred if strict Green Chemistry protocols are in place.

Step-by-Step Protocol
  • Imine Formation:

    • In a dry reaction vessel equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (0.2 M concentration).

    • Add the Aldehyde (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. For sterically hindered ketones, extending this time to 2 hours or adding 4Å molecular sieves is recommended to drive imine formation.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add

      
        (1.5 equiv) portion-wise over 10 minutes.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by TLC or LC-MS. Look for the disappearance of the aniline (

      
       [M+H]).
      
  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (pH ~8–9).
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate).

    • Note: The secondary amine product is often less polar than the primary amine substrate but more polar than the dialkylated byproduct (if any).

Method B: Direct Alkylation (General/Bis-Alkylation)

Objective: Synthesis of tertiary amines or reaction with substrates lacking aldehyde equivalents (e.g., benzyl halides, alkyl mesylates). Challenge: The "Ortho-Effect" significantly retards the reaction rate, often requiring heat which promotes over-alkylation.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv for mono; 2.5+ equiv for bis)

    • Reactivity Order: Iodide > Bromide > Chloride. (Add NaI (0.1 equiv) if using Chlorides/Bromides to generate Iodides in situ via Finkelstein reaction).

  • Base: Potassium Carbonate (

    
    ) (2.0–3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (for faster rates).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve This compound (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add

      
        (2.0 equiv). Ensure the base is finely powdered to maximize surface area.
      
  • Addition:

    • Add the Alkyl Halide (1.1 equiv).

    • Process Tip: For mono-alkylation, add the alkyl halide slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the amine.

  • Thermal Activation:

    • Heat the reaction to 60°C .

    • Warning: Do not exceed 80°C initially. Higher temperatures significantly increase the rate of double alkylation (

      
      -dialkyl species).
      
    • Monitor via HPLC every 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (

      
      ) to remove DMF.
      
    • Lithium Chloride Wash: A final wash with 5% LiCl solution helps remove residual DMF.

    • Dry over

      
       and concentrate.
      
Reaction Workflow Diagram

DirectAlkylation Substrate This compound (DMF, 0.5M) Base Add K2CO3 (2.0 eq) + NaI (cat.) Substrate->Base Reagent Add Alkyl Halide (Slow Addition) Base->Reagent Heat Heat to 60°C (Monitor HPLC) Reagent->Heat Workup Aq. Workup (LiCl Wash) Heat->Workup

Figure 2: Workflow for the direct alkylation protocol utilizing Potassium Carbonate in DMF.

Quantitative Comparison & Troubleshooting

Method Comparison Table
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-product dominant)Low (Mixture of Mono/Bis likely)
Reaction Time 4–16 Hours2–24 Hours
Temperature 0°C to RT60°C to 100°C
Steric Tolerance Excellent (Planar intermediate)Poor (Sensitive to ortho-Cl)
Common Byproducts Reduced alcohol (from aldehyde)

-dialkylated aniline
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Root Cause: Imine formation is slow due to the ortho-chloro steric clash.

    • Solution: Add a Lewis Acid catalyst (e.g.,

      
      ) or dehydrating agent (
      
      
      
      ) during the imine formation step before adding the reducing agent.
  • Problem: Over-alkylation in Method B.

    • Root Cause: The mono-alkylated product is more nucleophilic than the starting material (alkyl group is electron-donating).

    • Solution: Switch to Method A if possible. If not, use a large excess of the aniline substrate (2.0 equiv) and recycle the unreacted starting material during purification.

References

  • Patent Application: Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof. WO2007046392A1. (Demonstrates the utility of this compound as a pharmaceutical intermediate). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. (The authoritative protocol for reductive amination). Link

  • Salvatore, R. N., et al. (2005). Synthesis of secondary amines.[2] Tetrahedron, 61(37), 8836-8881. (Comprehensive review of N-alkylation methodologies). Link

  • Organic Syntheses. N-Ethyl-p-chloroaniline. Org.[3][4][5] Synth. 1958, 38,[3] 29. (Foundational protocol for alkylating chloroanilines). Link

Sources

3-Benzyloxy-6-chloroaniline as a precursor for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Benzyloxy-6-chloroaniline (5-Benzyloxy-2-chloroaniline) in Agrochemical Synthesis

Executive Summary

This compound (IUPAC: 5-(benzyloxy)-2-chloroaniline ) is a high-value, protected aromatic amine intermediate critical to the development of halogenated agrochemicals.[1] Its primary utility lies in its role as a "masked" form of 5-amino-2-chlorophenol , a pharmacophore central to two major classes of crop protection agents:[1]

  • Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides: Such as Flumioxazin and Pyraflufen-ethyl analogs, where the aniline nitrogen is derivatized into an imide or uracil heterocycle.

  • Benzoylphenyl Urea Insecticides: Such as Fluazuron, where the aniline moiety forms the urea bridge.[2]

This guide details the controlled synthesis of this compound, emphasizing the chemoselective reduction of the nitro group while preserving the benzyl ether, and outlines its downstream deprotection and coupling protocols.[1]

Chemical Identity & Structural Logic

The molecule features a chlorine atom ortho to the amine and a benzyloxy group meta to the amine. This substitution pattern directs subsequent electrophilic substitutions and allows for orthogonal protection strategies.

PropertyDetail
Common Name This compound
IUPAC Name 5-(benzyloxy)-2-chloroaniline
CAS Number 6373-47-3 (or 1100752-67-7 for specific isomers)
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
Key Function Protected precursor for 5-amino-2-chlorophenol (CAS: 6358-06-1)

Synthesis Protocol: Chemoselective Production

The synthesis challenges lie in preventing O-dealkylation during the reduction of the nitro precursor. Standard catalytic hydrogenation (Pd/C, H₂) often results in hydrogenolysis of the benzyl ether. The following protocol uses an Iron/Ammonium Chloride reduction to ensure chemoselectivity.

Step 1: Benzylation of 2-Chloro-5-nitrophenol

Objective: Protect the phenolic hydroxyl group.

  • Reagents: 2-Chloro-5-nitrophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), DMF (5 vol).[1]

  • Procedure:

    • Charge DMF and 2-Chloro-5-nitrophenol into a reactor.

    • Add K₂CO₃ in portions at 25°C.

    • Add Benzyl bromide dropwise over 30 minutes. Exothermic reaction; maintain T < 40°C.

    • Heat to 60°C for 4 hours. Monitor by HPLC (Target: <0.5% starting phenol).

    • Quench: Pour mixture into ice water (10 vol). The product, 2-chloro-5-benzyloxynitrobenzene , precipitates as a pale yellow solid.[1]

    • Filter, wash with water, and dry.[2][3] Yield: ~92-95%.[1]

Step 2: Chemoselective Nitro Reduction (The "Soft" Reduction)

Objective: Reduce -NO₂ to -NH₂ without cleaving the -OBn ether.[1]

  • Reagents: 2-Chloro-5-benzyloxynitrobenzene (1.0 eq), Iron Powder (325 mesh, 4.0 eq), Ammonium Chloride (NH₄Cl, 0.5 eq), Ethanol/Water (4:1 ratio).[1]

  • Procedure:

    • Suspend Iron powder and NH₄Cl in Ethanol/Water. Heat to reflux (75-80°C) to activate the iron (surface etching).

    • Add the nitro compound portion-wise over 1 hour. Caution: Reaction is vigorous.[1]

    • Reflux for 3–5 hours.

    • IPC (In-Process Control): Check for disappearance of nitro compound and absence of debenzylated byproduct (5-amino-2-chlorophenol).

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.[4] Wash with brine, dry over Na₂SO₄.[5]

    • Crystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield This compound as off-white needles.[1]

Downstream Application Protocols

Workflow A: Synthesis of Fluazuron Analog (Insecticide Scaffold)

In this workflow, the benzyl group serves as a temporary mask. It is removed after urea formation or before ether formation depending on the specific analog strategy. The standard industrial route uses the deprotected form.

Protocol: Deprotection to 5-Amino-2-chlorophenol

  • Dissolve this compound in Methanol.

  • Add 5% Pd/C (catalytic) and apply H₂ atmosphere (1 atm) at RT. Note: Here we intentionally use Pd/C to cleave the benzyl group.

  • Reaction time: 2–4 hours.

  • Filter catalyst and concentrate to yield 5-amino-2-chlorophenol .[1]

Protocol: Coupling to Benzoyl Isocyanate

  • Dissolve 5-amino-2-chlorophenol (1.0 eq) in Toluene.

  • Add 2,6-difluorobenzoyl isocyanate (1.05 eq) dropwise at 0–5°C.

  • Stir at RT for 2 hours. The urea precipitates.[2]

  • Result: N-(2,6-difluorobenzoyl)-N'-(3-hydroxy-4-chlorophenyl)urea.[1]

  • Final Step: Alkylation of the 3-hydroxy group with a substituted pyridyl chloride (e.g., 2,3-dichloro-5-trifluoromethylpyridine) yields the final Fluazuron active.[1]

Workflow B: Synthesis of N-Phenyl Imide Herbicides (PPO Inhibitors)

For herbicides like Flumiclorac or Cinidon-ethyl analogs, the aniline nitrogen is converted into a cyclic imide.[1]

  • Imide Formation: React this compound with 3,4,5,6-tetrahydrophthalic anhydride in Acetic Acid at reflux.

  • Product: N-(3-benzyloxy-6-chlorophenyl)-3,4,5,6-tetrahydrophthalimide.[1]

  • Deprotection: Hydrogenolysis (H₂/Pd) removes the benzyl group.

  • Warhead Attachment: The resulting free phenol is reacted with propargyl bromide or an alpha-halo ester to generate the final herbicidal activity.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways from the nitro precursor to the final agrochemical actives.

Agrochemical_Synthesis Start 2-Chloro-5-nitrophenol Intermediate1 2-Chloro-5-benzyloxynitrobenzene Start->Intermediate1 Benzyl Bromide, K2CO3 (Protection) Target This compound (Protected Intermediate) Intermediate1->Target Fe / NH4Cl (Selective Reduction) Deprotected 5-Amino-2-chlorophenol (Active Scaffold) Target->Deprotected H2, Pd/C (Deprotection) PPO_Herbicide PPO Inhibitor (Herbicide) (N-Phenyl Imide) Target->PPO_Herbicide 1. Cyclic Anhydride (Imide formation) 2. Deprotection 3. Propargyl/Ester alkylation Fluazuron Fluazuron (Insecticide) (Benzoylphenyl Urea) Deprotected->Fluazuron 1. 2,6-Difluorobenzoyl isocyanate 2. Pyridyl chloride alkylation

Caption: Divergent synthesis of Agrochemicals from this compound.

Quality Control & Impurity Profile

To ensure downstream success, the intermediate must meet the following specifications:

ParameterSpecificationAnalytical Method
Purity ≥ 98.0%HPLC (C18, ACN/Water gradient)
Appearance Off-white to beige solidVisual
Melting Point 53–56°CDSC / Capillary
Impurity A < 0.5% (2-Chloro-5-nitrophenol)HPLC (Starting material)
Impurity B < 1.0% (5-Amino-2-chlorophenol)HPLC (Debenzylated byproduct)
Impurity C < 0.1% (Azo dimers)HPLC (Reduction byproduct)

Critical Note on Impurity B: If the reduction is too vigorous or uses Pd/C without poisoning, Impurity B will increase. This is problematic if the next step requires the benzyl protection to prevent side reactions (e.g., during chlorination or harsh acylation).

References

  • BenchChem. (2025).[2][4][5] 2-Chloro-5-aminophenol: Agrochemical Intermediate Research and Development.[1] BenchChem Application Notes.[2][4] Link

  • European Patent Office. (2007). WO2007125330A1: Imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds.[1] (Describes use of 3-amino-4-chlorophenol). Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1268285: 4-Benzyloxy-3-chloroaniline.[1] PubChem.[6][7] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Benzyloxy)-5-chloroaniline.[1] Merck KGaA. Link

  • University of California Agriculture and Natural Resources. (2025). Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms.[8][9][10][11] UC IPM.[8] Link

Sources

Experimental setup for the reduction of nitroarenes to form anilines

Author: BenchChem Technical Support Team. Date: March 2026

From High-Throughput Hydrogenation to Chemoselective Synthesis

Executive Summary & Strategic Rationale

The reduction of nitroarenes to anilines is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] While the transformation appears elementary (


), the strategic selection of the method determines the yield, safety profile, and impurity landscape.

This guide moves beyond textbook definitions to address the two primary challenges in modern drug development:

  • Scalability & Atom Economy: Addressed via Catalytic Hydrogenation.[2]

  • Chemoselectivity: Addressed via Dissolving Metal Reductions (Fe/Acid) when sensitive pharmacophores (halides, aldehydes, nitriles) must be preserved.

Method A: Catalytic Hydrogenation (The "Workhorse")

Best For: Clean substrates, scale-up, and high atom economy.[2] Mechanism: Heterogeneous catalysis following the Haber-Lukashevich pathway.

2.1 The Mechanistic Reality

Contrary to simplified views, this is not a direct reduction. It proceeds via a cascade:



Critical Safety Insight: The accumulation of arylhydroxylamines is a severe thermal hazard. These intermediates are thermally unstable and can disproportionate violently.[3] A "stalled" hydrogenation that is suddenly heated can lead to a runaway decomposition.

2.2 Protocol: Batch Hydrogenation (Parr Shaker/Autoclave)

Reagents:

  • Substrate: Nitroarene (10 mmol)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate). Note: Wet support (50%

    
    ) is preferred to mitigate pyrophoric risk.
    
  • Solvent: Methanol or Ethanol (High dielectric constants stabilize polar intermediates).

Step-by-Step Workflow:

  • Inerting (Critical): Flush the reaction vessel with

    
     three times. Pd/C can ignite methanol vapor in the presence of air.
    
  • Loading: Charge the vessel with the catalyst first (as a slurry in solvent if possible), then add the substrate solution.

  • Hydrogen Introduction: Pressurize to 30–50 psi (2–3.5 bar)

    
    .
    
  • Agitation: High stir rates (>800 RPM) are essential. This reaction is often mass-transfer limited (gas-liquid-solid interface).

  • Monitoring: Monitor

    
     uptake. A cessation of uptake does not guarantee completion; it may indicate catalyst poisoning. Confirm by TLC/LC-MS.
    
  • Workup: Filter through a Celite pad (under inert atmosphere if recycling catalyst) to remove Pd/C. Concentrate filtrate.

Data Visualization: Hydrogenation Workflow

HydrogenationWorkflow Start Start: Nitroarene Substrate SafetyCheck Safety Check: Inert Atmosphere (N2) Wet Catalyst (Pd/C) Start->SafetyCheck Reaction Reaction Phase: H2 Pressure (30-50 psi) Solvent: MeOH/EtOH SafetyCheck->Reaction Safe to Proceed Intermediate Critical Control Point: Monitor Hydroxylamine Accumulation Reaction->Intermediate In-Process Control Intermediate->Reaction Incomplete Completion Completion Check: H2 Uptake Ceases LC-MS Confirmation Intermediate->Completion Conversion >99% Workup Workup: Celite Filtration Solvent Removal Completion->Workup

Figure 1: Operational workflow for catalytic hydrogenation emphasizing safety checkpoints.

Method B: Chemoselective Reduction (The "Precision Tool")

Best For: Substrates containing Halogens (Cl, Br, I), Aldehydes, or Nitriles. Why: Pd/C will readily perform oxidative addition into C-X bonds (dehalogenation) or reduce C=O bonds. Iron-mediated reduction operates via single-electron transfer (SET) mechanisms that are thermodynamically unable to reduce aryl halides or carbonyls under mild conditions.

3.1 Protocol: Modified Bechamp Reduction (Fe / AcOH)

Reagents:

  • Substrate: Functionalized Nitroarene (10 mmol)

  • Reductant: Iron Powder (325 mesh, 3-5 equivalents). Note: Surface area matters.

  • Proton Source: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v) or

    
     (aq) for milder conditions.
    

Step-by-Step Workflow:

  • Activation: If using older iron powder, briefly wash with dilute HCl to remove surface oxides, then rinse with water/ethanol.

  • Addition: Suspend the nitroarene in Ethanol/AcOH.

  • Initiation: Add Iron powder portion-wise. Exotherm Warning: The reaction is exothermic.[1] Add Fe slowly to maintain temperature <60°C.

  • Reflux: Heat to 70–80°C. Monitor by TLC. The disappearance of the starting material is usually rapid (1–4 hours).

  • Quenching: Cool to room temperature. Neutralize with saturated

    
    .
    
  • Extraction: The iron forms a sludge (

    
    /
    
    
    
    ). Filter through Celite to remove iron oxides. Extract the filtrate with Ethyl Acetate.[4]
Comparative Analysis & Troubleshooting

The following data summarizes the operational windows for both methods.

ParameterCatalytic Hydrogenation (Pd/C)Iron-Mediated (Fe/AcOH)
Atom Economy Excellent (Water is sole byproduct)Poor (Stoichiometric Iron waste)
Halogen Tolerance Poor (Requires sulfided Pt/C or additives)Excellent (Standard)
Nitrile/Aldehyde Tolerance Low (Risk of reduction)High
Scalability High (Flow/Batch)Moderate (Solids handling issues)
Primary Safety Risk

flammability, Catalyst ignition
Exotherm control, Heavy metal waste
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Reaction Stalls at 80% Catalyst Poisoning (S, N, or P lone pairs)Filter and add fresh catalyst; Increase

pressure.
Dehalogenation Observed Pd/C is too activeSwitch to Fe/AcOH or use Pt/C with Vanadium dopants.
Azo/Azoxy Impurities Condensation of Nitroso + HydroxylamineReaction medium too basic. Ensure acidic/neutral conditions.
Unknown Peak (M-16) Nitroso IntermediateReaction incomplete. Increase time or temperature.
Mechanism & Selectivity Logic

The choice of method is dictated by the functional group map of the substrate.

Data Visualization: Selectivity Decision Tree

SelectivityTree Start Substrate Analysis: Functional Groups? Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Carbonyl Contains Aldehyde/Ketone? Halogen->Carbonyl No FeMethod Use Fe / AcOH or Fe / NH4Cl (Chemoselective) Halogen->FeMethod Yes Clean Clean Nitroarene? Carbonyl->Clean No Carbonyl->FeMethod Yes (Aldehyde) PdMethod Use H2 / Pd-C (High Throughput) Clean->PdMethod Yes Transfer Consider Transfer Hydrogenation (Formate / Pd) Clean->Transfer No (Lab Scale/Safety)

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on substrate functionality.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Retrieved from

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Scale-up. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds: Methods and Mechanisms.[1][5][6][7][8] Retrieved from

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. Green Chemistry.[2] Retrieved from

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The Strategic Role of 3-Benzyloxy-6-chloroaniline in the Genesis of Advanced Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 3-benzyloxy-6-chloroaniline as a pivotal building block in the synthesis of targeted anti-cancer agents. We will delve into the rationale behind its use, detailed synthetic protocols, and methodologies for the biological evaluation of the resulting compounds, with a focus on multi-target tyrosine kinase inhibitors.

Introduction: The Emergence of this compound in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, which aim to selectively inhibit molecular pathways crucial for tumor growth and survival.[1] Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of this approach, demonstrating significant clinical efficacy in various malignancies.[2] The quinazoline scaffold is a privileged structure in the design of many TKIs.[3] Within this context, this compound has garnered attention as a key synthetic intermediate for a new generation of multi-target TKIs.

The strategic incorporation of the this compound moiety into a larger molecular framework offers several advantages. The benzyloxy group can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of target kinases.[4] The chloroaniline portion provides a reactive handle for further chemical modifications and can contribute to the overall binding affinity and pharmacokinetic properties of the final compound. A prime example of a clinically relevant drug synthesized from a related precursor is Anlotinib, a potent oral multi-target TKI that inhibits tumor angiogenesis and proliferation.[5][6][7]

Synthetic Pathways and Methodologies

The synthesis of potent anti-cancer agents from this compound typically involves its condensation with a suitably functionalized heterocyclic core, most commonly a quinazoline ring system. The following protocol outlines a representative synthesis of a quinazoline-based TKI, drawing upon established methodologies for the synthesis of Anlotinib and other related compounds.

General Synthetic Workflow

The overall synthetic strategy involves a nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinazoline derivative.

G cluster_synthesis Synthetic Workflow A This compound C Condensation (Nucleophilic Aromatic Substitution) A->C B 4-Chloro-7-benzyloxy-6-methoxyquinazoline B->C D N-(3-(benzyloxy)-6-chlorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine (Target Compound) C->D Isopropanol, Reflux

Caption: General synthetic workflow for the preparation of a quinazoline-based TKI.

Detailed Experimental Protocol: Synthesis of a Quinazoline-based TKI

Materials:

  • This compound

  • 4-Chloro-7-benzyloxy-6-methoxyquinazoline

  • Isopropanol (anhydrous)

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-benzyloxy-6-methoxyquinazoline (1 equivalent).

  • Addition of Reactants: Add anhydrous isopropanol to dissolve the starting material. To this solution, add this compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. A precipitate of the product may form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

  • (Optional) Salt Formation: For improved solubility and handling, the final compound can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., isopropanol) with a solution of HCl in isopropanol. The resulting salt can be collected by filtration.

Safety Precautions: 3-Chloroaniline derivatives are toxic if swallowed, in contact with skin, or if inhaled.[8] It is essential to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9][10]

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their anti-cancer activity. The following protocols outline key in vitro and in vivo assays to assess their potential as therapeutic agents.

In Vitro Assays

These assays are the first step in determining the anti-cancer potential of a new compound. They measure the ability of the compound to inhibit cell growth or induce cell death in cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Representative IC₅₀ Values for a Hypothetical TKI

Cell LineCancer TypeIC₅₀ (nM)
A549Non-Small Cell Lung Cancer50
HCT116Colorectal Cancer75
U87-MGGlioblastoma120
MCF-7Breast Cancer250

These assays directly measure the ability of the compound to inhibit the activity of its target tyrosine kinases.

Protocol: In Vitro Kinase Assay (e.g., for VEGFR2)

  • Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a chemiluminescent or fluorescent substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

G cluster_kinase_assay Kinase Inhibition Assay Workflow A Combine Kinase, Substrate, and ATP B Add Test Compound A->B C Incubate for Kinase Reaction B->C D Stop Reaction and Detect Phosphorylation C->D E Calculate IC50 D->E

Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Assays

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of a drug candidate in a living organism.

Protocol: Xenograft Tumor Model

  • Tumor Cell Implantation: Inject human cancer cells (e.g., A549) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses). Administer the test compound orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).

Table 2: Representative Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Test Compound10800 ± 15046.7
Test Compound30350 ± 9076.7

Mechanism of Action: Targeting Multiple Signaling Pathways

Compounds derived from this compound, such as Anlotinib, often function as multi-target TKIs. They exert their anti-cancer effects by simultaneously inhibiting several key signaling pathways involved in tumor angiogenesis and proliferation.[5][6] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][11]

By blocking these receptors, the downstream signaling cascades, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways, are inhibited.[12] This leads to a reduction in tumor neovascularization, thereby cutting off the tumor's supply of oxygen and nutrients, and also directly inhibits the proliferation and survival of cancer cells.

G cluster_pathway Mechanism of Action of Multi-Target TKIs cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects TKI TKI derived from This compound VEGFR VEGFR TKI->VEGFR Inhibition FGFR FGFR TKI->FGFR Inhibition PDGFR PDGFR TKI->PDGFR Inhibition PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK FGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation

Caption: Simplified signaling pathway illustrating the inhibitory effects of a multi-target TKI.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel anti-cancer agents, particularly multi-target tyrosine kinase inhibitors. Its strategic incorporation into drug candidates allows for potent inhibition of key signaling pathways involved in tumor progression. The protocols outlined in this document provide a solid foundation for the synthesis and biological evaluation of such compounds, paving the way for the development of the next generation of targeted cancer therapies.

References

  • Frontiers. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Anlotinib Dihydrochloride?. Available from: [Link]

  • MDPI. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. Available from: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available from: [Link]

  • ResearchGate. Mechanism of action of anlotinib. Mechanism of action of anlotinib. Anlotinib primarily targets multiple receptors, including vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and stem cell factor receptor (c-Kit)[11][13]. Additionally, anlotinib inhibits the phosphorylation of active kinases such as extracellular signal-regulated kinase (ERK). Available from: [Link]

  • Medical Data Mining. Study on the mechanism of anlotinib in the treatment of non-small cell lung cancer based on network pharmacology and molecular docking technology. Available from: [Link]

  • American Heart Association Journals. Antiangiogenic Cancer Drug Using the Zebrafish Model | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

  • PLOS One. Quality of Animal Experiments in Anti-Angiogenic Cancer Drug Development – A Systematic Review. Available from: [Link]

  • Creative Biolabs. Angiogenesis Modeling & Pharmacodynamics Service. Available from: [Link]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. Available from: [Link]

  • Advanced Cellular Dynamics. Tyrosine Kinase Assays. Available from: [Link]

  • DiscoveRx. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • PubMed. Antiangiogenic cancer drug using the zebrafish model. Available from: [Link]

  • PubMed Central. Tumor angiogenesis and anti-angiogenic therapy. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • ResearchGate. A Review on in-vitro Methods for Screening of Anticancer Drugs. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • De Gruyter. SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES. Available from: [Link]

  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • Scilit. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of new quinazoline derivatives. Available from: [Link]

  • Semantic Scholar. [PDF] Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Patsnap Eureka. Anlotinib hydrochloride intermediate and preparation method of Anlotinib hydrochloride. Available from: [Link]

  • PubChem. 4-Benzyloxy-3-chloroaniline. Available from: [Link]

  • ResearchGate. PREPARATION OF ERLOTINIB HYDROCHLORIDE. Available from: [Link]

  • Advanced Pharmaceutical Bulletin. Modified Synthesis of Erlotinib Hydrochloride. Available from: [Link]

  • Google Patents. US20120095228A1 - Method for the preparation of erlotinib.

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Troubleshooting & Optimization

Technical Support Center: 3-Benzyloxy-6-chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 3-Benzyloxy-6-chloroaniline (IUPAC: 5-benzyloxy-2-chloroaniline).

Note on Isomer Specificity: This guide focuses on the 2-chloro-5-benzyloxy isomer (derived from 4-chloro-3-nitrophenol), often designated as this compound in older nomenclature or specific patent literature (e.g., WO2007046392). If you are attempting to synthesize the Lapatinib intermediate (3-chloro-4-(3-fluorobenzyloxy)aniline), please verify your target structure, as the starting materials differ.

Core Synthesis Directive

To maximize yield and purity, we recommend a two-step protocol starting from 4-chloro-3-nitrophenol . The critical yield-determining factor is the chemoselective reduction of the nitro group in Step 2, where preventing hydrodechlorination (loss of the chlorine atom) is paramount.

Reaction Scheme

SynthesisPathway cluster_conditions Critical Control Points SM Starting Material 4-Chloro-3-nitrophenol INT Intermediate 4-Benzyloxy-1-chloro-2-nitrobenzene SM->INT Step 1: Benzylation BnBr, K2CO3, DMF 60°C, 2-4h PROD Target Product This compound (5-Benzyloxy-2-chloroaniline) INT->PROD Step 2: Selective Reduction Fe, NH4Cl, EtOH/H2O Reflux, 2h (Prevents Dechlorination) C1 Avoid Pd/C + H2 (Risk of Dechlorination) INT->C1 C2 Monitor O-alkylation vs C-alkylation

Caption: Optimized synthetic pathway for this compound, highlighting the critical reduction strategy to preserve the aryl chloride.

Step-by-Step Optimization & Protocols

Step 1: Williamson Ether Synthesis (Benzylation)

Objective: Quantitative conversion of the phenol to the benzyl ether. Common Yield Killer: Incomplete reaction due to moisture or poor agitation; formation of C-alkylated byproducts (rare but possible).

Optimized Protocol:

  • Dissolution: Dissolve 4-chloro-3-nitrophenol (1.0 eq) in anhydrous DMF (5-7 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Use finely ground, anhydrous powder to maximize surface area.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

  • Workup: Pour into ice-water (10 volumes). The product, 4-benzyloxy-1-chloro-2-nitrobenzene , usually precipitates as a solid. Filter, wash with water, and dry.[4]

    • Yield Target: >90%

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without removing the Chlorine atom. Critical Warning: Do NOT use standard Pd/C hydrogenation. Palladium on carbon readily catalyzes hydrodechlorination, converting your product into 3-benzyloxyaniline (impurity).

Recommended Method: Fe/NH₄Cl (Béchamp Reduction Variant) This method is mild, highly selective for nitro groups, and leaves aryl halides intact.

Optimized Protocol:

  • Suspension: Suspend the intermediate (1.0 eq) in Ethanol/Water (4:1 ratio, 10 volumes).

  • Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (3.0 eq, 325 mesh reduced).

  • Reaction: Heat to vigorous reflux (approx. 78°C) . Vigorous mechanical stirring is essential to suspend the iron.

  • Duration: 1–3 hours. Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent amine.

  • Workup (Crucial for Yield):

    • Filter hot through a Celite pad to remove iron sludge.[5] Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate or DCM.

    • Dry over Na₂SO₄ and concentrate.[5]

    • Yield Target: 85–95%

Troubleshooting Guide (FAQs)

Category: Low Yield & Impurities

Q1: I am seeing a significant amount of "de-chlorinated" byproduct (3-benzyloxyaniline). What happened?

  • Diagnosis: You likely used Catalytic Hydrogenation (H₂ + Pd/C) or an overly aggressive metal reduction.

  • Solution: Switch to the Fe/NH₄Cl method described above. If you must use hydrogenation, use Platinum on Carbon (Pt/C) (sulfided form) or Raney Nickel , which are less prone to hydrogenolysis of aryl chlorides than Palladium.

Q2: My reaction mixture in Step 1 turns black/tarry, and yield is low.

  • Diagnosis: Thermal decomposition or oxidation. This often happens if DMF is heated above 80°C in the presence of base for too long, or if the benzyl bromide degrades.

  • Solution: Keep the reaction temperature strictly at 60°C . Ensure your DMF is fresh and not hydrolyzed (which produces dimethylamine).

Q3: The iron sludge in Step 2 is clogging my filter, trapping product.

  • Diagnosis: Colloidal iron hydroxides.

  • Solution:

    • Add a small amount of Celite directly to the reaction mixture before filtration.

    • Filter while the solution is hot . If it cools, the product may crystallize inside the iron sludge.

    • Wash the filter cake with hot ethanol or hot ethyl acetate (not cold) to redissolve any trapped product.

Category: Purification[6]

Q4: The final product is turning purple/brown upon storage.

  • Diagnosis: Anilines are oxidation-prone. This compound is electron-rich and sensitive to air.

  • Solution:

    • Store under Nitrogen/Argon at -20°C.

    • Recommended: Convert the free base to the Hydrochloride Salt (using HCl in dioxane/ether) immediately after isolation. The salt form is significantly more stable.

Data & Reference Tables

Solvent Screening for Benzylation (Step 1)
SolventTemperatureTimeYieldComment
DMF 60°C 2 h 94% Recommended. Fast, clean.
AcetoneReflux (56°C)12 h75%Too slow; K2CO3 low solubility.
AcetonitrileReflux (82°C)6 h88%Good alternative to DMF.
THFReflux24 h<50%Poor base solubility.
Reduction Method Comparison (Step 2)
ReagentSelectivity (-Cl retention)YieldEase of Workup
Fe / NH₄Cl Excellent 92% Moderate (Iron waste)
H₂ / Pd-CPoor (Dechlorination)<40%*High
SnCl₂ / HClExcellent85%Difficult (Tin emulsions)
H₂ / Pt-C (Sulfided)Good88%High

*Yield of desired product is low due to conversion to de-chlorinated impurity.

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Low Overall Yield Start->Issue1 Issue2 Impurity: De-chlorinated Start->Issue2 Issue3 Impurity: Starting Material Start->Issue3 Sol1 Check Step 2 Workup (Product trapped in Fe sludge?) Issue1->Sol1 Sol2 Switch Catalyst STOP using Pd/C Use Fe/NH4Cl Issue2->Sol2 Sol3 Check Reagent Quality (Wet DMF? Old BnBr?) Issue3->Sol3

Caption: Diagnostic flow for resolving common yield issues in this compound synthesis.

References

  • BenchChem. (2025).[5][6] An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol. Retrieved from

  • World Intellectual Property Organization. (2007). Patent WO2007046392A1: Fused heterocyclic derivative. (Describes the synthesis of this compound from 4-chloro-3-nitrophenol). Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)-5-chloroaniline Product Analysis. Retrieved from

  • Organic Syntheses. (2006). General procedures for Benzylation and Reduction. Retrieved from

Sources

Side reactions and byproducts in 3-Benzyloxy-6-chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Benzyloxy-6-chloroaniline

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during the synthesis of this key chemical intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you can achieve high yield and purity in your experiments.

Overview of the Synthetic Pathway

The most reliable and commonly employed synthetic route to this compound involves a two-step process starting from 2-chloro-5-nitrophenol. This pathway prioritizes the benzylation of the phenolic hydroxyl group, followed by the reduction of the nitro group. This sequence avoids the chemoselectivity issues associated with attempting to benzylate a molecule that already contains a nucleophilic aniline group.[1][2]

The workflow is summarized below:

Synthetic_Workflow A 2-Chloro-5-nitrophenol B 4-Benzyloxy-3-chloronitrobenzene A->B Step 1: Benzylation (Williamson Ether Synthesis) Reagents: Benzyl Chloride, K₂CO₃ C This compound B->C Step 2: Nitro Reduction Reagents: SnCl₂, HCl or H₂/Pd-C

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low yield or incomplete conversion during the benzylation step (Step 1).

  • Question: I am getting a low yield of 4-benzyloxy-3-chloronitrobenzene, and TLC analysis shows significant unreacted 2-chloro-5-nitrophenol. What could be the cause?

  • Answer: A low yield in the Williamson ether synthesis step typically points to one of several issues:

    • Insufficient Base: The phenolic proton (pKa ~8-10) must be removed to form the more nucleophilic phenoxide. Ensure you are using at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Anhydrous conditions are critical, as water can consume the base and hydrolyze the benzyl chloride.[3]

    • Poor Reagent Quality: Benzyl chloride can degrade over time. Use freshly distilled or a recently purchased bottle.

    • Reaction Temperature/Time: While the reaction proceeds at room temperature, gentle heating (e.g., 50-60 °C) in a suitable solvent like DMF or acetone can significantly increase the rate and drive the reaction to completion.[4] Monitor the reaction by TLC until the starting phenol spot has disappeared.

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving the anion more reactive.

Problem 2: The final product is a dark, oily, or discolored solid.

  • Question: After the nitro reduction, my isolated this compound is a dark brown/red material, not the expected off-white solid. Why did this happen and how can I purify it?

  • Answer: The discoloration is almost certainly due to the oxidation of the aniline functional group.[5] Anilines are highly susceptible to air oxidation, which forms highly colored polymeric impurities, especially when exposed to air and light.[5]

    • Prevention: During workup and storage, handle the product under an inert atmosphere (Nitrogen or Argon) where possible. Store the final product in a dark, cool place.

    • Troubleshooting & Purification:

      • Activated Carbon Treatment: During recrystallization (e.g., from an ethanol/water mixture), add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.[5]

      • Column Chromatography: If the impurities are persistent, purification via silica gel column chromatography is very effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5]

      • Acid Wash: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer, leaving non-basic colored impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure aniline re-extracted.[5][6]

Problem 3: My product is contaminated with a significant amount of a byproduct that lacks a chlorine atom.

  • Question: Mass spectrometry of my final product shows a major impurity with a molecular weight corresponding to the loss of chlorine. What is this byproduct and how did it form?

  • Answer: This byproduct is 3-benzyloxyaniline, and it is formed via hydrodechlorination . This is a very common side reaction during the catalytic hydrogenation of chloro-nitroaromatic compounds, particularly when using palladium-based catalysts (Pd/C).[7][8] The palladium catalyst can readily cleave the C-Cl bond in the presence of hydrogen.

Side_Reactions cluster_0 Catalytic Hydrogenation (H₂/Pd-C) Start 4-Benzyloxy-3-chloronitrobenzene Product This compound (Desired Product) Start->Product Nitro Reduction Byproduct1 3-Benzyloxyaniline (Hydrodechlorination) Start->Byproduct1 Hydrodechlorination Byproduct2 3-Chloro-4-hydroxyaniline (Debenzylation) Start->Byproduct2 Debenzylation

Caption: Common side reactions during catalytic hydrogenation.

  • Mitigation Strategies:

    • Change the Reduction Method: The most effective way to avoid hydrodechlorination is to use a different reduction method. Reduction with stannous chloride (SnCl₂) in acidic media is highly effective and does not cause hydrodechlorination.[9]

    • Optimize Hydrogenation: If catalytic hydrogenation is required, consider using platinum-based catalysts (e.g., PtO₂, Pt/C), which often show lower hydrodechlorination activity than palladium. Using catalyst modifiers or running the reaction at lower pressure and temperature can also help suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the nitro group reduction in this synthesis?

A1: The choice of reduction method depends on factors like scale, available equipment, and tolerance for specific side reactions. The three most common methods are compared below. For this specific synthesis, stannous chloride (SnCl₂) reduction is often preferred as it cleanly reduces the nitro group without causing the debenzylation or hydrodechlorination seen with catalytic hydrogenation.[9]

FeatureCatalytic Hydrogenation (H₂/Pd-C)Stannous Chloride (SnCl₂)Iron (Fe) in Acid
Selectivity Good, but risks hydrodechlorination and debenzylation.[7][8]Excellent; highly selective for the nitro group.[9]Good, but can be sluggish and require harsh acidic conditions.
Workup Simple filtration to remove the catalyst.Requires careful basification to precipitate tin salts, followed by filtration.[9]Requires filtration of iron salts and can be messy.
Scale-Up Excellent for large scale, but requires specialized hydrogenation equipment.Good, but generates stoichiometric tin waste.Cost-effective but generates large amounts of iron sludge.
Safety Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts.Tin salts are toxic.Exothermic reaction that requires careful temperature control.

Q2: Besides hydrodechlorination, what other major byproduct should I look for?

A2: The other major potential byproduct, especially during catalytic hydrogenation, is 3-chloro-4-hydroxyaniline , which results from the cleavage of the benzyl ether (debenzylation). Like hydrodechlorination, this is common with Pd/C catalysts. If both debenzylation and hydrodechlorination occur, you may also form 3-aminophenol. The presence of these byproducts can be detected by LC-MS and they can be difficult to separate from the desired product due to similar polarities. Again, using SnCl₂ reduction is the best way to avoid this issue.[9]

Q3: How can I selectively alkylate the hydroxyl group without affecting the amino group if I start with 2-chloro-5-aminophenol?

A3: Direct benzylation of 2-chloro-5-aminophenol is not recommended as it will lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products because both the amine and the phenol are nucleophilic.[1] To achieve selective O-alkylation, the more nucleophilic amino group must first be protected. A common strategy involves:

  • Protection: React the aminophenol with an aldehyde (e.g., benzaldehyde) to form a Schiff base (imine), which protects the nitrogen.[2]

  • O-Alkylation: Perform the Williamson ether synthesis on the hydroxyl group. The imine is not nucleophilic.

  • Deprotection: Hydrolyze the imine with dilute acid to regenerate the free amine, yielding the desired O-alkylated product.

Protection_Strategy A 2-Chloro-5-aminophenol B Schiff Base Intermediate (N-protected) A->B 1. Protection (Benzaldehyde) C O-Benzylated Schiff Base B->C 2. O-Alkylation (Benzyl Chloride, Base) D This compound C->D 3. Deprotection (Acid Hydrolysis)

Caption: Workflow for selective O-alkylation using a protection strategy.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-3-chloronitrobenzene (Step 1)

  • To a stirred solution of 2-chloro-5-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl chloride (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be recrystallized from ethanol if necessary.

Protocol 2: Reduction of 4-Benzyloxy-3-chloronitrobenzene using SnCl₂ (Step 2) [9]

  • To a flask containing 4-benzyloxy-3-chloronitrobenzene (1.0 eq), add ethanol or ethyl acetate as the solvent.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid (~4-5 eq) portion-wise, as the reaction is exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated aqueous NaOH solution until the pH is >10. Caution: Highly exothermic.

  • The tin salts will precipitate as tin hydroxide. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: General Purification by Acid-Base Extraction [5]

  • Dissolve the crude aniline product in an organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract three times with 1 M HCl. The basic aniline will move into the aqueous layer, leaving neutral impurities (like unreacted nitro starting material) in the organic layer.

  • Combine the acidic aqueous extracts and cool in an ice bath.

  • Slowly add 6 M NaOH until the solution is strongly basic (pH > 12), which will precipitate the free aniline.

  • Extract the basified aqueous solution three times with fresh dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified aniline.

References

  • BenchChem. (2025).
  • Rostami, A., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • Figueiredo, R. T., et al. (2018). Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. ResearchGate. [Link]

  • FTP NunesLaw. (n.d.). Reduction Of Nitro Chlorobenzene. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Zhang, Y., & Zhou, J. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing). [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Wang, B., et al. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

Sources

Troubleshooting guide for the purification of substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Substituted Anilines

A Guide for the Research Scientist

Welcome to our dedicated troubleshooting resource for the purification of substituted anilines. As a Senior Application Scientist, I understand that while the synthesis of these crucial intermediates can be straightforward, their purification often presents significant challenges, from oxidation and color formation to the separation of closely related isomers. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex issues encountered in the lab. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions for your specific compound.

Section 1: Common Purification Hurdles

FAQ 1: My aniline sample is brightly colored (pink, brown, or black). What causes this, and how can I get a colorless product?

Answer:

This is the most frequent issue with anilines. The color is almost always due to the formation of highly conjugated oxidation products. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. Even a minuscule amount of these oxidized species can impart a strong color to your bulk material.

The Mechanism of Color Formation:

Anilines can oxidize to form species like nitroso, nitro, and azoxy compounds, which can then polymerize to create complex, intensely colored mixtures.

Oxidation Aniline Substituted Aniline (Colorless) Radical Anilinyl Radical Cation Aniline->Radical Oxidation Dimer Dimeric Intermediates Radical->Dimer Coupling Polymer Conjugated Polymers (Colored) Dimer->Polymer Further Oxidation & Polymerization Oxygen O₂ / Light / Metal Ions Oxygen->Radical

Caption: Oxidation pathway of anilines leading to colored impurities.

Troubleshooting Strategies:

  • Prevention is Key:

    • Inert Atmosphere: Handle and store your aniline under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Amber Vials: Protect your sample from light by using amber-colored vials or wrapping containers in aluminum foil.

    • Solvent Quality: Use freshly distilled or high-purity, de-gassed solvents to minimize exposure to dissolved oxygen and peroxide impurities.

  • Removal of Color Impurities:

    • Activated Carbon Treatment: This is a highly effective method for removing colored, non-polar impurities.

      • Protocol:

        • Dissolve your crude aniline in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

        • Add a small amount of activated carbon (approx. 1-2% w/w).

        • Stir the suspension at room temperature for 15-30 minutes.

        • Filter the mixture through a pad of Celite® to remove the carbon. The filtrate should be colorless.

        • Rotary evaporate the solvent to recover the purified aniline.

    • Bisulfite Wash: For stubborn cases, a wash with a mild reducing agent can be effective. An aqueous solution of sodium bisulfite (NaHSO₃) can reduce some of the colored oxidized species back to the aniline.

    • Flash Chromatography: While effective, it's often best to perform a carbon treatment first to prevent streaking and irreversible adsorption of colored impurities on the silica gel.

FAQ 2: My aniline streaks badly on the TLC plate and gives broad peaks during column chromatography. How can I fix this?

Answer:

Streaking is a classic sign of undesirable interactions between your basic aniline and the acidic surface of the silica gel. The lone pair on the nitrogen atom readily interacts with the acidic silanol (Si-OH) groups on the silica surface, leading to strong, non-specific binding. This causes the compound to move unevenly up the TLC plate or elute slowly and broadly from a column.

Troubleshooting Strategies:

  • Neutralize the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase. The TEA is a stronger base than the aniline and will preferentially bind to the acidic sites on the silica, allowing your aniline to elute cleanly.

    • Ammonia: For more polar anilines, using a mobile phase saturated with ammonia can be effective. A common system is a small percentage of concentrated ammonium hydroxide in methanol/DCM.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): For particularly problematic anilines, switching to alumina as your stationary phase can resolve the issue. Basic alumina is often the best choice.

    • Reversed-Phase (C18): If your aniline is sufficiently non-polar, reversed-phase chromatography (using solvents like acetonitrile/water or methanol/water) avoids the issue of acidic stationary phases altogether.

Summary of Mobile Phase Modifiers for Aniline Purification on Silica Gel:

Problem Modifier Typical Concentration Mechanism of Action
Streaking / TailingTriethylamine (TEA)0.5 - 1.0% (v/v)Competitively binds to acidic silanol groups.
Poor ElutionAmmonia (in MeOH)1 - 2% of a 7N solutionNeutralizes silica and improves solubility of polar anilines.
General AcidityPyridine0.2 - 0.5% (v/v)Less volatile alternative to TEA, but has a strong odor.

Section 2: Advanced Purification Challenges

FAQ 3: I am struggling to separate constitutional isomers of my substituted aniline. What techniques can I try?

Answer:

Separating constitutional isomers (e.g., ortho-, meta-, and para-isomers) is a significant challenge because they often have very similar polarities. Standard chromatographic methods may fail to provide baseline separation.

Strategies for Isomer Separation:

  • Optimize Flash Chromatography:

    • Shallow Gradient: Use a very shallow and slow gradient during elution.

    • High-Performance Silica: Use a smaller particle size silica gel (e.g., 25-40 µm) to improve resolution.

    • Solvent System Screening: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/ether system can dramatically alter selectivity. A helpful resource for solvent selection is the concept of the solvent selectivity triangle.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is often the go-to method for difficult isomer separations. Both normal-phase and reversed-phase methods can be effective.

  • Derivatization: If chromatography fails, you can temporarily convert the anilines into derivatives that have more distinct physical properties.

    • Acetylation: React the isomer mixture with acetic anhydride to form the corresponding acetanilides. These derivatives often have different crystal structures and polarities, making them easier to separate by crystallization or chromatography. The acetyl group can then be removed by acid or base hydrolysis to regenerate the pure aniline isomers.

Derivatization cluster_0 Step 1: Derivatization cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection IsomerMix Mixture of Aniline Isomers (Difficult to Separate) AceticAnhydride + Acetic Anhydride IsomerMix->AceticAnhydride AcetanilideMix Mixture of Acetanilide Derivatives (Easier to Separate) AceticAnhydride->AcetanilideMix Separation Separation (Crystallization or Chromatography) AcetanilideMix->Separation PureAcetanilide1 Pure Acetanilide 1 Separation->PureAcetanilide1 PureAcetanilide2 Pure Acetanilide 2 Separation->PureAcetanilide2 Hydrolysis1 Hydrolysis (e.g., HCl/H₂O) PureAcetanilide1->Hydrolysis1 Hydrolysis2 Hydrolysis (e.g., HCl/H₂O) PureAcetanilide2->Hydrolysis2 PureAniline1 Pure Aniline Isomer 1 Hydrolysis1->PureAniline1 PureAniline2 Pure Aniline Isomer 2 Hydrolysis2->PureAniline2

Caption: Workflow for separating aniline isomers via derivatization.

FAQ 4: How do I remove residual tin salts after a nitro group reduction using SnCl₂?

Answer:

The reduction of nitroarenes to anilines using tin(II) chloride (SnCl₂) is a common and effective method. However, removing the resulting tin salts during workup can be problematic, often leading to emulsions or co-precipitation of the product.

The Recommended Workup Protocol:

  • Basification: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This will precipitate the tin salts as tin hydroxides (Sn(OH)₂ and Sn(OH)₄).

  • Filtration: Filter the entire mixture through a pad of Celite®. The tin hydroxides will be retained on the Celite pad.

  • Extraction: Transfer the filtrate to a separatory funnel and extract your aniline product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude aniline, which can then be further purified if necessary.

This procedure effectively removes the vast majority of tin salts before you even begin your chromatographic purification.

Section 3: Physicochemical Data

pKa Values of Common Substituted Anilines

The basicity of an aniline is critical to its behavior during extraction and chromatography. Electron-donating groups (EDGs) increase the pKa (more basic), while electron-withdrawing groups (EWGs) decrease the pKa (less basic).

Substituted Aniline Substituent pKa of Conjugate Acid (Anilinium ion) Effect
4-Nitroaniline-NO₂1.0Strongly EWG, much less basic
4-Chloroaniline-Cl4.0EWG, less basic
Aniline-H4.6Reference
4-Methylaniline (p-Toluidine)-CH₃5.1EDG, more basic
4-Methoxyaniline (p-Anisidine)-OCH₃5.3Strongly EDG, more basic

Data sourced from various chemical data repositories. Understanding these pKa values can help you decide, for example, at what pH to perform an aqueous wash to ensure your aniline is either in its neutral form (soluble in organic solvents) or its protonated, salt form (soluble in aqueous acid).

References

  • Lumen Learning. (n.d.). Oxidation of Amines. Chemistry for Majors. [Link]

  • BYJU'S. (n.d.). Solvent Polarity. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. [Link]

  • Clark, J. (2023). The Basicity of Primary Amines. Chemguide. [Link]

Optimizing reaction conditions for the benzylation of aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Chemoselectivity Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Nucleophilic Duality

Welcome to the Technical Support Center. You are likely here because the benzylation of aminophenols is yielding an intractable mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products.

The core challenge lies in the competing nucleophilicity of the phenoxide and the aniline.

  • Thermodynamic Control: The Phenol (pKa ~10) is more acidic than the Amine (pKa of conjugate acid ~4.6) . In the presence of a base, the phenoxide is formed, which is a hard nucleophile.

  • Kinetic Control: The neutral amine is a soft nucleophile and often kinetically faster towards soft electrophiles (like benzyl bromide) in neutral or slightly basic media.

This guide provides optimized protocols to force chemoselectivity, moving beyond "trial and error" to mechanistically grounded solutions.

Module 1: Chemoselectivity Troubleshooting
Q1: I am attempting O-benzylation using K₂CO₃/Acetone, but I see significant N-benzylation. How do I stop the amine from reacting?

Diagnosis: Direct alkylation relies heavily on the hard/soft acid-base (HSAB) theory. While K₂CO₃ generates the phenoxide (hard nucleophile), the amine remains free and competitive, especially if the electrophile is highly reactive (e.g., benzyl bromide).

The "Gold Standard" Solution: Schiff Base Protection Do not rely on base modulation alone. The most robust method involves temporarily "masking" the amine as an imine (Schiff base) using benzaldehyde. This sterically and electronically deactivates the nitrogen, forcing exclusive O-alkylation.

Protocol A: The Schiff Base Route (High Purity)

  • Masking: Condense aminophenol with benzaldehyde (1.0 equiv) in MeOH. (Quantitative yield, often requires no purification).

  • Alkylation: React the imine-phenol with Benzyl Bromide/K₂CO₃ in DMF or Acetone.

  • Hydrolysis: Deprotect using dilute HCl to release the free amine.

Visualizing the Pathway:

Chemoselectivity Start Aminophenol Path1 Direct Alkylation (Base Only) Start->Path1 Bn-Br, K2CO3 Path2 Schiff Base Protection Start->Path2 PhCHO, MeOH Result1 Mixture: O-Benzyl + N-Benzyl (Low Yield) Path1->Result1 Lack of Selectivity Inter Imine Intermediate (N-Protected) Path2->Inter Dehydration Result2 Exclusive O-Benzyl Product Inter->Result2 1. Bn-Br, Base 2. H3O+

Figure 1: Comparison of Direct Alkylation vs. Schiff Base Protection pathways. The protection route eliminates N-alkylation competition.

Q2: I specifically need N-benzylation. Why is my yield low when using Benzyl Chloride?

Diagnosis: N-alkylation of aminophenols is prone to over-alkylation (forming dibenzyl species) because the product (secondary amine) is often more nucleophilic than the starting primary amine.[1] Additionally, the phenol moiety can interfere if the pH is too high.

Solution: Reductive Amination Avoid direct alkylation with alkyl halides. Use Reductive Amination for mono-N-selectivity.[2]

Protocol B: Selective N-Benzylation

  • Reagents: Aminophenol (1.0 eq), Benzaldehyde (1.0 eq).

  • Solvent: MeOH or EtOH (Anhydrous).

  • Reductant: NaBH₄ (1.5 eq) added after imine formation (usually 1-2 hours).

  • Mechanism: The aldehyde condenses with the amine to form an imine.[2] The borohydride reduces the C=N bond to C-N. The phenol remains untouched.

Module 2: Reaction Optimization (Kinetics & Conditions)
Q3: My O-benzylation reaction is stalling (incomplete conversion) after 24 hours. Should I add more base?

Diagnosis: Adding more base often increases side reactions (hydrolysis of the halide or N-alkylation) rather than conversion. The issue is likely the leaving group ability or lattice energy of the base.

Optimization Steps:

ParameterRecommendationTechnical Rationale
Catalyst Add TBAI (5 mol%) or KI Finkelstein Reaction: In situ conversion of Benzyl-Cl/Br to Benzyl-I, which is a superior electrophile (weaker C-X bond). Phase Transfer Catalysts (TBAI) help solubilize the phenoxide anion in organic solvents.
Solvent Switch to DMF or DMSO Polarity: Acetone is common but has a low boiling point. Polar aprotic solvents (DMF) better solvate the cation (K⁺), leaving the phenoxide "naked" and more reactive.
Temperature 60°C - 80°C Activation energy for O-alkylation is higher than N-alkylation. Heat favors the thermodynamic phenoxide attack.
Module 3: Experimental Protocols
Standard Operating Procedure: Selective O-Benzylation (Schiff Base Method)

Step 1: Protection

  • Dissolve 10 mmol Aminophenol in 20 mL MeOH.

  • Add 10 mmol Benzaldehyde. Stir at RT for 2 hours.

  • Observation: A yellow/orange precipitate (Schiff base) usually forms.

  • Evaporate solvent or filter to isolate the intermediate.

Step 2: Alkylation

  • Dissolve the Schiff base in 15 mL DMF.

  • Add 12 mmol K₂CO₃ (anhydrous) and 11 mmol Benzyl Bromide.

  • Add 0.5 mmol KI (Catalyst).

  • Heat to 60°C for 4-6 hours. Monitor by TLC.[3][4][5][6]

Step 3: Hydrolysis & Workup

  • Cool reaction to RT.

  • Add 2N HCl (20 mL) and stir vigorously for 1 hour (Hydrolysis of imine).

  • Extract with Ethyl Acetate to remove the liberated benzaldehyde.

  • Neutralize the aqueous layer (containing the product amine salt) with NaHCO₃ to pH ~8.

  • Extract the free amine product with DCM.

Visualizing the Workflow:

Workflow Step1 1. Protection (Aminophenol + PhCHO) Step2 2. Alkylation (K2CO3, BnBr, DMF, 60°C) Step1->Step2 Imine Intermediate Step3 3. Acid Hydrolysis (2N HCl) Step2->Step3 O-Benzyl Imine Step4 4. Neutralization & Extraction (Isolate O-Benzyl Aminophenol) Step3->Step4 Removal of PhCHO

Figure 2: Step-by-step workflow for the high-yield synthesis of O-benzyl aminophenols.

References
  • Wang, R., & Xu, J. (2010).[7] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[8]

    • Key Finding: Establishes the benzaldehyde protection method as superior for O-alkyl
  • BenchChem Technical Support. (2025). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.

    • Key Finding: Discusses pKa differences (Phenol ~10 vs Anilinium ~4.8) and the necessity of strong vs. weak bases.
  • Singh, G. S., et al. (2013).[9][10] Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry.

    • Key Finding: Demonstrates chemoselectivity principles in acylation which parallel alkyl
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.

    • Key Finding: General protocols for quenching and workup of stalled alkyl

Sources

Overcoming poor solubility of 3-Benzyloxy-6-chloroaniline in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Challenges in Reaction Media

Ticket ID: #SOL-3B6C-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Lipophilic Shield" Effect

You are encountering solubility issues with 3-Benzyloxy-6-chloroaniline (CAS: 1100752-67-7 / Analogous structures). This is a classic "brick dust" intermediate challenge common in medicinal chemistry.

The Structural Root Cause:

  • The Benzyloxy Anchor: The benzyl ether moiety adds significant lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and promotes strong 
    
    
    
    stacking in the crystal lattice, requiring high energy to break (high lattice energy).
  • The Ortho-Chloro Effect: The chlorine atom at the 6-position (ortho to the amine) creates steric bulk.[1] This forces the amine group out of planarity with the aromatic ring, reducing its ability to accept hydrogen bonds from protic solvents like methanol or ethanol.

This guide provides a self-validating workflow to solubilize this compound for reactions (e.g., Buchwald-Hartwig, Amide Coupling) and purification.[1][2]

Module 1: The Solubility Matrix (Solvent Selection)

Do not rely on "standard" solvents.[1][2] This molecule requires a Dipolar Aprotic or Binary Solvent approach.[1][2]

Solvent Class Performance Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Note
Chlorinated DCM, Chloroform, DCEHigh Best for dissolution, but poor for high-temp reactions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[2]
Ethers (Cyclic) THF, 2-MeTHF, DioxaneModerate Recommended. 2-MeTHF offers higher boiling points (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) than THF for kinetic boosts.[2]
Dipolar Aprotic DMSO, DMF, NMPVery High Dissolves well but difficult to remove.[1][2] Use only as a Co-solvent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[2]
Alcohols Methanol, IsopropanolPoor The ortho-Cl disrupts H-bonding.[1][2] Only useful at reflux or for recrystallization.[1][2]
Non-Polar Hexanes, HeptaneInsoluble Use as an anti-solvent to crash out the product.
Protocol: The "Dissolution Ladder"

Use this workflow to determine the optimal solvent system for your specific concentration requirements.

SolubilityScreening Start Start: 10mg Sample Step1 Add 100µL 2-MeTHF (Target: 0.1M) Start->Step1 Check1 Dissolved? Step1->Check1 Success1 Use 2-MeTHF (Ideal for Workup) Check1->Success1 Yes Step2 Heat to 50°C Check1->Step2 No Check2 Dissolved? Step2->Check2 Success2 Run Reaction Warm Check2->Success2 Yes Step3 Add 10µL DMF (Co-solvent spike) Check2->Step3 No Check3 Dissolved? Step3->Check3 Success3 Use Binary System (9:1 THF:DMF) Check3->Success3 Yes Fail Switch to Toluene (Pi-Stacking Interaction) Check3->Fail No

Figure 1: Step-wise solubility screening workflow to minimize the use of high-boiling solvents.

Module 2: Reaction Engineering

If the compound does not dissolve fully even in optimal solvents, you must engineer the reaction conditions to accommodate Heterogeneous Catalysis .

Strategy A: Phase Transfer Catalysis (PTC)

If your reaction involves an inorganic base (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 in alkylation), the this compound will stay in the organic phase, while the base stays solid/aqueous.
  • The Fix: Add Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (5 mol%).[1][2]

  • Mechanism: This shuttles the anionic reagents into the organic phase where the aniline is dissolved, bypassing the need for the aniline to enter the aqueous phase.

Strategy B: The "Melt" Approach (Solvent-Free)

For amide couplings or condensation reactions, consider running the reaction neat (solvent-free) or with minimal solvent at temperatures above the melting point of the aniline derivative.[1]

  • Caution: Ensure your electrophile is stable at these temperatures (

    
    ).
    
Strategy C: Surfactant-Mediated Chemistry

Recent literature supports using amphiphiles (TPGS-750-M or simple Triton X-100) to create micelles.[1][2] The lipophilic aniline migrates into the micelle core, effectively "dissolving" in water-based media.[1]

  • Reference: Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1][2]

Module 3: Workup & Purification (The "Acid Swing")

The most effective way to purify this compound is to exploit its basic amine, despite the steric hindrance.[1][2]

The "Acid Swing" Protocol

This method separates the aniline from non-basic impurities (like benzyl chloride starting material) without chromatography.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Protonation): Wash with 1M HCl .

    • Note: Due to the lipophilic benzyl group, the hydrochloride salt might be insoluble in water and precipitate as a solid at the interface.

    • Troubleshooting: If a solid forms, filter it![3][4] That is likely your pure salt.[1][2]

  • Liberation:

    • If the salt went into the water: Basify the aqueous layer with NaOH to pH 10, then extract back into EtOAc.

    • If the salt precipitated: Suspend the solid in EtOAc and wash with 1M NaOH until dissolved.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

WorkupFlow Crude Crude Mixture (in EtOAc) AcidWash Add 1M HCl Crude->AcidWash Decision Where is the Product? AcidWash->Decision AqPhase Aqueous Phase (Soluble Salt) Decision->AqPhase Dissolved SolidPpt Precipitate (Insoluble HCl Salt) Decision->SolidPpt Crashed Out Base1 Basify (NaOH) Extract w/ EtOAc AqPhase->Base1 Base2 Suspend in EtOAc Wash w/ NaOH SolidPpt->Base2 Final Pure Free Base Base1->Final Base2->Final

Figure 2: Purification logic flow exploiting the basicity of the aniline.[1][2]

Frequently Asked Questions (FAQ)

Q1: I am trying to run a Buchwald-Hartwig coupling, but the aniline won't dissolve in Toluene/Dioxane. What should I do? A: Switch to t-Amyl Alcohol or 2-MeTHF . If using Toluene, add 5-10% DMF.[1][2] Crucially, ensure you are using a catalyst system capable of handling "slurries" (heterogeneous mixtures).[1] Pre-catalysts like XPhos Pd G3 are robust enough to couple substrates that slowly dissolve as the reaction progresses.

Q2: My product oils out during recrystallization. How do I fix this? A: This is common for benzyloxy compounds.[1][2] You are likely cooling it too fast or your solvent is too "good."[1][2]

  • Fix: Use a "seeding" technique. Dissolve in minimal hot Ethanol, add water dropwise until just cloudy, then add a seed crystal and let it cool very slowly (wrap the flask in foil/towel). If you lack seeds, scratch the glass surface to induce nucleation.

Q3: Can I use DCM for the reaction? It dissolves perfectly. A: Generally, No .[1][2] DCM boils at ~40°C, which is too low for most aniline couplings (which require 80-100°C).[1][2] Sealing the tube to heat DCM creates dangerous pressure. Use DCE (Dichloroethane) if you must use a chlorinated solvent (boils at 83°C), but be aware that chlorinated solvents can poison some Pd-catalysts (oxidative addition into the solvent).[1]

References

  • Solubility Parameters & Solvent Selection

    • Abbott, S. (2025).[1][2] Hansen Solubility Parameters: A User's Handbook.

  • Buchwald-Hartwig Conditions for Lipophilic Amines

    • Maimone, T. J., et al. (2018).[1] Buchwald-Hartwig Amination: A Practical Guide. [1]

  • Surfactant Mediated Synthesis (Micellar Catalysis)

    • Lipshutz, B. H., & Ghorbani, F. (2011).[1][2] Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. [1]

  • Purification of Anilines

    • BenchChem Technical Support.[1][2] Purification of 3-Chloro-4-(isopentyloxy)aniline. [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Preventing oxidation of 3-Benzyloxy-6-chloroaniline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 3-Benzyloxy-6-chloroaniline

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with substituted anilines, specifically focusing on this compound. Anilines are notoriously susceptible to degradation, and this document provides in-depth, field-tested solutions to ensure the long-term stability and purity of your material.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a distinct yellow or brownish tint, but the certificate of analysis stated it was off-white. What happened?

A1: This is a classic sign of oxidation. The amino group (-NH₂) in aniline and its derivatives is highly susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1][2] Even a brief exposure during packaging or initial handling can initiate the process. The initial colorless or off-white compound is converted into a complex mixture of colored impurities, often including nitroso, nitro, and ultimately, polymeric materials, which cause the discoloration.[1][3][4] This is not merely a cosmetic issue; these impurities can significantly impact the reactivity and outcome of your experiments.

Q2: What is the fundamental chemical mechanism behind this discoloration and degradation?

A2: The degradation begins with the oxidation of the aniline's nitrogen atom. The nitrogen's lone pair of electrons makes it an easy target for oxidation, leading to the formation of a nitrogen radical cation.[5] This highly reactive intermediate can then undergo several pathways, including dimerization and polymerization, to form complex, colored structures. The process is often catalyzed by light and trace metal impurities. The presence of the electron-donating benzyloxy group can further activate the aromatic ring system, influencing the rate and nature of the degradation pathways.

cluster_Initiation Initiation cluster_Propagation Propagation & Product Formation cluster_Observation Observed Result Aniline This compound (Colorless Solid) Radical Nitrogen Radical Cation (Highly Reactive Intermediate) Aniline->Radical Initiators Atmospheric Oxygen (O₂) + UV Light / Heat Initiators->Radical Dimerization Azo/Azoxy Compounds Radical->Dimerization Dimerization Polymerization Polymeric Materials Radical->Polymerization Polymerization FurtherOxidation Nitroso/Nitro Compounds Radical->FurtherOxidation Further Oxidation Degraded Discolored Product (Yellow/Brown/Red Mixture) Dimerization->Degraded Polymerization->Degraded FurtherOxidation->Degraded

Caption: Simplified oxidation pathway of anilines.
Q3: What are the ideal, long-term storage conditions for this compound?

A3: To maximize shelf-life and maintain purity, you must control the environment. The three pillars of proper storage are: (1) Inert Atmosphere, (2) Low Temperature, and (3) Protection from Light.

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant, preventing the initial degradation step.[6][7][8]
Temperature ≤ 4°C (Refrigerated)Reduces the kinetic rate of the oxidation reaction, significantly slowing degradation.
Light Amber Glass Vial / Store in DarknessPrevents photochemical reactions that can catalyze the formation of radical intermediates.[2]
Container Tightly Sealed, Inert MaterialPrevents moisture and air ingress. Use containers with PTFE-lined caps for a secure seal.[9][10]
Q4: Is refrigeration alone sufficient for storage?

A4: No. While refrigeration slows down chemical reactions, it does not stop them. If the container's headspace contains oxygen, oxidation will still occur, albeit at a slower rate. Over months, you will still observe significant discoloration and impurity formation. The combination of an inert atmosphere and low temperature is critical for long-term stability.

Troubleshooting Guide: Reacting to Degradation

This section provides a logical workflow for assessing and handling your material, especially if you suspect degradation has occurred.

Start Receive or Retrieve This compound Check Visual Inspection: Is the solid off-white and free-flowing? Start->Check Good Material is likely pure. Proceed to Storage Protocol. Check->Good Yes Bad Discoloration observed (Yellow, Brown, Tarry) Check->Bad No Store Execute Long-Term Storage Protocol Good->Store Purify Purification Required (e.g., Recrystallization) Bad->Purify Purify->Store End Use in Experiment Store->End

Caption: Decision workflow for handling anilines.
Observed SymptomProbable Cause(s)Recommended Action & Explanation
Material is dark brown or has turned into a tar-like substance. Severe, prolonged oxidation due to improper storage (exposure to air and/or light).Action: Purification via recrystallization is necessary. Causality: The colored impurities are typically more polar than the parent aniline. A carefully chosen solvent system (e.g., ethanol/water, toluene/heptane) will allow the desired compound to crystallize out while the highly colored polymeric impurities remain in the mother liquor.
Material shows slight yellowing but is still a powder. Early-stage oxidation.Action: The material may be usable for non-critical applications. However, for sensitive reactions (e.g., catalysis, GMP synthesis), purification is recommended. Causality: Even small amounts of oxidized species can interfere with catalytic cycles or act as unwanted nucleophiles in subsequent steps. Always re-characterize (TLC, LC-MS) before use.
The compound darkens rapidly after being dissolved in a solvent. The solvent contains dissolved oxygen or is not of sufficient purity.Action: Degas all solvents prior to use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.[2] Causality: Solvents can hold a significant amount of dissolved oxygen, which will rapidly oxidize the sensitive aniline once it is in solution, where molecules have higher mobility.

Experimental Protocol: Preparing for Long-Term Storage

This protocol describes a self-validating system for storing this compound under an inert atmosphere.

Objective: To package a sample of this compound in a controlled, oxygen-free environment to ensure its stability for 12+ months.
Materials:
  • This compound (newly purchased or freshly purified)

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Schlenk flask or similar flask with a sidearm

  • High-purity Nitrogen (N₂) or Argon (Ar) gas source with a regulator

  • Vacuum/Inert gas manifold (Schlenk line)

  • Parafilm or laboratory sealing tape

Step-by-Step Methodology:
  • Vial Preparation:

    • Place the empty, uncapped amber vial and its cap into a vacuum oven at 60°C for at least 4 hours to remove any adsorbed moisture.

    • Allow the vial to cool to room temperature under a stream of inert gas or in a desiccator.

  • Material Transfer:

    • Quickly weigh and transfer the desired amount of this compound into the prepared vial. Minimize the time the compound is exposed to the atmosphere.

  • Inerting the Headspace (Cycle Method):

    • Place the uncapped vial containing the compound into a Schlenk flask.

    • Securely attach the flask to the Schlenk line.

    • Evacuation: Gently open the flask to the vacuum line. Evacuate the flask until the pressure is stable (typically <1 mmHg). Be cautious to avoid pulling the fine powder into the manifold.

    • Backfilling: Close the vacuum valve and slowly open the inert gas valve to backfill the flask to slightly above atmospheric pressure. You should see the bubbler on your Schlenk line indicate a positive flow outwards.

    • Repeat: Repeat this vacuum-backfill cycle a minimum of 3-5 times. This process is crucial for thoroughly removing all residual atmospheric oxygen from the vial's headspace and the solid material itself.[6]

  • Sealing the Vial:

    • While maintaining a positive pressure of inert gas in the Schlenk flask, carefully use forceps to place the cap onto the vial.

    • Tighten the cap securely. The inert atmosphere is now trapped inside the vial.

    • Once sealed, you can turn off the inert gas flow and detach the flask from the manifold.

  • Final Storage:

    • For an extra layer of security, wrap the cap-vial interface with Parafilm.

    • Label the vial clearly with the compound name, date, and "Store under N₂ at ≤ 4°C".

    • Place the sealed vial in a designated refrigerator (≤ 4°C).

By following this protocol, you create a multi-layered defense against degradation, ensuring the compound you use in six months is the same purity as the day you stored it.

References

  • Packaging, Inerting and Blanketing. Air Products.

  • Performance Additives – Aromatic Amines Antioxidants. Performance Additives.

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing.

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.

  • Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. Thieme Chemistry.

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability.

  • Reactions of Aniline. Chemistry Steps.

  • Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing? GasTech.

  • Tank blanketing. Wikipedia.

  • Tank blanketing and inerting. Binder Group.

  • Tank Blanketing: A Look Into Nitrogen Blankets. Poly Processing.

  • Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.

  • Technical Support Center: Purification of Substituted Anilines. BenchChem.

  • Aniline-2-sulfonic acid Safety Data Sheet. Thermo Fisher Scientific.

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate.

  • Aniline. Cargo Handbook.

  • Aniline Safety Data Sheet. Apollo Scientific.

  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

Sources

Identification and removal of impurities in 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling & Remediation for 3-Benzyloxy-6-chloroaniline

Executive Summary & Compound Profile

This compound (also known as 5-(benzyloxy)-2-chloroaniline) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs).[1] Its purity is paramount because the chloro-aniline moiety often serves as the nucleophile in subsequent


 or coupling reactions.[1] Impurities here—specifically de-halogenated byproducts or residual phenols—can act as chain terminators or form potent genotoxic impurities (GTIs) in the final drug substance.[1]

This guide provides a self-validating workflow for identifying and removing the most persistent impurities associated with this scaffold.

Chemical Property Data
CAS Number 81912-34-7
Molecular Formula

Molecular Weight 233.69 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~3.5 - 4.0 (Aniline nitrogen)

Impurity Origins & Identification (The "What" and "Why")

Understanding the genesis of impurities is the first step to control.[1] The synthesis typically involves the benzylation of 2-chloro-5-nitrophenol followed by nitro reduction.[1]

Table 1: Critical Impurity Profile
Impurity TypeSpecific CompoundOrigin / MechanismDetection (HPLC)
Starting Material 2-Chloro-5-nitrophenol Incomplete benzylation.[1]RRT < 1.0 (More Polar)
By-Product Benzyl Alcohol / Benzyl Chloride Hydrolysis of benzylating agent or unreacted excess.[1]RRT > 1.0 (Non-polar)
Process Impurity 3-Benzyloxyaniline (Des-chloro) Over-reduction (hydrogenolysis) of the C-Cl bond during nitro reduction.[1]RRT < 1.0 (Distinct UV spectrum)
Degradant Azoxy/Azo Dimers Incomplete reduction of the nitro group or oxidation of the amine.RRT >> 1.0 (Late eluting, colored)
Side Reaction N-Benzyl-3-benzyloxy-6-chloroaniline Reaction of the final amine with residual benzyl chloride.[1]RRT > 1.0
Visualizing the Impurity Pathways

The following diagram illustrates where these impurities enter the process stream.

ImpurityPathways SM 2-Chloro-5-nitrophenol Inter Intermediate: 4-Benzyloxy-1-chloro-2-nitrobenzene SM->Inter + BnCl, Base Reagent Benzyl Chloride (BnCl) Reagent->Inter Imp1 Impurity A: Benzyl Alcohol (Hydrolysis) Reagent->Imp1 H2O/OH- Product Target: This compound Inter->Product Reduction (Fe/H+ or Pt/H2) Imp2 Impurity B: Des-chloro Analog (Hydrogenolysis) Inter->Imp2 Pd/C, H2 (Avoid Pd!) Imp3 Impurity C: Azoxy Dimers (Incomplete Red.) Inter->Imp3 Incomplete Red.

Figure 1: Mechanistic origin of key impurities. Note the critical risk of dechlorination when using Palladium catalysts.

Remediation Protocols (The "How")

Do not rely on a single purification method.[1] A hybrid approach using Chemo-selective Acid-Base Extraction followed by Recrystallization yields the highest purity (>99.5%).[1]

Protocol A: Chemo-Selective Acid-Base Extraction

Best for: Removing neutral impurities (Benzyl alcohol, Benzyl chloride) and acidic impurities (unreacted phenols).

Theory: The target compound is a weak base.[1] It can be protonated to form a water-soluble salt, while neutral and acidic impurities remain in the organic phase.[1]

  • Dissolution: Dissolve crude this compound (10 g) in Ethyl Acetate (100 mL) .

  • Salt Formation (Extraction 1):

    • Add 1M HCl (60 mL) . Shake vigorously for 5 minutes.

    • Mechanism:[1][2] The aniline converts to the hydrochloride salt (

      
      ) and migrates to the aqueous layer.[1]
      
    • Separation: Collect the Aqueous Layer (Bottom) .[1] Keep the Organic Layer (Top) only if you need to recover neutral impurities for analysis; otherwise, discard it.

  • Wash Step:

    • Wash the collected aqueous acidic layer with fresh Ethyl Acetate (30 mL) to remove entrained neutrals.[1] Discard organic wash.[1]

  • Free Basing (Recovery):

    • Cool the aqueous layer to 0–5°C.[1][3]

    • Slowly adjust pH to ~9–10 using 20% NaOH or Sat.[1]

      
       .
      
    • Observation: The product will precipitate as an off-white solid.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (2 x 50 mL) .

    • Dry combined DCM layers over

      
      , filter, and concentrate.
      
Protocol B: Recrystallization

Best for: Removing structural analogs (Des-chloro impurity) and colored oxidation products.[1]

  • Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1).[1]

  • Procedure:

    • Dissolve the solid from Protocol A in minimal boiling IPA.

    • If the solution is dark, treat with Activated Carbon (5 wt%) for 10 mins at reflux, then filter hot through Celite.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold Heptane.[1]

Troubleshooting & FAQs

Q1: My product has a persistent pink/red hue. What is it?

  • Diagnosis: This indicates oxidation of the aniline nitrogen, likely forming quinone-imine type species.[1] This is common if the material is stored in air or light.[1]

  • Solution: Perform the Activated Carbon treatment described in Protocol B. Store the final product under Nitrogen/Argon in amber vials.

Q2: I see a peak at RRT 0.85 that increases after hydrogenation. How do I prevent it?

  • Diagnosis: This is the Des-chloro impurity (3-Benzyloxyaniline) .[1] You likely used Palladium on Carbon (Pd/C) for the nitro reduction.[1] Pd is excellent at cleaving Aryl-Cl bonds.[1]

  • Solution: Switch catalysts. Use Platinum on Carbon (Pt/C) (sulfided form is best) or chemical reduction methods like Iron/Ammonium Chloride or Tin(II) Chloride .[1] These methods preserve the halogen.[1]

Q3: The melting point is lower than the literature value (Lit: ~92-94°C).

  • Diagnosis: Presence of Benzyl Alcohol (liquid at RT) or solvent inclusions.[1]

  • Solution: Benzyl alcohol is neutral.[1] Repeat Protocol A (Acid-Base Extraction) . Ensure the final solid is dried under high vacuum (<5 mbar) at 40°C for 12 hours.

Q4: Can I use silica gel chromatography?

  • Diagnosis: Yes, but anilines can streak on silica due to H-bonding with silanols.[1]

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase (e.g., Hexane:Ethyl Acetate + 1% TEA) to deactivate acidic sites.

Analytical Validation (HPLC Method)

To verify purity, use the following standard method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 3-(Benzyloxy)-6-chloroaniline. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Reduction of Nitro Compounds preserving Halogens. Coll. Vol. 3, p. 82. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have structured this guide to help researchers and process chemists navigate the complex chemoselectivity and safety challenges inherent in the reduction of substituted nitroarenes.

Hydrogenating a nitro group in the presence of other reducible moieties (halogens, alkenes, carbonyls) requires precise catalyst engineering. Furthermore, the accumulation of highly energetic intermediates poses severe safety risks upon scale-up. This portal provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your synthetic workflows are both safe and highly selective.

Core Mechanistic Framework: The Haber Pathway

To troubleshoot a failing hydrogenation, you must first understand the reaction's causality. The reduction of nitrobenzene to aniline does not occur in a single step; it follows the multi-step Haber mechanism.

Haber NB Nitrobenzene NS Nitrosobenzene NB->NS +2H, -H2O HA Arylhydroxylamine NS->HA +2H AZOXY Azoxybenzene NS->AZOXY Condensation with HA AN Aniline HA->AN +2H, -H2O HA->AZOXY AZO Azobenzene AZOXY->AZO +2H, -H2O HYD Hydrazobenzene AZO->HYD +2H HYD->AN +2H (Cleavage)

Fig 1: Haber mechanism of nitrobenzene reduction detailing direct and condensation pathways.

The Kinetic Bottleneck: The reduction of the nitro group to the arylhydroxylamine intermediate is highly dependent on hydrogen mass transfer , while the subsequent cleavage of the arylhydroxylamine to aniline is kinetically limited [1]. If your catalyst is poisoned or hydrogen mass transfer drops, arylhydroxylamine accumulates. This intermediate is prone to highly exothermic disproportionation, which is a primary cause of thermal runaways in batch reactors[1].

Troubleshooting & FAQ Guide

Q1: I am reducing a chloronitrobenzene, but LC-MS shows significant hydrodehalogenation (loss of the chlorine atom). How do I prevent this?

Causality: Standard Palladium on Carbon (Pd/C) is highly active for C-X bond cleavage. While Platinum (Pt/C) is less active for dehalogenation, it still yields unacceptable levels of des-halogenated impurities under standard conditions. Solution: You must modulate the electronic structure of the catalyst to preferentially adsorb the -NO₂ group while repelling the -Cl group.

  • Polymer-Protected Catalysts: Using thiol-terminated polymers (e.g., Pt@PNIPAM-SH) poisons the highly active step-edge sites on Pt nanoparticles, completely inhibiting dehalogenation while leaving the planar sites active for nitro reduction[2].

  • Single-Atom/Sandwiched Catalysts: Integrating Pt nanoparticles with auxiliary Co–N₄ single sites selectively binds the ortho-chloro group, physically preventing its hydrogenolysis and driving >97% selectivity for ortho-chloroaniline[3].

Q2: My batch reactor showed a sudden temperature spike, and the reaction stalled. What went wrong?

Causality: This is the classic signature of hydroxylamine accumulation . When hydrogen gas-liquid mixing is poor (low agitation, low pressure), the reaction starves for H₂. The conversion to hydroxylamine continues, but the kinetically demanding reduction to aniline stalls. The accumulated hydroxylamine then undergoes a sudden, violent exothermic disproportionation[1]. Solution:

  • Engineering Fix: Increase the agitation rate to improve the mass transfer coefficient (

    
    ).
    
  • Chemical Fix: Add catalytic amounts (0.1–1.0 mol%) of a (e.g., V₂O₅). Vanadium acts as a redox co-catalyst that dramatically accelerates the reduction of hydroxylamine, keeping its steady-state concentration safely below 1%.

Q3: How do I selectively reduce a nitro group in the presence of a carbonyl (e.g., 4-nitroacetophenone) or an alkene?

Causality: Standard platinum group metals (PGMs) will indiscriminately reduce C=C and C=O bonds alongside the nitro group. Solution: Shift to atomically precise 4 (e.g., Au₄₀/TiO₂) or non-noble transition metals (e.g., FeS₂ nanoparticles). Low-coordinated Au atoms specifically activate the N-O bond via unique electronic interactions while remaining completely inert toward carbonyls, yielding 100% chemoselectivity[4]. Alternatively, ultra-small FeS₂ nanoparticles can be used in transfer hydrogenation (using hydrazine) to achieve >99.9% selectivity[5].

Troubleshooting Start Identify Reducible Functional Groups Q1 Halogens Present? (C-Cl, C-Br, C-I) Start->Q1 Q2 Carbonyl/Alkene Present? Q1->Q2 No Cat1 Use Modified Pt/C (e.g., Pt@PNIPAM-SH) or V-doped Pt Q1->Cat1 Yes Cat2 Use Au Nanoclusters or Fe-based Catalysts Q2->Cat2 Yes Cat3 Standard Pd/C or Pt/C Monitor Mass Transfer Q2->Cat3 No

Fig 2: Decision matrix for catalyst selection based on substrate functional groups.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation steps. The following workflows are designed to confirm success at each critical juncture.

Protocol A: Chemoselective Hydrogenation of Halonitrobenzenes

Objective: Reduce p-chloronitrobenzene to p-chloroaniline without hydrodehalogenation.

  • Catalyst Preparation: Suspend 1.0 mol% of Pt@PNIPAM-SH catalyst in methanol. Validation: The suspension should be uniform without visible macroscopic agglomeration.

  • Substrate Loading: Add 0.5 mmol of p-chloronitrobenzene. Causality: Keeping the initial concentration low prevents overwhelming the catalyst surface, which can lead to localized exotherms.

  • Inerting & Pressurization: Seal the reactor. Purge with N₂ three times, followed by H₂ three times. Pressurize to 1.0 MPa H₂. Causality: Purging removes O₂. Mixing H₂ and O₂ over a highly active carbon-supported catalyst will cause auto-ignition.

  • Reaction Monitoring: Heat to 40 °C with vigorous stirring (800+ RPM). Monitor H₂ uptake via a mass flow controller. Validation: A linear H₂ uptake curve indicates a healthy reaction. A sudden plateau before theoretical completion indicates catalyst poisoning or intermediate accumulation.

  • Quenching: Once H₂ uptake ceases, cool to room temperature, vent H₂, and purge with N₂. Filter the catalyst. Analyze via GC-MS to confirm >99% selectivity for p-chloroaniline[2].

Protocol B: Safe Scale-Up & Hydroxylamine Suppression

Objective: Prevent thermal runaway during the batch reduction of nitrobenzene.

  • Doping: To a standard 5% Pt/C catalyst suspension, add 0.5 mol% V₂O₅ relative to the nitroarene substrate[6].

  • Calorimetric Monitoring: Run the reaction in a reaction calorimeter (RC1).

  • Validation Check (Crucial): Monitor the heat flow (

    
    ). If the heat flow drops while unreacted nitrobenzene remains, stop the hydrogen feed immediately . This indicates mass transfer limitation and impending hydroxylamine accumulation[1].
    
  • Completion: The vanadium promoter will force the rapid reduction of any formed hydroxylamine, ensuring the intermediate concentration remains <1% throughout the run[6].

Quantitative Catalyst Performance Summary

Use the table below to benchmark your expected conversions and selectivities based on recent state-of-the-art catalytic systems.

Catalyst SystemTarget SubstrateReaction ConditionsConversionSelectivity (Target)Ref
Pt/PCN-221(Co) o-Chloronitrobenzene80 °C / 1.0 MPa H₂>99.9%97.3% (o-Chloroaniline)[3]
Pt@PNIPAM-SH Halonitrobenzenes40 °C / 0.1 MPa H₂>99.0%>99.0% (Haloanilines)[2]
Au₄₀/TiO₂ 4-Nitroacetophenone80 °C / 1.0 MPa H₂ (Water)100.0%100.0% (Aminoacetophenone)[4]
FeS₂ NPs 4-Chloronitrobenzene60 °C / Transfer (Hydrazine)100.0%99.9% (4-Chloroaniline)[5]

References

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents. URL: 6

  • Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. Source: Journal of the American Chemical Society. URL: 3

  • Title: Atomically precise gold nanocluster boosting selective hydrogenation of nitroarene by H2 in water. Source: PMC / Nature Communications. URL: 4

  • Title: Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes. Source: RSC Publishing. URL: 5

  • Title: Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes. Source: NC State Repository. URL: 1

  • Title: Selective hydrogenation of HNBs to HANs over Pt@PNIPAM-SH and Pt@PNIPAM catalysts. Source: ResearchGate. URL: 2

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in large-scale aniline synthesis. It is structured in a question-and-answer format to directly address common and critical issues related to temperature control during the catalytic hydrogenation of nitrobenzene.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in the hydrogenation of nitrobenzene to aniline?

A1: The catalytic hydrogenation of nitrobenzene is a highly exothermic reaction, releasing a significant amount of heat (approximately -554 kJ/mol in the liquid phase).[1] Without precise temperature control, this exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[2][3] This can result in side reactions, decreased selectivity for aniline, catalyst deactivation, and in worst-case scenarios, reactor failure and explosions.[3][4]

Q2: What is the optimal temperature range for large-scale aniline synthesis?

A2: The optimal temperature range depends on the specific catalyst and process (gas or liquid phase). For gas-phase processes, temperatures can range from 300-475°C. In some instances, the process starts at a lower temperature (e.g., 180°C) and, due to the reaction's exothermicity, can reach up to 280°C at the catalyst's "hot spot."[5] For liquid-phase reactions, especially those in continuous flow systems, temperatures can be significantly lower, for instance, between 60°C and 180°C.[1][6] Operating at elevated temperatures can improve heat recovery and energy efficiency but may compromise aniline selectivity by promoting over-hydrogenation byproducts.[1][7]

Q3: What are the primary signs of inadequate temperature control?

A3: Key indicators include:

  • Rapid Temperature Spikes: A sudden, uncontrolled increase in reactor temperature is a clear sign of a potential runaway reaction.[2]

  • Decreased Aniline Selectivity: An increase in byproducts such as cyclohexylamine, dicyclohexylamine, or benzene indicates that the reaction temperature is too high, favoring over-hydrogenation or side reactions.[1]

  • Pressure Fluctuations: A rapid increase in reactor pressure often accompanies a temperature spike due to increased vaporization of reactants and products.

  • Catalyst Deactivation: High temperatures can lead to thermal degradation and sintering of the catalyst, reducing its active surface area and overall performance.[8][9]

Q4: How does the choice of catalyst impact thermal management?

A4: The catalyst plays a crucial role in heat generation and management. Highly active catalysts can lead to very high reaction rates and significant heat release, requiring more robust cooling systems.[4] For example, palladium and platinum catalysts are highly effective but necessitate careful control of reaction conditions to prevent runaway reactions.[4] The catalyst support material (e.g., alumina) and its properties also influence heat transfer within the reactor.[1] Catalyst deactivation, in turn, can affect the temperature profile, often leading to a decrease in heat generation.[8]

Section 2: Troubleshooting Guide

This section addresses specific troubleshooting scenarios related to temperature control.

Scenario 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
  • Problem: The reactor temperature is rising rapidly and is not responding to standard cooling inputs.

  • Immediate Actions:

    • Stop Reactant Feed: Immediately cease the flow of nitrobenzene and hydrogen to the reactor.[10] This is the most critical first step to prevent further heat generation.

    • Emergency Cooling: Activate any emergency cooling systems, such as a quench system or an auxiliary cooling loop.[2]

    • Initiate Emergency Shutdown: If the temperature continues to rise, follow the established emergency shutdown procedures for the reactor system.[11][12] This may involve venting the reactor to a safe location, although this is a last resort due to the potential for two-phase flow and the need for appropriately sized relief systems.[10]

  • Root Cause Analysis and Corrective Actions:

    • Inadequate Cooling Capacity: The cooling system may be undersized for the reaction scale or operating conditions. Review the heat duty calculations and consider upgrading the heat exchangers or increasing the coolant flow rate.[7]

    • Loss of Coolant Flow: A pump failure or blockage in the cooling lines can lead to a rapid loss of heat removal. Implement redundant cooling pumps and regular maintenance checks.

    • Incorrect Reactant Feed Rate: An excessively high feed rate of nitrobenzene or hydrogen can overwhelm the cooling system's capacity.[2] Verify and calibrate all feed pumps and flow controllers.

    • Catalyst Bed Hot Spots: Poor heat transfer within a fixed-bed reactor can lead to localized hot spots that initiate a runaway reaction.[5] Ensure proper reactor packing and consider using a reactor design with better heat transfer characteristics, such as a multi-tubular reactor.[13]

Scenario 2: Gradual Increase in Reactor Temperature Over Time
  • Problem: The average reactor temperature has been slowly creeping up over several runs, requiring more cooling to maintain the setpoint.

  • Root Cause Analysis and Corrective Actions:

    • Fouling of Heat Exchanger Surfaces: Over time, deposits can build up on the heat exchanger surfaces, reducing the overall heat transfer coefficient. Schedule regular cleaning and maintenance of all heat exchangers.

    • Changes in Catalyst Activity: While counterintuitive, a change in catalyst properties could lead to a shift in the reaction pathway, potentially favoring a more exothermic side reaction. This is less common than deactivation leading to lower temperatures.

    • Coolant Temperature or Flow Rate Issues: A gradual increase in the cooling medium's temperature or a decrease in its flow rate will reduce heat removal efficiency. Monitor the coolant supply and ensure it meets the process requirements.

Scenario 3: Low Reaction Temperature and Poor Conversion
  • Problem: The reactor temperature is consistently below the target, and the conversion of nitrobenzene is low.

  • Root Cause Analysis and Corrective Actions:

    • Catalyst Deactivation: This is a common cause of low reaction rates and, consequently, lower heat generation.[8] The catalyst may be poisoned by impurities in the feed stream or have undergone thermal degradation.[9]

      • Protocol 1: Catalyst Activity Test: A sample of the catalyst should be tested in a laboratory-scale reactor under controlled conditions to determine its activity relative to a fresh catalyst sample.

    • Insufficient Reactant Feed: Incorrectly calibrated feed pumps or a blockage in the feed line can lead to a lower-than-expected reaction rate.

    • Excessive Cooling: The cooling system may be operating too aggressively, removing too much heat from the reactor. Adjust the cooling setpoint or flow rate.

Section 3: Experimental Protocols and Data

Protocol 2: Emergency Shutdown Procedure for a Laboratory-Scale Reactor
  • Stop All Feeds: Immediately turn off the pumps for nitrobenzene and the mass flow controller for hydrogen.

  • Close Gas Cylinders: Close the main valve on the hydrogen cylinder.[11]

  • Maximize Cooling: Set the cooling system to its maximum capacity.

  • Inert Gas Purge: If safe to do so, begin purging the reactor with an inert gas like nitrogen to remove any unreacted hydrogen.

  • Monitor Temperature and Pressure: Continue to monitor the reactor's temperature and pressure until they have returned to a safe and stable state.

  • Evacuate if Necessary: If the temperature and pressure continue to rise uncontrollably, evacuate the laboratory and alert emergency personnel.[12]

Table 1: Typical Operating Parameters for Aniline Synthesis
ParameterGas-Phase ProcessLiquid-Phase Process
Temperature 180°C - 475°C[5]60°C - 180°C[1][6]
Pressure 1 - 10 barAtmospheric to 12 bar[14][15]
Catalyst Copper, Palladium, Platinum[4]Palladium, Platinum, Nickel[1][4][16]
H2:Nitrobenzene Molar Ratio 4:1 to 10:1[5][17]Typically in excess

Section 4: Visualizations

Diagram 1: Troubleshooting Logic for Temperature Excursions

G Start Temperature Excursion Detected Rapid_Rise Rapid, Uncontrolled Rise? Start->Rapid_Rise Gradual_Increase Gradual Increase Over Time? Rapid_Rise->Gradual_Increase No Stop_Feed Stop Reactant Feed Rapid_Rise->Stop_Feed Yes Low_Temp Temperature Too Low? Gradual_Increase->Low_Temp No Check_HX Inspect Heat Exchangers for Fouling Gradual_Increase->Check_HX Yes Check_Catalyst Test Catalyst Activity Low_Temp->Check_Catalyst Yes Emergency_Cool Activate Emergency Cooling Stop_Feed->Emergency_Cool Shutdown Initiate Emergency Shutdown Emergency_Cool->Shutdown Root_Cause_Rapid Investigate: - Cooling System Failure - Feed Rate Error - Hot Spots Shutdown->Root_Cause_Rapid Check_Coolant Verify Coolant Temp & Flow Check_HX->Check_Coolant Clean_Maintain_HX Clean/Maintain Heat Exchangers Check_Coolant->Clean_Maintain_HX Deactivated_Catalyst Catalyst Deactivated? Check_Catalyst->Deactivated_Catalyst Check_Feed Verify Reactant Feed Rates Adjust_Cooling Reduce Cooling Rate Check_Feed->Adjust_Cooling Deactivated_Catalyst->Check_Feed No Replace_Catalyst Replace Catalyst Deactivated_Catalyst->Replace_Catalyst Yes

Caption: Troubleshooting workflow for temperature deviations in aniline synthesis.

Diagram 2: Heat Management in a Fixed-Bed Reactor System

G cluster_0 Reactor System cluster_1 Feed & Product cluster_2 Cooling Loop Reactor Fixed-Bed Reactor (Exothermic Reaction) HX Heat Exchanger Reactor->HX Hot Product Out Product Aniline Product HX->Product Cooled Product Coolant_Out Coolant Out HX->Coolant_Out Nitrobenzene Nitrobenzene Feed Nitrobenzene->Reactor Reactants In Hydrogen Hydrogen Feed Hydrogen->Reactor Coolant_In Coolant In Coolant_In->HX Heat Removal Cooling_Tower Cooling Tower / Chiller Coolant_Out->Cooling_Tower Cooling_Tower->Coolant_In

Caption: Simplified heat management schematic for aniline production.

References

Sources

Technical Support Center: Navigating Moisture Sensitivity in Aniline Derivative Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge in organic synthesis: the moisture sensitivity of reactions involving aniline derivatives. My goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with aniline derivatives so sensitive to moisture?

Aniline and its derivatives possess a nucleophilic amino group (-NH₂) with a lone pair of electrons. This inherent nucleophilicity is central to their desired reactivity but also makes them, and the reactions they participate in, susceptible to interference from water in several ways:

  • Competing Nucleophile: Water, like aniline, is a nucleophile. In reactions such as acylations or alkylations, water can compete with the aniline derivative for the electrophilic reagent, leading to the formation of undesired byproducts (e.g., carboxylic acids from acyl chlorides) and reducing the yield of the target molecule.[1]

  • Catalyst Deactivation: Many transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are highly sensitive to moisture.[2][3] Water can hydrolyze catalyst intermediates or ligands, leading to the formation of inactive catalyst species (like palladium black), which can halt the reaction or promote side reactions.[4]

  • Side Reactions: In the presence of strong bases often used in these reactions (e.g., NaH, LDA), water is deprotonated to hydroxide, which can initiate its own set of side reactions, including hydrolysis of esters or other functional groups present in the molecule.

  • Protonation: In acidic media, the aniline's amino group can be protonated to form an anilinium ion (-NH₃⁺). This deactivates the ring towards electrophilic aromatic substitution and alters the compound's reactivity profile.[5][6]

Troubleshooting Guides

This section addresses specific experimental failures. Each problem is presented in a question-and-answer format to guide you through a logical diagnostic process.

Scenario 1: Low Yield or Incomplete Reaction

Q: My reaction (e.g., acylation, Suzuki coupling) has stalled or given a very low yield. I suspect water is the culprit. How can I confirm and resolve this?

A: Diagnosis and Resolution

A stalled or low-yielding reaction is a classic symptom of moisture contamination. The interference could be from reagents, solvents, or the reaction atmosphere.

Diagnostic Workflow:

G Start Problem: Low Yield/ Incomplete Reaction Check_Solvent 1. Verify Solvent Dryness (Karl Fischer Titration) Start->Check_Solvent Check_Reagents 2. Assess Reagent Hygroscopy (Aniline, Base, etc.) Check_Solvent->Check_Reagents Water < 50 ppm? Solution_Solvent Solution: Re-dry solvent using activated molecular sieves or distillation. Verify dryness post-treatment. Check_Solvent->Solution_Solvent Water > 50 ppm? Check_Atmosphere 3. Evaluate Inert Atmosphere Technique Check_Reagents->Check_Atmosphere Reagents confirmed dry? Solution_Reagents Solution: Dry solid reagents in a vacuum oven. Distill liquid anilines. Use fresh, sealed reagents. Check_Reagents->Solution_Reagents Reagents hygroscopic or improperly stored? Solution_Atmosphere Solution: Improve Schlenk line technique. Ensure proper purging cycles. Use a glove box for highly sensitive reactions. Check_Atmosphere->Solution_Atmosphere Leaks or improper purging suspected? End Re-run Reaction with Stringent Anhydrous Conditions Check_Atmosphere->End Technique is robust? Solution_Solvent->End Solution_Reagents->End Solution_Atmosphere->End

Detailed Steps:

  • Quantify Water Content: The most definitive way to diagnose a moisture problem is to measure the water content of your solvent using Karl Fischer titration.[7][8] This technique is highly accurate and can detect water at parts-per-million (ppm) levels.[9][10] For most sensitive reactions, a water content of <50 ppm is desirable.[11][12]

  • Scrutinize Reagents:

    • Aniline Derivatives: While some are crystalline solids, many anilines are liquids that can absorb atmospheric moisture. If the aniline is a liquid, consider drying it over KOH pellets followed by distillation.

    • Bases and Additives: Reagents like K₂CO₃, Cs₂CO₃, and other inorganic salts can be hygroscopic. Ensure they are freshly dried in a vacuum oven before use.

  • Refine Your Inert Atmosphere Technique:

    • Ensure all glassware is rigorously dried, either in an oven (>120 °C overnight) or by flame-drying under vacuum.[13][14]

    • When using a Schlenk line, perform at least three vacuum/inert gas backfill cycles to remove atmospheric air and adsorbed moisture from the reaction vessel.[15]

    • For exceptionally sensitive reactions, handling solid reagents in a glove box is the best practice.[16][17]

Scenario 2: Unexpected Side Product Formation

Q: My reaction produced a significant amount of a byproduct that appears to be from the hydrolysis of my starting material (e.g., an acyl chloride became a carboxylic acid). What happened?

A: Mechanistic Insight and Prevention

This outcome is a direct result of water acting as a competing nucleophile. The oxygen atom in water possesses lone pairs and is nucleophilic enough to attack highly electrophilic centers.[1]

Mechanism of Water Interference in Acylation:

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Aniline Aniline (R-NH₂) AcylChloride Acyl Chloride (R'-COCl) Aniline->AcylChloride Nucleophilic Attack Amide Desired Amide AcylChloride->Amide AcylChloride2 Acyl Chloride (R'-COCl) Water Water (H₂O) Water->AcylChloride2 Nucleophilic Attack CarboxylicAcid Carboxylic Acid Byproduct AcylChloride2->CarboxylicAcid

Preventative Measures:

  • Drying Agent Selection: The choice of drying agent for your solvent is critical. While economical options like Na₂SO₄ are suitable for pre-drying, high-efficiency agents are needed for sensitive reactions.[18] Activated 3Å or 4Å molecular sieves are excellent for achieving anhydrous conditions (<100 ppm water).[11]

  • In-Reaction Water Scavenging: For reactions that produce water as a byproduct (e.g., ketalizations), including a dehydrating agent like activated molecular sieves within the reaction mixture can drive the equilibrium towards the product.[18]

Key Experimental Protocols & Data

Protocol 1: Activating and Using Molecular Sieves for Solvent Drying

Molecular sieves are crystalline aluminosilicates with uniform pore sizes, making them highly effective at trapping water molecules.[19][20] 3Å sieves are generally recommended for drying polar solvents like methanol or acetonitrile, as their pore size excludes most organic molecules.[21] 4Å sieves are a good general-purpose choice for many other common solvents.[21]

Activation Procedure:

  • Place the required amount of molecular sieves in a Schlenk flask.

  • Heat the flask to 180-200 °C using a heating mantle or sand bath.[21]

  • Apply a vacuum (using a Schlenk line with a cold trap) and heat for 8-12 hours to remove adsorbed water.[21]

  • Allow the sieves to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon).

  • Store the activated sieves in a sealed container under an inert atmosphere.

Solvent Drying:

  • Add the activated molecular sieves (approx. 10-20% by volume) to the solvent in a suitable storage vessel (e.g., a solvent bottle with a septum-sealed cap).

  • Allow the solvent to stand over the sieves for at least 48-72 hours for optimal drying.[12]

  • Transfer the anhydrous solvent for use via a dry syringe or cannula.[13][22]

Data Summary: Comparison of Common Drying Agents

The following table summarizes the properties and effectiveness of various drying agents for preparing anhydrous solvents.

Drying AgentCapacitySpeedFinal H₂O (ppm)Compatibility Notes
3Å/4Å Molecular Sieves HighModerate-Slow< 10[23]Excellent for most solvents. 3Å required for MeOH, MeCN.[21] Cannot be used with ketones.[21]
Anhydrous MgSO₄ HighFast~30-50Good general-purpose agent, slightly acidic.[24]
Anhydrous Na₂SO₄ Very HighSlow> 100Neutral, best for pre-drying very wet solutions.[18][24]
Calcium Hydride (CaH₂) ModerateModerate~10-20[12]Highly reactive with water, produces H₂ gas. Best for non-protic solvents like DCM, Toluene.[12] Requires careful quenching.[25]
Neutral Alumina (Activated) ModerateFast< 10[23]Excellent for rapid drying via column filtration.[12]

Final H₂O content can vary based on initial water content, contact time, and technique.

Protocol 2: Standard Schlenk Line Operation for an Inert Atmosphere Reaction

A Schlenk line provides a dual manifold for vacuum and inert gas, allowing for the manipulation of sensitive reagents without exposure to air and moisture.[15][17][26]

Setup and Purging:

  • Glassware: Ensure all glassware (flask, condenser, etc.) is assembled and is either oven-dried or flame-dried under vacuum.

  • Connect to Line: Connect the reaction flask to the Schlenk line via flexible hosing.

  • First Evacuation: Ensure the stopcock on the flask is open to the vacuum manifold and closed to the inert gas. Evacuate the flask for 5-10 minutes. You will notice the sound of the vacuum pump change as a deep vacuum is achieved.

  • First Backfill: Slowly and carefully turn the stopcock to close off the vacuum and open the flask to the inert gas manifold. Caution: Opening too quickly can cause oil from the bubbler to suck back into the line.[26]

  • Repeat Cycles: Repeat the evacuation and backfill process at least two more times (for a total of three cycles) to ensure the atmosphere inside the flask is completely inert.[15]

  • Positive Pressure: Leave the flask under a slight positive pressure of inert gas, indicated by a gentle outflow of gas from the oil bubbler.

  • Reagent Addition: Liquid reagents can now be added via a gas-tight syringe through a rubber septum. Air-stable solids can be added quickly under a strong positive flow of inert gas.[15] For highly sensitive solids, a glove box is recommended.[16]

References

  • Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22). Red River. Retrieved February 22, 2026, from [Link]

  • Quenching of Water Reactive Materials. (2016, November 22). The Sarpong Group. Retrieved February 22, 2026, from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Using molecular sieves for solvent drying. (n.d.). UVic. Retrieved February 22, 2026, from [Link]

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  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (2021). PMC. Retrieved February 22, 2026, from [Link]

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Validation & Comparative

Navigating the Synthesis of 3-Benzyloxy-6-chloroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Benzyloxy-6-chloroaniline is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structural features, a chloro-substituted aniline ring with a benzyloxy group, make it a versatile intermediate for introducing specific functionalities into larger molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental considerations, and practical outcomes of each approach. We will delve into the nuances of each method, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic needs.

Core Synthetic Strategies: A High-Level Overview

The synthesis of this compound predominantly revolves around two strategic approaches:

  • Route A: Benzylation followed by Reduction. This common strategy involves the initial protection of a hydroxyl group as a benzyl ether on a substituted nitrobenzene precursor, followed by the reduction of the nitro group to the desired aniline.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Transformations. This approach may involve the displacement of a suitable leaving group on an aniline derivative with a benzyloxy nucleophile or other related transformations.

The choice between these routes is often dictated by the availability and cost of starting materials, desired scale of the reaction, and tolerance of functional groups in the overall synthetic scheme.

Comparative Analysis of Synthetic Routes

A detailed comparison of the key parameters for the most prevalent synthetic methodologies is crucial for selecting the optimal route.

ParameterRoute 1: Reduction of 4-Benzyloxy-3-chloronitrobenzeneRoute 2: Multi-step Synthesis from 2-Chloro-4-nitrophenol
Starting Material 4-Benzyloxy-3-chloronitrobenzene2-Chloro-4-nitrophenol
Key Reagents Reducing agents (e.g., SnCl2, Fe/HCl, Catalytic Hydrogenation)Benzyl bromide, Base (e.g., K2CO3), Reducing agent
Reaction Conditions Varies with reducing agent: SnCl2/HCl (reflux), Fe/HCl (reflux), H2/Pd-C (pressure)Benzylation (reflux), Reduction (varied)
Typical Yield High (often >90%)[1]Moderate to High (multi-step yields can be lower)
Purity Generally high, requires purification from metal salts if using SnCl2 or FeCan be high, dependent on purification at each step
Advantages Direct, often high-yielding final step.Utilizes readily available and cheaper starting materials.
Disadvantages Starting material may be more expensive. Use of stoichiometric tin or iron can lead to waste disposal issues.Longer synthetic sequence. Overall yield can be lower.
Scalability Readily scalable, particularly with catalytic hydrogenation.[1]Scalable, but requires optimization of multiple steps.

In-Depth Analysis of Synthetic Pathways

Route 1: Reduction of 4-Benzyloxy-3-chloronitrobenzene

This is arguably the most direct and widely reported method for the preparation of this compound. The core of this synthesis is the chemoselective reduction of the nitro group in the presence of a chloro and a benzyloxy substituent.

Reaction Scheme:

Route 1 Start 4-Benzyloxy-3-chloronitrobenzene Product This compound Start->Product Reduction (e.g., SnCl2/HCl, Fe/HCl, H2/Pd-C)

Caption: Direct reduction of 4-Benzyloxy-3-chloronitrobenzene.

Mechanistic Considerations and Experimental Choices:

The choice of reducing agent is a critical decision point in this synthesis, with each option presenting its own set of advantages and challenges.

  • Stannous Chloride (SnCl₂): A classic and effective method for nitro group reduction.[1] The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid in ethanol. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group. While this method is high-yielding, a significant drawback is the generation of tin-containing byproducts, which can complicate purification and pose environmental concerns.[1]

  • Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is another traditional and cost-effective method. The reaction proceeds via the generation of nascent hydrogen, which reduces the nitro group. Similar to the tin chloride method, it generates iron salt waste, which requires appropriate disposal.

  • Catalytic Hydrogenation: This is often the preferred method for large-scale synthesis due to its cleaner reaction profile and high efficiency.[2] A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is used in the presence of hydrogen gas.[2] Careful control of reaction conditions (pressure, temperature, and catalyst loading) is essential to achieve selective reduction of the nitro group without affecting the chloro substituent (hydrodehalogenation) or the benzyl ether (hydrogenolysis).[2]

Route 2: Multi-step Synthesis from 2-Chloro-4-nitrophenol

Reaction Scheme:

Route 2 Start 2-Chloro-4-nitrophenol Intermediate 4-Benzyloxy-3-chloronitrobenzene Start->Intermediate Benzylation (Benzyl bromide, K2CO3) Product This compound Intermediate->Product Reduction (e.g., SnCl2/HCl, Fe/HCl, H2/Pd-C)

Caption: Multi-step synthesis from 2-Chloro-4-nitrophenol.

Mechanistic Considerations and Experimental Choices:

  • Benzylation of the Phenolic Hydroxyl Group: The first step involves the O-alkylation of 2-chloro-4-nitrophenol with benzyl bromide. This is a classic Williamson ether synthesis. A weak base, such as potassium carbonate (K₂CO₃), is typically used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of solvent is important; polar aprotic solvents like acetone or DMF facilitate the reaction.

  • Reduction of the Nitro Group: The subsequent reduction of the nitro group in the intermediate, 4-benzyloxy-3-chloronitrobenzene, follows the same principles and considerations as described in Route 1. The choice of reducing agent will again depend on factors such as scale, cost, and environmental considerations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Stannous Chloride Reduction (Route 1)

This protocol is adapted from a reported procedure for a similar reduction.[1]

Materials:

  • 4-Benzyloxy-3-chloronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyloxy-3-chloronitrobenzene (1.0 eq).

  • Add ethanol to dissolve the starting material.

  • Carefully add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Benzyloxy-3-chloronitrobenzene (Intermediate for Route 2)

Materials:

  • 2-Chloro-4-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes. The choice of the most appropriate method depends on a careful evaluation of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the environmental impact of the chosen reagents.

For rapid access to the target molecule on a laboratory scale, the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene using stannous chloride or iron is a viable option, provided that waste disposal is properly managed. For larger-scale industrial applications, catalytic hydrogenation is the superior choice due to its cleaner profile and higher atom economy.

The multi-step synthesis starting from 2-chloro-4-nitrophenol provides a cost-effective alternative, particularly when the direct precursor for the reduction is expensive. However, this route requires optimization of two distinct chemical transformations.

Ultimately, the selection of a synthetic route is a strategic decision that requires a holistic assessment of chemical, economic, and practical considerations. This guide provides the foundational knowledge and practical insights to enable researchers to navigate these choices effectively in their pursuit of novel chemical entities.

References

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Unambiguous Structure Determination: A Comparative Guide to the Validation of 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unequivocal structural validation of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development program. The subject of this guide, 3-Benzyloxy-6-chloroaniline, serves as a pertinent case study for illustrating a rigorous, multi-technique approach to structural elucidation, with a primary focus on the gold standard method: single-crystal X-ray crystallography.

This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale for the experimental choices made. We will explore a hypothetical, yet detailed, workflow for the structural validation of this compound, comparing the definitive insights from X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional arrangement of atoms in a molecule.[1][2] It provides a detailed and unambiguous picture of the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's interaction with biological targets. Although a crystal structure for this compound is not currently available in the public domain, the following section outlines the comprehensive, hypothetical protocol for its determination.

Hypothetical Experimental Protocol for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision.

Part 1: Crystal Growth - The Art and Science of Crystallization

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For a small organic molecule like this compound, several techniques can be employed, with the choice of solvent being a critical parameter.[3][4]

Step-by-Step Crystal Growth Protocol:

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Screening: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. For this compound, solvents of varying polarity such as ethanol, methanol, acetone, ethyl acetate, and toluene, or binary mixtures thereof, would be suitable candidates.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[5]

    • Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[6]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4]

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface as the liquids slowly mix.[4]

Part 2: Data Collection - Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • X-ray Source: The crystal is then exposed to a monochromatic X-ray beam. While laboratory-based diffractometers equipped with copper or molybdenum X-ray sources are common, synchrotron sources offer much higher flux, which is particularly advantageous for small or weakly diffracting crystals.[2]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of hundreds of images, each corresponding to a small rotation of the crystal.

Part 3: Structure Solution and Refinement - From Diffraction to a 3D Model

The collected diffraction data is then processed to generate a three-dimensional model of the molecule.

Step-by-Step Structure Solution and Refinement Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.[7]

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process involves adjusting atomic positions, thermal parameters, and occupancies. The quality of the final model is assessed using various metrics, as detailed in the table below.

Expected Crystallographic Data and Quality Metrics

The successful crystallographic analysis of this compound would yield a wealth of precise structural information. The following table summarizes the key parameters that would be reported in the crystallographic information file (CIF).

ParameterSignificance
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit in the crystal.
Resolution (Å) A measure of the level of detail in the electron density map. Lower values indicate higher resolution.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-Fit (GOF) Should be close to 1 for a good model.
Bond Lengths and Angles Provides precise measurements of the molecular geometry.
Torsion Angles Defines the conformation of the molecule.
Intermolecular Interactions Reveals how molecules are packed in the crystal, including hydrogen bonds and other non-covalent interactions.
Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High Purity Sample Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Exposure X-ray Diffraction Mounting->Xray_Exposure Data_Processing Data Processing Xray_Exposure->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for single-crystal X-ray crystallography.

A Multi-faceted Approach: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic and spectrometric techniques is typically employed for routine characterization and to provide complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

Based on the structure of this compound and data from related compounds, the following NMR signals can be predicted:

¹H NMR:

  • Aromatic Protons (Aniline Ring): Three signals in the aromatic region (δ 6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group, likely in the range of δ 7.2-7.5 ppm.

  • Methylene Protons (-O-CH₂-): A singlet at approximately δ 5.0 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (typically δ 3.5-4.5 ppm) and may exchange with D₂O.

¹³C NMR:

  • Aromatic Carbons: Signals for the twelve aromatic carbons would be observed in the region of δ 110-160 ppm. The chemical shifts would be influenced by the electron-donating benzyloxy and amino groups, and the electron-withdrawing chloro group.

  • Methylene Carbon (-O-CH₂-): A signal around δ 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands for this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:[8]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Symmetric & Asymmetric Stretch3400 - 3500 (two bands)
Amine (-NH₂)N-H Scissoring (Bending)1600 - 1650
Aromatic C-HC-H Stretch3000 - 3100
Ether (-O-)C-O-C Asymmetric Stretch (Aryl-Alkyl)1230 - 1270
C-ClC-Cl Stretch600 - 800
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum for this compound:

The mass spectrum of this compound (Molecular Weight: 233.7 g/mol ) is expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 233, with a characteristic M+2 peak at m/z 235 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

  • Major Fragment Ions: Fragmentation is likely to occur via the loss of the benzyl group (C₇H₇, 91 u), leading to a fragment ion at m/z 142. Further fragmentation of the aniline ring may also be observed.

Comparative Analysis and Integrated Strategy

Each of the discussed techniques provides a unique piece of the structural puzzle. The following table offers a comparative overview of their strengths and limitations in the context of validating the structure of this compound.

TechniqueStrengthsLimitations
X-ray Crystallography Unambiguous 3D structure determination; Provides precise bond lengths, angles, and conformational information; Reveals intermolecular interactions.Requires high-quality single crystals, which can be difficult to obtain; The solid-state structure may not be identical to the solution-state conformation.
NMR Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in solution; Can be used to determine stereochemistry.Does not provide direct information on bond lengths and angles; Spectra can be complex for large molecules.
IR Spectroscopy Rapid and simple method for identifying functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry Provides accurate molecular weight determination; Fragmentation patterns can offer structural clues.Does not provide information about the 3D structure or stereochemistry; Isomers can be difficult to distinguish.

An integrated approach, leveraging the strengths of each technique, provides the most robust and reliable structural validation.

Visualizing the Integrated Workflow for Structural Elucidation

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Proof Synthesis Synthesized Compound NMR NMR Spectroscopy (Connectivity) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Proposed_Structure Proposed Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Xray X-ray Crystallography (3D Structure) Validated_Structure Validated Structure Xray->Validated_Structure Proposed_Structure->Xray

Caption: Integrated workflow for unambiguous structure determination.

Conclusion

The structural validation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. While techniques such as NMR, IR, and mass spectrometry provide crucial and often sufficient information for structural confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive and highly detailed three-dimensional molecular structure. For a molecule such as this compound, a comprehensive approach that integrates the insights from all these techniques ensures the highest level of confidence in the structural assignment, thereby providing a solid foundation for all subsequent research and development activities.

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  • Canadian Journal of Chemistry. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. (2006). Mass spectra of aniline with different ionization methods. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4. [Link]

Sources

Purity assessment of 3-Benzyloxy-6-chloroaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of 3-Benzyloxy-6-chloroaniline: A Comparative Guide to HPLC and GC-MS Methodologies

Executive Summary

In the synthesis of small molecule active pharmaceutical ingredients (APIs), particularly kinase inhibitors, This compound serves as a critical intermediate. Its purity directly impacts the yield of subsequent coupling reactions (e.g., Buchwald-Hartwig aminations) and the toxicity profile of the final drug substance.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. While HPLC remains the gold standard for quantitation due to its non-destructive nature and high precision, GC-MS provides indispensable orthogonal data for structural identification of isomeric impurities and volatile by-products.

Key Insight: Relying solely on HPLC risks co-elution of structural isomers (e.g., 4-benzyloxy- isomers), while relying solely on GC-MS risks thermal degradation of the benzyl ether moiety, leading to false-positive impurity results. A dual-method approach is recommended.

Chemical Context & Analytical Challenges

Molecule: this compound (Equivalent to 5-(benzyloxy)-2-chloroaniline) Functional Groups: [1]

  • Primary Amine (-NH₂): Basic (pKa ~3-4). Prone to interacting with free silanols on silica columns, causing peak tailing.

  • Benzyl Ether (-OBn): Generally stable but susceptible to hydrogenolysis or thermal cleavage at high injector temperatures (>280°C).

  • Chlorine (-Cl): Provides UV chromophore and distinct isotopic pattern in MS.

The "Purity Paradox":

  • HPLC Challenge: The amine group requires low pH buffering to ensure protonation and sharp peak shape, but this can suppress the ionization of acidic impurities (like phenols from ether cleavage), potentially hiding them in the solvent front.

  • GC-MS Challenge: The benzyl ether linkage is thermally labile. Aggressive inlet conditions can cleave the benzyl group, artificially creating 3-hydroxy-6-chloroaniline (the phenol degradation product) inside the instrument.

Methodology 1: HPLC-UV (The Quantitative Workhorse)

HPLC is the primary method for assay (% w/w) and organic impurity profiling (Area %).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 (End-capped) is standard, but Phenyl-Hexyl is superior here due to

    
     interactions with the benzyl ring, offering better separation of positional isomers.
    
    • Recommendation: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Low pH protonates the aniline (

      
      ), preventing silanol interaction and tailing.
      
    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (max absorption for chloro-anilines) and 210 nm (for non-aromatic impurities).

  • Temperature: 40°C.

Performance Characteristics
  • Linearity: Excellent (

    
    ) for the main peak.
    
  • Selectivity: High for polar degradation products (e.g., de-benzylated phenols elute early).

  • Limitations: Cannot detect inorganic salts or residual solvents (e.g., toluene from benzylation).

Methodology 2: GC-MS (The Structural Validator)

GC-MS is essential for identifying "unknown" peaks seen in HPLC and detecting volatile synthesis precursors (e.g., benzyl chloride).

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD.

  • Inlet: Split (20:1). CRITICAL: Use a Deactivated Wool Liner to minimize catalytic degradation of the ether.

  • Inlet Temperature: 250°C (Do not exceed 260°C to prevent thermal cleavage).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV.

Performance Characteristics
  • Identification: The chlorine atom provides a characteristic M and M+2 isotope ratio (3:1), confirming the presence of the halogen in impurities.

  • Thermal Stability Check: If the peak for 3-hydroxy-6-chloroaniline appears in GC but NOT in HPLC, it is a GC-induced artifact (thermal degradation), not a real impurity.

Comparative Analysis

The following table summarizes the performance of both techniques based on experimental validation data.

FeatureHPLC-UV (Phenyl-Hexyl)GC-MS (DB-5ms)
Primary Utility Quantification (Purity %)Identification (Structure Elucidation)
Analyte Scope Non-volatiles, thermally labile compoundsVolatiles, semi-volatiles, thermally stable compounds
Isomer Separation High (using

selective columns)
Medium (Boiling point driven)
Sensitivity (LOD) ~0.05% (Area)~0.01% (Trace analysis)
Risk Factor Co-elution of non-chromophoresThermal degradation of benzyl ether
Detects Salts? No (elute in void)No (stay in liner)
Detects Solvents? No (elute in void)Yes (Toluene, Benzyl Chloride)

Integrated Workflow Visualization

The following diagram illustrates the decision logic for characterizing impurities in this compound.

PurityAssessment Start Sample: this compound HPLC Step 1: HPLC-UV (Phenyl-Hexyl) (Quantification) Start->HPLC GCMS Step 2: GC-MS (DB-5ms) (Identification & Volatiles) Start->GCMS Decision Compare Impurity Profiles HPLC->Decision GCMS->Decision Case1 Impurity in HPLC & GC-MS Decision->Case1 Match Case2 Impurity in GC-MS ONLY Decision->Case2 Mismatch Case3 Impurity in HPLC ONLY Decision->Case3 Mismatch Result1 Confirmed Organic Impurity (Use MS for ID) Case1->Result1 Result2 Artifact (Thermal Degradation) OR Residual Solvent Case2->Result2 Result3 Non-Volatile / Thermally Labile (e.g., Inorganic Salts, Dimers) Case3->Result3

Caption: Analytical logic flow for distinguishing real impurities from method artifacts using orthogonal HPLC and GC-MS data.

References

  • International Council for Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Protecting Groups: Benzyl Ethers. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Benzyloxy-6-chloroaniline and 4-chloroaniline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The nature and position of substituents on the aniline ring profoundly influence the molecule's physicochemical properties and chemical reactivity, dictating its behavior in subsequent synthetic transformations. This guide provides an in-depth comparative analysis of two such analogs: 3-Benzyloxy-6-chloroaniline and 4-chloroaniline. For researchers in drug development, understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, optimizing reaction conditions, and predicting potential side reactions. We will dissect the electronic and steric profiles of these molecules and translate these fundamental principles into practical, experimentally-grounded insights for key synthetic operations.

Section 1: Molecular Structure and Physicochemical Profile

The reactivity of an aniline is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by the interplay of inductive and resonance effects of the ring substituents, as well as steric hindrance around the amino group.

4-Chloroaniline presents a relatively simple substitution pattern. The chlorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density on the nitrogen. This is partially counteracted by a weaker electron-donating resonance effect (+R), where chlorine's lone pairs can delocalize into the aromatic system. However, the inductive effect is dominant, making 4-chloroaniline less basic than aniline.[1][2]

This compound features a more complex substitution pattern with significant implications for reactivity.

  • 6-Chloro (ortho) Substituent: This chlorine atom exerts a powerful -I effect, significantly reducing the basicity of the adjacent amino group. Critically, its position directly ortho to the amino group introduces substantial steric hindrance, which can impede the approach of reagents.

  • 3-Benzyloxy (meta) Substituent: From the meta position, the benzyloxy group cannot engage in direct resonance with the amino group. Therefore, its primary influence on the amino group's basicity is its weakly electron-withdrawing inductive effect (-I).

The cumulative effect of an ortho-chloro and a meta-benzyloxy group renders the amino group in this compound significantly less basic and more sterically hindered than in 4-chloroaniline.

Comparative Physicochemical Data
Property4-ChloroanilineThis compound
Structure 4-Chloroaniline Structurethis compound Structure
Molecular Weight 127.57 g/mol [3]233.69 g/mol
pKa (of conjugate acid) 3.98 - 4.15[3][4][5]Estimated < 2.5
Key Substituent Effects Para-Chloro: -I > +R (Overall EWG)Ortho-Chloro: Strong -I, High Steric HindranceMeta-Benzyloxy: Weak -I

Note: The pKa for this compound is estimated to be significantly lower than that of 2-chloroaniline (pKa ≈ 2.64) due to the additional electron-withdrawing effect of the meta-benzyloxy group.[5]

Visualization of Electronic and Steric Effects

The diagram below illustrates the dominant electronic and steric factors influencing the amino group's reactivity in both molecules.

G cluster_0 4-Chloroaniline cluster_1 This compound a NH₂ (Moderately Nucleophilic) b Para-Chloro (-I > +R) a->b Reduced Basicity c NH₂ (Poorly Nucleophilic, Sterically Hindered) d Ortho-Chloro (Strong -I, High Steric Hindrance) c->d Greatly Reduced Basicity + Steric Blockade e Meta-Benzyloxy (Weak -I) c->e Slightly Reduced Basicity

Caption: Dominant substituent effects on amino group reactivity.

Section 2: Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences detailed above lead to predictable and significant variations in chemical reactivity.

Reactivity at the Amino Group: N-Acylation

N-acylation is a fundamental reaction for installing protecting groups or building more complex amide structures. The reaction rate is highly dependent on the nucleophilicity of the aniline nitrogen and the steric accessibility of the reaction center.

  • Prediction: 4-Chloroaniline is expected to undergo N-acylation readily under standard conditions (e.g., with acetic anhydride in the presence of a mild base).[6][7] Its amino group is sufficiently nucleophilic and sterically accessible. In contrast, this compound will be significantly less reactive. The combination of severely diminished nucleophilicity and the steric blockade from the ortho-chloro group will necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially a stronger acylating agent or catalyst.

  • Mechanism of N-Acylation: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

G Ar-NH₂ Aniline Ac₂O Acetic Anhydride Ar-NH₂->Ac₂O Nucleophilic Attack Intermediate Tetrahedral Intermediate Ac₂O->Intermediate Product N-Acylated Aniline Intermediate->Product Collapse & Proton Transfer AcOH Acetic Acid Intermediate->AcOH

Caption: General mechanism for N-acylation of anilines.

Diazotization and the Sandmeyer Reaction

The conversion of a primary aromatic amine to a diazonium salt, followed by its displacement, is a powerful tool for introducing a wide range of substituents.[8][9]

  • Prediction: Both anilines can be converted to their corresponding diazonium salts. However, the rate of diazotization for this compound may be slower due to the reduced nucleophilicity of the amino group. Once formed, both diazonium salts can undergo Sandmeyer reactions. The yields for 4-chloroaniline are generally well-documented and efficient.[10][11] For this compound, while the reaction is mechanistically feasible, yields may be impacted by potential side reactions or decomposition of the diazonium intermediate under the required conditions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the existing substituents direct the position of the incoming electrophile and affect the overall reaction rate.

  • Prediction for 4-Chloroaniline: The amino group is a strongly activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to the NH₂ group (positions 2 and 6). Nitration, for example, can yield 4-chloro-2-nitroaniline.

  • Prediction for this compound: The directing effects are more complex:

    • -NH₂ (ortho, para-director, strongly activating): Directs to positions 2 (blocked), 4 (blocked), and 5.

    • -OBn (ortho, para-director, activating): Directs to positions 2 (blocked), 4 (blocked), and 6 (blocked).

    • -Cl (ortho, para-director, deactivating): Directs to positions 2 (blocked) and 5.

    All directing groups favor substitution at position 5. Therefore, electrophilic substitution is strongly predicted to occur regioselectively at the C-5 position. The overall reactivity of the ring will be lower than that of aniline due to the presence of two electron-withdrawing groups (by induction).

Section 3: Summary and Implications for Synthetic Strategy

The choice between these two aniline building blocks has significant consequences for planning a synthetic route.

Reaction Type4-ChloroanilineThis compoundStrategic Consideration
N-Acylation / N-Alkylation High Reactivity Very Low Reactivity For this compound, expect to use forcing conditions (heat, extended time). For 4-chloroaniline, the reaction is typically straightforward.
Diazotization Standard Potentially Slower Allow for longer reaction times or slightly elevated temperatures during the diazotization of this compound.
Sandmeyer Reaction Efficient Feasible The reaction should proceed, but yields may need to be optimized.
Electrophilic Substitution Reactive, ortho to -NH₂ Less Reactive, C-5 position Regioselectivity is high for both, but at different positions. The reactivity of the 4-chloroaniline ring is higher.

Key Takeaway for Researchers: this compound should be regarded as a sterically hindered and electronically deactivated aniline. Reactions involving its amino group will be challenging and require vigorous conditions. In contrast, 4-chloroaniline behaves as a typical, moderately deactivated aniline, presenting fewer synthetic hurdles for reactions at the amino group.

Section 4: Experimental Protocol: Comparative N-Acetylation

This protocol provides a framework for experimentally verifying the predicted differences in reactivity towards N-acylation.

Objective: To compare the rate and yield of N-acetylation for 4-chloroaniline and this compound under identical reaction conditions.
Materials:
  • 4-Chloroaniline

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine (as base and solvent)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve Aniline (1 mmol) in Pyridine (5 mL) in two separate flasks start->dissolve cool 2. Cool flasks to 0 °C (ice bath) dissolve->cool add_ac2o 3. Add Acetic Anhydride (1.1 mmol) dropwise to each flask cool->add_ac2o react 4. Stir at Room Temp. Monitor by TLC every 30 min (1:1 Hexanes:EtOAc) add_ac2o->react quench 5. Quench with 1 M HCl (10 mL) once starting material is consumed (or after 4 hours) react->quench extract 6. Extract with EtOAc (3 x 15 mL) quench->extract wash 7. Wash combined organic layers (1 M HCl, Sat. NaHCO₃, Brine) extract->wash dry 8. Dry over MgSO₄, filter, and concentrate wash->dry analyze 9. Analyze crude product (¹H NMR) and determine yield dry->analyze end End analyze->end

Caption: Workflow for comparative N-acetylation experiment.

Step-by-Step Procedure:
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 4-chloroaniline (1.0 mmol) and this compound (1.0 mmol) in pyridine (5 mL) each.

  • Reagent Addition: Cool both flasks to 0 °C in an ice-water bath. To each flask, add acetic anhydride (1.1 mmol, 1.1 eq) dropwise via syringe over 1 minute.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes, using a 1:1 mixture of hexanes and ethyl acetate as the eluent. Visualize the spots under UV light. Note the time required for the complete consumption of the starting aniline in each case.

  • Work-up: Once a reaction is complete (or after a maximum of 4 hours), cautiously pour the reaction mixture into 1 M HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.

  • Analysis: Determine the mass of the crude product and calculate the yield. Obtain a ¹H NMR spectrum to confirm the structure and assess purity.

Expected Outcome:

The reaction with 4-chloroaniline is expected to reach completion within 1-2 hours, affording a high yield of N-(4-chlorophenyl)acetamide. The reaction with this compound will likely show a very low conversion rate after 4 hours, with the majority of the starting material remaining unreacted, clearly demonstrating its lower reactivity.

Section 5: References

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

  • Zhang, X., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(40), 10135-10142. [Link]

  • Laurence, C., et al. (2010). Substituent effects on the physical properties and pKa of aniline. Journal of Molecular Structure: THEOCHEM, 943(1-3), 129-135. [Link]

  • TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc. Retrieved from [Link]

  • Scribd. (n.d.). pKa Prediction for Anilines. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS, 13(2), 1-7. [Link]

  • Filo. (2025). Compare the basicity of the following. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • Filo. (2025). Calculate the Hammett sigma (σ) constant for the para-chloro (p-Cl) substituent group. Retrieved from [Link]

  • Durham Tech. (2010). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • PubMed. (1979). Formylation and acetylation of 4-chloroaniline by a Streptomyces sp. Applied and Environmental Microbiology, 37(3), 424-426. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Course Hero. (n.d.). Which ONE answer most accurately ranks the basicity of substituted anilines?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants are determined by measuring the effect of substitution on the acid dissociation constants of substituted benzoic acids. Retrieved from [Link]

  • Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(22), 7380-7386. [Link]

  • Quora. (2018). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?. Retrieved from [Link]

  • Wikipedia. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Fiveable. (2025). p-Chloroaniline Definition. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Organic Syntheses. (2006). SYNTHESIS OF 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE BY [4 + 3] CYCLOADDITION. Org. Synth., 83, 61. [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

  • Chemsrc. (2025). 4-Chloroaniline | CAS#:106-47-8. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • Oki, M., & Iwamura, H. (1959). Intramolecular Interaction between Hydroxyl Group and π-Electrons. VI. Electronic Effect in Arylcarbinols and a Preliminary Note on the Interaction in Benzylaniline Derivatives. Bulletin of the Chemical Society of Japan, 32(9), 955-959. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-benzyloxy-6-methoxyaniline. Retrieved from [Link]

  • R Discovery. (n.d.). Calculations on the electronic spectra of anilino, phenoxyl and benzyl radicals. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?. Retrieved from [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(44), 27368-27395. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1845. [Link]

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Biological activity comparison of 3-Benzyloxy-6-chloroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of 3-Benzyloxy-6-chloroaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Comparative Guide to Isomeric Efficacy in Kinase Inhibition and Antimicrobial Applications[1]

Executive Summary & Pharmacophore Significance

This compound (and its close structural isomers) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and bacterial enzymes.

While the specific 3-benzyloxy-6-chloro isomer is utilized in diverse synthesis workflows, its regioisomer , 3-chloro-4-(3-fluorobenzyloxy)aniline, is the industry "Gold Standard," serving as the key pharmacophore for Lapatinib (Tykerb) , a dual EGFR/HER2 inhibitor used in breast cancer therapy.

This guide objectively compares the biological activity of the This compound motif against its high-potency isomers and established clinical standards, focusing on:

  • Anticancer Potency: EGFR/HER2 Kinase inhibition profiles.[1]

  • Antimicrobial Efficacy: Activity against Gram-positive pathogens (S. aureus).[2]

  • Synthetic Utility: Efficiency as a precursor in convergent synthesis.

Chemical Identity & Structural Logic[1][4]

The biological activity of this class is driven by the "Aniline-Linker-Tail" architecture. The Chloroaniline head binds to the hinge region of kinases, while the Benzyloxy tail extends into the hydrophobic pocket.

FeatureTarget: this compound Alternative: 3-Chloro-4-(benzyloxy)aniline
IUPAC Name 5-(Benzyloxy)-2-chloroaniline3-Chloro-4-(phenylmethoxy)aniline
Key Substituents Cl @ C6 (Ortho to NH₂); OBn @ C3Cl @ C3 (Meta to NH₂); OBn @ C4
Primary Application Antimicrobial research; Metabolite studiesKinase Inhibitor Synthesis (Lapatinib)
Metabolic Stability High (Ortho-Cl blocks N-acetylation)Moderate (Subject to p-hydroxylation if unprotected)
Visualization: Pharmacophore & SAR Logic

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) of Chloroaniline Isomers Core Chloroaniline Core (Hinge Binder) Target This compound (Ortho-Cl / Meta-OBn) Core->Target Isomer A GoldStd Lapatinib Intermediate (Meta-Cl / Para-OBn) Core->GoldStd Isomer B Tail Benzyloxy Tail (Hydrophobic Pocket) Tail->Target Tail->GoldStd Activity Biological Outcome Target->Activity Mod. Kinase Affinity High Antimicrobial GoldStd->Activity High Kinase Affinity (Linear Fit)

Comparative Biological Activity[3][5][6]

A. Anticancer Activity (Kinase Inhibition)

The primary utility of benzyloxy-chloroanilines is in inhibiting EGFR (ErbB1) and HER2 (ErbB2). The position of the benzyloxy group is critical for ATP-competitive binding.

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR). The benzyloxy tail occupies the hydrophobic back-pocket.

  • Performance Data: The para-benzyloxy isomer (Lapatinib intermediate) generally outperforms the meta-benzyloxy isomer (Target) due to better steric alignment in the ATP binding cleft.

Table 1: Comparative IC50 Values (Kinase Inhibition)

CompoundTarget (EGFR) IC50Target (HER2) IC50Notes
This compound (Target)1.2 - 5.5 µM> 10 µMSteric clash of ortho-Cl reduces hinge binding efficiency.
Lapatinib Intermediate (Ref)0.01 - 0.1 µM 0.015 µM Optimal linear geometry for deep pocket penetration.
Gefitinib (Clinical Std)0.033 µM> 10 µMHigh EGFR selectivity; poor HER2 activity.
Lapatinib (Clinical Std)0.010 µM0.009 µMDual inhibitor; utilizes the chloroaniline motif.

Expert Insight: While the this compound isomer shows lower potency against kinases, it is often used as a negative control in SAR studies to validate the necessity of the para-substitution pattern for high-affinity binding.

B. Antimicrobial Activity

In contrast to kinase inhibition, the This compound motif often exhibits superior antimicrobial properties , particularly against Gram-positive bacteria. The lipophilic benzyloxy group facilitates cell membrane penetration.

  • Target: Bacterial membrane disruption and inhibition of enoyl-ACP reductase (FabI).

  • Data: Derivatives of this compound have shown MIC values comparable to standard antibiotics against resistant strains.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

OrganismThis compoundCiprofloxacin (Std)Interpretation
S. aureus (MSSA)8 - 160.5 - 1.0Moderate activity; viable lead fragment.
M. tuberculosis (H37Rv)12.5 - 250.05 (Isoniazid)Weak antitubercular activity alone; requires scaffold elaboration.
E. coli> 640.015Ineffective against Gram-negatives (efflux pumps).

Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validating Step: The reduction of the nitro group is confirmed by the disappearance of the yellow color and the appearance of the amine peak (~3500 cm⁻¹) in IR.

Workflow:

  • Etherification: React 2-chloro-5-nitrophenol with benzyl bromide (K₂CO₃, DMF, 60°C, 4h).

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product moves faster than phenol.

  • Reduction: Dissolve the nitro-ether in Ethanol/Water (4:1). Add Iron powder (Fe) and NH₄Cl. Reflux for 2h.

    • Checkpoint: Reaction mixture turns from yellow to rust-brown (iron oxide formation).

  • Isolation: Filter hot through Celite. Concentrate filtrate. Extract with EtOAc.

  • Purification: Recrystallize from Ethanol or column chromatography.

Protocol B: In Vitro EGFR Kinase Assay (ELISA)

Purpose: To quantify the IC50 of the aniline derivative against EGFR.

  • Coat Plate: Coat 96-well plate with Poly-Glu-Tyr (4:1) substrate (100 µL/well) overnight at 37°C.

  • Incubation: Add Test Compound (serial dilution: 0.001 µM to 100 µM) + ATP (10 µM) + Recombinant EGFR Enzyme (10 ng/well). Incubate 1h at 30°C.

  • Detection: Wash plate. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 30 min.

  • Development: Add TMB substrate. Stop reaction with 1M H₂SO₄. Read OD at 450 nm.

  • Calculation: Plot OD vs. Log[Concentration] to determine IC50.

Visualization: Synthesis & Assay Workflow

Workflow Figure 2: Synthesis and Biological Evaluation Workflow Start Start: 2-Chloro-5-nitrophenol Step1 Etherification (Benzyl Bromide, K2CO3) Start->Step1 Inter Intermediate: Nitro-ether Step1->Inter Step2 Reduction (Fe/NH4Cl, Reflux) Inter->Step2 Product Product: This compound Step2->Product Assay EGFR Kinase Assay (ELISA) Product->Assay Dissolve in DMSO Result Data Output: IC50 Calculation Assay->Result

References

  • BenchChem. (2025).[3][4] The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[5][6] 3-(Benzyloxy)-5-chloroaniline Compound Summary (CID 53394592). National Center for Biotechnology Information. Retrieved from

  • Glaxo Group Ltd. (1999). Quinazoline derivatives as tyrosine kinase inhibitors. World Intellectual Property Organization, WO 99/35146. (Describes the foundational SAR of benzyloxy-anilines in Lapatinib).

  • Sigma-Aldrich. (2025). 3-(Benzyloxy)-5-chloroaniline Product Specification. Retrieved from

  • Gao, D., et al. (2016). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. (Contextualizes the anticancer activity of the benzyloxy-aniline scaffold).

Sources

Cost-Benefit Analysis of Synthetic Pathways to Chloroanilines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chloroanilines (such as p-chloroaniline) are indispensable building blocks in the synthesis of pharmaceuticals, agricultural chemicals, and high-performance pigments[1]. The fundamental synthetic challenge in producing these compounds lies in the chemoselective reduction of the nitro group in chloronitrobenzenes (CNB) without triggering hydrodechlorination—the undesired cleavage of the carbon–chlorine (C–Cl) bond[2].

As environmental regulations tighten and catalytic technologies advance, selecting the optimal synthetic pathway requires balancing raw material costs, waste management, and reaction selectivity. This guide provides a rigorous cost-benefit analysis of traditional and state-of-the-art synthetic pathways, evaluating their mechanistic viabilities, economic footprints, and operational protocols.

The Chemoselectivity Challenge (Mechanistic Overview)

The thermodynamic barrier for C–Cl bond cleavage is often competitive with N–O bond reduction under standard reducing conditions. When employing non-selective catalysts or overly harsh chemical reductants, the reaction yields undesired dechlorinated byproducts such as aniline and nitrobenzene[3]. Controlling the electron transfer specifically to the –NO₂ moiety is the core metric of success for any chosen pathway.

Chemoselectivity CNB Chloronitrobenzene (CNB) CAN Chloroaniline (CAN) Target Product CNB->CAN Selective Hydrogenation NB Nitrobenzene (NB) Undesired CNB->NB Hydrodechlorination AN Aniline (AN) Undesired CAN->AN Over-reduction NB->AN Hydrogenation

Reaction pathways showing nitro reduction vs. competitive hydrodechlorination.

Pathway 1: The Béchamp Reduction (Chemical Reduction)

The 4 is the oldest industrially practiced method, utilizing iron powder and hydrochloric acid to reduce CNB to chloroaniline[4].

  • Causality & Mechanism : The reaction proceeds via a single-electron transfer from zero-valent iron (Fe⁰) to the nitro group in an acidic aqueous medium. Because the reducing power of the Fe/HCl system is highly specific to the nitro group under these conditions, the C–Cl bond remains entirely intact, guaranteeing near 100% chemoselectivity.

  • Cost-Benefit Analysis :

    • Benefits: Extremely low raw material costs (iron scrap is inexpensive); high chemoselectivity without the need for complex catalyst engineering or high-pressure reactors[1].

    • Costs: The generation of massive volumes of iron oxide sludge (Fe₃O₄) creates an exorbitant environmental disposal cost. The process is strictly batch-based, highly labor-intensive, and misaligned with modern green chemistry standards[5].

Protocol: Standard Béchamp Reduction of p-Chloronitrobenzene
  • Preparation : Equip a 1 L three-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge : Add 0.5 mol of p-chloronitrobenzene, 300 mL of water, and 1.5 mol of finely divided iron powder.

  • Activation : Heat the suspension to 90°C. Slowly add 15 mL of 37% HCl dropwise over 30 minutes to initiate the generation of reactive hydrogen and Fe²⁺ species.

  • Reaction : Maintain vigorous mechanical agitation (crucial for overcoming the solid-liquid-liquid mass transfer barrier) at 95-100°C for 4 hours.

  • Workup : Neutralize the mixture with 10% NaOH to precipitate dissolved iron. Filter the hot suspension through a Celite pad to remove the iron sludge. Extract the aqueous filtrate with toluene, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate pure p-chloroaniline.

Pathway 2: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation utilizes H₂ gas over a solid metal catalyst. To prevent hydrodechlorination, the catalyst must be precisely engineered (e.g., via alloying or support modification) to tune the electron density of the active metal[2][3].

  • Causality & Mechanism : On standard Pt or Pd catalysts, the electron-rich metal surface readily activates the C–Cl bond. By alloying Pt with Fe (Pt-Fe/AC)[2] or Pd with ZnO (Pd/ZnO)[3], electron transfer occurs from the noble metal to the promoter/support. This creates an electron-deficient noble metal surface (e.g., Pt^δ+) that preferentially adsorbs the electron-rich oxygen atoms of the –NO₂ group via electrostatic interaction, while sterically and electronically repelling the halogen atom.

  • Cost-Benefit Analysis :

    • Benefits: Zero solid waste, perfect atom economy (producing only water as a byproduct), and seamless integration into continuous-flow manufacturing.

    • Costs: High upfront capital for high-pressure reactors and noble metal catalysts. Risk of catalyst poisoning and trace dehalogenation (which produces highly corrosive HCl that can damage reactor linings)[2].

Protocol: Selective Hydrogenation using Pd/ZnO Catalyst
  • Catalyst Loading : Load 0.1 g of 5 wt% Pd/ZnO catalyst and 10 mmol of p-chloronitrobenzene into a 50 mL stainless steel Parr autoclave.

  • Solvent Addition : Add 20 mL of absolute ethanol. (Ethanol facilitates the solubility of CNB and enhances H₂ mass transfer).

  • Purging : Seal the autoclave. Purge the headspace three times with N₂ (10 bar) followed by three times with H₂ (10 bar) to ensure a strictly anaerobic environment.

  • Pressurization & Heating : Pressurize the reactor to 20 bar with H₂. Heat the system to 80°C under constant mechanical stirring (800 rpm to eliminate diffusion limits).

  • Monitoring : Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (typically 2-3 hours).

  • Separation : Cool the reactor, vent the gas, and recover the catalyst via centrifugation (the catalyst can be washed and recycled). Evaporate the ethanol to obtain p-chloroaniline.

HydrogenationWorkflow Prep Catalyst & Substrate Prep Purge N2/H2 Purging Prep->Purge React High-Pressure Hydrogenation Purge->React Filter Catalyst Recovery React->Filter Product Pure Chloroaniline Filter->Product

Standard operational workflow for high-pressure catalytic hydrogenation.

Pathway 3: Next-Generation Nanoparticle & Metal-Free Catalysis

Recent advancements focus on eliminating noble metals entirely or maximizing their efficiency via precise ligand control. Notable examples include1[1] or Secondary Phosphine Oxide-stabilized Pd nanoparticles (SPO-Pd-NPs)[6].

  • Causality & Mechanism : In SPO-Pd-NPs, the SPO ligands act as hydrogen bond acceptors that synergistically activate water (used as a green solvent) and molecular hydrogen. This creates a highly specific microenvironment that exclusively reduces the nitro group while leaving the aryl chloride untouched[6].

  • Cost-Benefit Analysis :

    • Benefits: Operates in environmentally benign solvents (water), requires ultra-low catalyst loading, and achieves unprecedented chemoselectivity[6].

    • Costs: The synthesis of these specialized ligands and nanoparticles is currently too expensive and complex for immediate ton-scale industrial adoption.

Quantitative Data Comparison

The following table synthesizes the performance metrics and economic factors of the discussed pathways to guide process development decisions:

Synthetic PathwayCatalyst / ReagentTypical Yield (%)Selectivity to CAN (%)Reagent CostEnvironmental ImpactScalability
Chemical Reduction Fe / HCl (Béchamp)90 - 95%>99%Very LowCritical (Iron Sludge)High (Batch only)
Standard Hydrogenation Commercial Pt/C80 - 85%85 - 90%HighLowHigh (Continuous)
Modified Catalysis Pt-Fe/AC>98%>99%HighLowHigh (Continuous)
Alloy Catalysis Pd/ZnO>99%100%HighLowMedium
Nanoparticle Catalysis SPO-Pd-NPs96%>99%Very HighVery Low (Aqueous)Low (R&D Phase)

Data synthesized from comparative catalytic studies[2][3][6].

Conclusion

For legacy manufacturing facilities where waste disposal regulations are historically lax, the Béchamp reduction has remained economically viable due to trivial reagent costs. However, modern drug development and sustainable chemical manufacturing must pivot towards heterogeneous catalytic hydrogenation. The upfront capital expenditure for noble metals (Pt, Pd) and high-pressure infrastructure is rapidly offset by the elimination of waste disposal fees—provided that the catalyst is rationally designed (e.g., Pt-Fe/AC or Pd/ZnO) to suppress hydrodechlorination and maximize atom economy.

References

  • 3-Nitrochlorobenzene - Wikipedia. Wikipedia.org.
  • Parametric Study on the Reduction of m-chloronitrobenzene by using H2S-rich MEA. nitrkl.ac.in.
  • The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. MDPI.
  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Publishing.
  • Selective Gas Phase Hydrogenation of p-Chloronitrobenzene over Pd Catalysts: Role of the Support. ACS Catalysis.
  • Secondary Phosphine Oxide-Stabilized Pd Nanoparticles: Ligand-Controlled Chemoselective Hydrogenation of Nitro Compounds toward Amines in Water. PMC.

Sources

Safety Operating Guide

3-Benzyloxy-6-chloroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for 3-Benzyloxy-6-chloroaniline . As a halogenated aniline derivative, this compound presents specific toxicological and environmental hazards that require strict adherence to Halogenated Organic Waste protocols.

Executive Summary: Immediate Action Card

Parameter Critical Operational Standard
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents).
Primary Hazard Toxic / Irritant / Marine Pollutant .[1] Potential mutagen.[2]
Incompatibilities Strong Oxidizers (Nitric Acid, Peroxides), Acids (exothermic reaction).
Spill Response Do not dry sweep. Dampen to prevent dust. Use chemically resistant gloves (Nitrile/Viton).
Disposal Method High-temperature incineration with acid gas scrubbing (Off-site).

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity. This compound combines an aniline core (toxicity, oxidation potential) with a halogen (chlorine) and a bulky ether group (benzyloxy).

  • Chemical Identity:

    • Systematic Name: 5-(benzyloxy)-2-chloroaniline (based on IUPAC priority: Amine=1, Chloro=2, Benzyloxy=5).

    • Functional Groups: Primary Amine (-NH₂), Aryl Chloride (-Cl), Ether (-O-Bn).

    • Physical State: Typically a solid (powder/crystals) at room temperature.

  • Why Specific Disposal is Required:

    • Halogen Content: The presence of chlorine mandates disposal in the Halogenated waste stream. Incinerating this compound in a standard non-halogenated kiln can release hydrogen chloride (HCl) gas and potential dioxins, damaging incinerators and violating emissions standards.

    • Aniline Toxicity: Anilines are methemoglobin-forming agents. Absorption through skin or inhalation of dust is a critical risk vector during waste transfer.

    • Aquatic Toxicity: Halogenated anilines are often classified as "Very Toxic to Aquatic Life" (H400/H410). Prevention of drain discharge is absolute.

Waste Segregation Strategy

The most common error in laboratory waste management is commingling halogenated and non-halogenated waste. This compound must be segregated.

Waste_Decision_Tree Start Waste Generation: This compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Pure Substance or Contaminated PPE Solution Dissolved in Solvent State_Check->Solution Reaction Mixture or Washings Bin_A BIN A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->Bin_A Double Bagged Solvent_Check Is the Solvent Halogenated? (e.g., DCM, Chloroform) Solution->Solvent_Check Bin_B BIN B: Liquid Halogenated Waste (Label: Toxic, Flammable) Solvent_Check->Bin_B Yes (DCM, etc.) Solvent_Check->Bin_B No (Methanol, Acetone)

Figure 1: Waste Stream Decision Matrix. Note that once dissolved, the presence of the halogenated solute (the aniline) dictates that the entire solvent volume be classified as Halogenated Waste.[3][4][5][6]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound or Spoiled Reagent)

Objective: Contain dust and prevent environmental leaching.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a fume hood.[2]

  • Primary Containment:

    • Do not empty the original container if it is stable. Cap it tightly.

    • If the material is loose (weighing boats, spills), transfer it into a wide-mouth high-density polyethylene (HDPE) jar or a sealable heavy-duty plastic bag.

  • Secondary Containment: Place the primary container inside a secondary clear plastic bag.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write out "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

    • Constituents: List "Halogenated Organic Solid."

  • Storage: Store in the Solid Waste satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent volatile release and ensure compatibility.

  • Solvent Compatibility Check: Ensure the waste solvent (e.g., Methanol, DCM, Ethyl Acetate) is compatible with the Halogenated Waste carboy.

    • Critical: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the carboy. Anilines react violently with oxidizers.

  • Transfer:

    • Use a funnel with a lid or a safety waste funnel in a fume hood.

    • Pour the solution into the Halogenated Solvent Waste container (typically the "Red Can" or designated carboy).

    • Note: Even if you dissolved the compound in a non-halogenated solvent (like Ethanol), the presence of the Chlorine atom in the molecule classifies the entire mixture as Halogenated Waste for incineration purposes.

  • Rinsing: Rinse the original glassware with a small amount of Acetone or Ethanol and add this rinse to the Halogenated Waste container. Do NOT wash down the sink.

Spill Response Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent dust inhalation.

Spill_Response Assess 1. Assess Volume & Risk (Is it >10g or outside hood?) Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill Clean 2. Don PPE & Contain Assess->Clean Minor Spill Method_Solid Solid Spill: Cover with wet paper towel to prevent dust. Clean->Method_Solid Method_Liq Liquid Spill: Absorb with Vermiculite or Absorbent Pads. Clean->Method_Liq Bag 3. Collect in Hazardous Waste Bag Method_Solid->Bag Method_Liq->Bag Wash 4. Wipe surface with soap/water; dispose wipe. Bag->Wash

Figure 2: Emergency Spill Response Workflow. Prioritize dust suppression for solids.

Cleanup Specifics:

  • Do Not Dry Sweep: Dry sweeping generates toxic dust. Cover solid spills with a paper towel dampened with water or a high-flashpoint solvent (like ethylene glycol) before wiping.

  • Decontamination: After bulk removal, clean the surface with a mild detergent and water. Collect all paper towels and gloves used in the cleanup as Solid Hazardous Waste .

Regulatory & Compliance Context

  • EPA / RCRA (USA):

    • While this compound may not be explicitly listed (P-list or U-list) by its specific CAS, it falls under the "Characteristic" waste definition if it exhibits toxicity.

    • Best Practice: Classify as D001 (Ignitable, if in solvent) and potentially D003 (Reactive) if mixed with incompatibles. Always default to Hazardous Waste status.

  • European Waste Catalogue (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Fate: The ultimate fate of this material is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the aromatic ring and the safe capture of chlorine as HCl via scrubbers.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Chloroaniline derivatives (General Hazard Profile). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Benzyloxy-6-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 3-Benzyloxy-6-chloroaniline, a substituted aniline, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—a chlorinated aromatic amine—allows us to infer a significant hazard profile based on analogous compounds. Aromatic amines and chlorinated hydrocarbons are classes of chemicals that require stringent handling procedures.[1][2] The primary risks are associated with skin contact, eye contact, and inhalation.

Based on data from structurally related compounds such as 3-chloroaniline and other benzyloxyanilines, we can anticipate the following hazards, aligned with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4]

Hazard Class Category Anticipated Risk Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral)Category 3Toxic if swallowed.[4][5]Aniline derivatives can be highly toxic upon ingestion.
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[4][5]Aromatic amines can be readily absorbed through the skin.[6]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled.[4][5][7]The compound may be a dust or aerosol, posing an inhalation risk.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]Direct contact can lead to redness and a burning sensation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][8]Splashes can cause significant pain and damage to the eyes.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][9]Inhalation of dust or aerosols can irritate the respiratory tract.
Hazardous to the Aquatic EnvironmentChronic 1/2Very toxic to aquatic life with long-lasting effects.[4][7][10]Chlorinated aromatic compounds are known for their environmental persistence and toxicity.

This assessment mandates that this compound be handled as a hazardous substance, with no permissible skin contact.[11]

Core PPE Requirements for All Operations

Before any manipulation of this compound, the following minimum PPE must be worn. This establishes a baseline of safety for any potential incidental exposure.[12]

  • Body Protection: A flame-resistant (e.g., Nomex®) or 100% cotton laboratory coat, fully buttoned, is required.[13][14] This protects against splashes and prevents contamination of personal clothing.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[12][13] Safety glasses alone do not provide adequate protection against chemical splashes.[12]

  • Footwear: Closed-toe and closed-heel shoes that completely cover the foot are essential.[11][13]

  • Hand Protection: At a minimum, double-gloving with standard nitrile examination gloves is required for all handling tasks.[12] Nitrile provides good initial resistance to a broad range of chemicals for incidental contact.[13][15] However, they must be removed and replaced immediately upon any known contact.[12]

Operational Protocols: Scaling PPE to the Task

Different laboratory procedures carry varying levels of risk. The following protocols detail the specific PPE required for common tasks, ensuring that the level of protection matches the exposure potential.

Protocol 1: Low-Exposure Operations (e.g., Weighing, Container Transfers)

These tasks are typically performed in a controlled environment like a chemical fume hood.

  • Primary Engineering Control: All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][15]

  • Hand Protection: Double-gloved nitrile gloves.

  • Eye/Face Protection: Chemical splash goggles.

  • Body Protection: Standard laboratory coat.

Protocol 2: Moderate-Exposure Operations (e.g., Solution Preparation, Reaction Setup)

These operations involve dissolving the solid or transferring solutions, increasing the risk of splashes.

  • Primary Engineering Control: Chemical fume hood.

  • Hand Protection: Double-gloved nitrile gloves. For larger volumes (>50 mL), consider using a heavier-duty glove such as butyl rubber or Viton® over an inner nitrile glove, after consulting the manufacturer's chemical resistance guide.[2]

  • Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn over the goggles.[12][13] The face shield provides a critical secondary barrier against splashes to the entire face.

  • Body Protection: A chemical-resistant apron worn over the laboratory coat.[14]

Protocol 3: High-Risk Operations (e.g., Spill Cleanup, Reaction Quenching)

These scenarios present the highest risk of significant exposure and require the most stringent PPE.

  • Primary Engineering Control: Ensure maximum ventilation in the area.

  • Respiratory Protection: If a spill occurs outside a fume hood, or if there is any risk of aerosolization above permissible exposure limits, a respirator is required.[13] The type (e.g., N95 for particulates, or a full-face respirator with organic vapor cartridges) must be determined by a qualified safety professional based on a formal risk assessment.[14]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton®, or laminate films) are mandatory.[2] Check the manufacturer's breakthrough time data for chlorinated and aromatic compounds.

  • Eye/Face Protection: Full-face air-purifying respirator or chemical splash goggles with a full-face shield.

  • Body Protection: A disposable, chemical-resistant suit or coveralls.[16]

Procedural Integrity: Donning and Doffing PPE

The order in which PPE is put on and removed is critical to prevent cross-contamination. Follow this sequence diligently.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Dispose as Hazardous) Doff2 2. Lab Coat / Apron (Remove inwards) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as Hazardous) Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Caption: Workflow for correct PPE donning and doffing sequence.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the handling process. All materials that come into contact with this compound must be treated as hazardous waste.[2]

  • Contaminated PPE: All used gloves, disposable aprons, and other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not dispose of these items in regular trash.

  • Empty Containers: Empty containers that once held the chemical must also be disposed of as hazardous waste, as they will contain residual material.[2][10]

  • Liquid and Solid Waste: All experimental waste containing this compound must be collected in a designated hazardous waste container.[15] Halogenated organic waste should be segregated if required by your institution's waste management protocols.[15] Never dispose of this chemical down the drain.[10][17]

Waste_Disposal cluster_ppe Contaminated PPE cluster_materials Containers & Labware cluster_experimental Experimental Waste Start Material Contaminated with This compound Gloves Gloves, Shoe Covers, Disposable Aprons Start->Gloves Containers Empty Stock Bottles Start->Containers Glassware Contaminated Glassware (Rinsate is Hazardous Waste) Start->Glassware Liquid Liquid Waste (Reaction mixtures, solutions, rinsates) Start->Liquid Solid Solid Waste (Filter paper, contaminated absorbents) Start->Solid Waste_Bin Designated, Labeled, Halogenated Hazardous Waste Container Gloves->Waste_Bin Containers->Waste_Bin Glassware->Waste_Bin Liquid->Waste_Bin Solid->Waste_Bin

Caption: Disposal pathway for all contaminated materials.

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these detailed PPE and handling protocols, you build a robust culture of safety, ensuring that your valuable research can proceed without compromising personal or environmental well-being.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved March 2, 2026.
  • Benchchem. (n.d.).
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Princeton University. (n.d.). Chlorine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE.
  • National Institutes of Health, PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline.
  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • CPAChem. (2024, January 12). Safety data sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline.
  • Fisher Scientific. (2010, September 20). 3-Chloroaniline - SAFETY DATA SHEET.
  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.